molecular formula C30H22O10 B12436400 2,3,2'',3''-Tetrahydroochnaflavone

2,3,2'',3''-Tetrahydroochnaflavone

Cat. No.: B12436400
M. Wt: 542.5 g/mol
InChI Key: XEODGBSMXJKQNI-DQEYMECFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[4-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenoxy]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one has been reported in Quintinia acutifolia with data available.

Properties

Molecular Formula

C30H22O10

Molecular Weight

542.5 g/mol

IUPAC Name

(2S)-2-[4-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenoxy]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C30H22O10/c31-16-8-20(34)29-22(36)12-24(39-27(29)10-16)14-1-4-18(5-2-14)38-26-7-15(3-6-19(26)33)25-13-23(37)30-21(35)9-17(32)11-28(30)40-25/h1-11,24-25,31-35H,12-13H2/t24-,25-/m0/s1

InChI Key

XEODGBSMXJKQNI-DQEYMECFSA-N

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C=CC(=C4)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)O

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2,3,2'',3''-Tetrahydroochnaflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,2'',3''-Tetrahydroochnaflavone (B12323119) is a naturally occurring biflavonoid that has demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and analgesic properties. This document provides a comprehensive technical overview of its chemical characteristics, a plausible synthetic route, and a summary of its known biological effects. Detailed, standardized experimental protocols for evaluating its activities are presented, alongside a discussion of its proposed mechanisms of action, focusing on the inhibition of key inflammatory pathways. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Chemical Properties and Structure

This compound is classified as a biflavonoid, specifically a flavanone (B1672756) dimer. Its molecular structure consists of two flavanone units, naringenin (B18129) and eriodictyol, linked by an ether bond.

Table 1: Chemical and Physical Properties

PropertyValue
Molecular Formula C30H22O10
Molecular Weight 542.49 g/mol
CAS Number 678138-59-5
Natural Sources Leaves of Quintinia acutifolia[1]
Appearance Not explicitly reported, likely a solid
Solubility Not explicitly reported, likely soluble in organic solvents like DMSO and ethanol

Synthesis

Proposed Synthetic Workflow

The following diagram outlines a plausible synthetic route for this compound, adapted from the synthesis of its permethyl ether derivative.

G cluster_0 Step 1: Diaryl Ether Formation cluster_1 Step 2: Chalcone (B49325) Formation cluster_2 Step 3: Cyclization Start_A 2,4,6-Trihydroxy- acetophenone Intermediate_1 Ether-linked Chalcone Precursor Start_A->Intermediate_1 Coupling Reaction Start_B 4-Hydroxy- benzaldehyde Start_B->Intermediate_1 Intermediate_2 Ether-linked Bichalcone Intermediate_1->Intermediate_2 Aldol Condensation Final_Product 2,3,2'',3''-Tetrahydro- ochnaflavone (B1238491) Intermediate_2->Final_Product Intramolecular Cyclization (e.g., Oxalic Acid)

Figure 1: Proposed synthetic workflow for this compound.

Representative Experimental Protocol for a Key Step (Cyclization)

The following protocol is adapted from the synthesis of the permethyl ether of this compound and represents a plausible method for the cyclization step.[4][5][8]

  • Reaction Setup: To a solution of the ether-linked dimeric chalcone (1 equivalent) in absolute ethanol, add a catalytic amount of oxalic acid (e.g., 10 mol%).

  • Reaction Conditions: Stir the reaction mixture at 80°C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction may require up to 72 hours for completion.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the final product.

Biological Activities and Quantitative Data

This compound has been reported to exhibit cytotoxic, anti-inflammatory, and analgesic activities.

Cytotoxic Activity

The compound has shown cytotoxic effects against P388 murine lymphocytic leukemia cells.[7][9]

Table 2: In Vitro Cytotoxicity Data

Cell LineAssay TypeIC50 ValueReference
P388 murine lymphocytic leukemiaNot specified, likely MTT or similar viability assay8.2 µg/mL[9]
Anti-inflammatory and Analgesic Activities

While dose-dependent anti-inflammatory and analgesic activities have been reported for a biflavonoid isolated from Camellia oleifera with a similar mechanism, specific quantitative data for this compound is not extensively detailed in the available literature.[3] The tables below are structured to show how such data would typically be presented.

Table 3: Representative Data Presentation for Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition
Vehicle Control-Data not available0%
This compound Dose 1Data not availableData not available
This compound Dose 2Data not availableData not available
This compound Dose 3Data not availableData not available
Positive Control (e.g., Indomethacin)10Data not availableData not available

Table 4: Representative Data Presentation for Analgesic Activity (Hot Plate Test)

Treatment GroupDose (mg/kg)Latency to Response (s) at 60 min (Mean ± SEM)% Increase in Latency
Vehicle Control-Data not available0%
This compound Dose 1Data not availableData not available
This compound Dose 2Data not availableData not available
This compound Dose 3Data not availableData not available
Positive Control (e.g., Morphine)5Data not availableData not available

Experimental Protocols

The following are detailed, standardized protocols that can be employed to evaluate the biological activities of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and cytotoxicity.

  • Cell Seeding: Seed P388 cells in a 96-well plate at a density of 1 x 10^4 cells/well in a suitable culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations.

  • Treatment: Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.

Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating in vivo acute anti-inflammatory activity.

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6): vehicle control, positive control (e.g., indomethacin, 10 mg/kg, p.o.), and test groups receiving different doses of this compound.

  • Compound Administration: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Hot Plate Test in Mice

This method is used to assess the central analgesic activity of a compound.

  • Animal Acclimatization: Acclimatize male Swiss albino mice (20-25 g) to the laboratory conditions.

  • Grouping: Divide the animals into groups (n=6-10) as described for the paw edema model, with a positive control such as morphine (5 mg/kg, i.p.).

  • Baseline Latency: Determine the baseline reaction time for each mouse by placing it on a hot plate maintained at 55 ± 0.5°C and recording the time until it licks its paws or jumps. A cut-off time of 30 seconds is set to prevent tissue damage.

  • Compound Administration: Administer the test compound or controls.

  • Post-treatment Latency: Measure the reaction time at 30, 60, 90, and 120 minutes after administration.

  • Data Analysis: Calculate the percentage increase in latency time for each group compared to the baseline.

Proposed Mechanism of Action

The anti-inflammatory and analgesic effects of many biflavonoids are attributed to their ability to interfere with inflammatory signaling pathways. For this compound, a plausible mechanism involves the inhibition of prostaglandin (B15479496) and bradykinin (B550075) synthesis.[3]

Inhibition of Prostaglandin Synthesis

Prostaglandins, particularly PGE2, are key mediators of inflammation and pain. Their synthesis is catalyzed by cyclooxygenase (COX) enzymes. It is hypothesized that this compound may inhibit the activity of COX enzymes, thereby reducing prostaglandin production.

G Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Compound 2,3,2'',3''-Tetrahydro- ochnaflavone Compound->COX Inhibition

Figure 2: Proposed inhibition of the prostaglandin synthesis pathway.

Modulation of the Bradykinin Signaling Pathway

Bradykinin is a potent inflammatory mediator that acts through its receptors (B1 and B2) to induce pain and inflammation. By inhibiting the synthesis or action of bradykinin, this compound could exert its anti-inflammatory and analgesic effects.

G HMWK High-Molecular-Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin Kallikrein Kallikrein Kallikrein B2R Bradykinin B2 Receptor Bradykinin->B2R Signaling_Cascade Downstream Signaling (PLC, PKC, Ca2+) B2R->Signaling_Cascade Inflammation Inflammation & Pain Signaling_Cascade->Inflammation Compound 2,3,2'',3''-Tetrahydro- ochnaflavone Compound->Bradykinin Inhibition of Synthesis/Action

Figure 3: Proposed modulation of the bradykinin signaling pathway.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic, anti-inflammatory, and analgesic potential. This guide provides a comprehensive summary of the current knowledge on this compound, including its synthesis and biological evaluation. While further research is needed to elucidate its precise mechanisms of action and to obtain more extensive quantitative data on its biological activities, the information presented here serves as a valuable starting point for future investigations into its therapeutic applications. The provided experimental protocols offer standardized methodologies for researchers to further explore the pharmacological profile of this and other related biflavonoids.

References

An In-depth Technical Guide to the Natural Sources of 2,3,2'',3''-Tetrahydroochnaflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources, isolation, and biological activity of the biflavonoid 2,3,2'',3''-Tetrahydroochnaflavone. This document details the known plant sources of this compound, presents quantitative data on its cytotoxic activity, and provides detailed experimental protocols for its extraction, isolation, and characterization. Furthermore, potential signaling pathways modulated by this class of compounds are discussed and visualized. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring biflavonoid characterized by an ether linkage between two flavanone (B1672756) moieties. Biflavonoids, a class of polyphenolic compounds, are known for their diverse and potent biological activities, including anticancer, anti-inflammatory, and antiviral properties. The unique structural features of this compound have garnered interest within the scientific community for its potential as a lead compound in drug discovery programs. This guide focuses on the natural origins of this specific biflavonoid, providing a technical foundation for its further investigation and development.

Natural Sources

This compound has been isolated from a select number of plant species, primarily within the Ochnaceae and Grossulariaceae families. The known natural sources are detailed in Table 1.

FamilyGenusSpeciesPlant PartReference
GrossulariaceaeQuintiniaacutifoliaLeaves[1]
OchnaceaeOchnaspp.Leaves, Stem Bark[2]

While the compound is a known constituent of the Ochna genus, the most detailed report of its isolation and cytotoxic activity comes from the New Zealand tree, Quintinia acutifolia[1]. Research on various Ochna species has led to the isolation of a wide array of biflavonoids, suggesting that other species within this genus may also serve as potential sources of this compound[3].

Quantitative Data

The primary quantitative data available for this compound pertains to its cytotoxic activity against murine lymphocytic leukemia cells (P388).

CompoundCell LineAssay TypeActivity MetricValueReference
This compoundP388 murine lymphocytic leukemiaNot SpecifiedIC₅₀8.2 µg/mL[1]

Note: Specific yield data for the isolation of this compound from its natural sources is not explicitly detailed in the reviewed literature. The isolation of related biflavonoids from other sources suggests that yields can vary significantly based on the plant material and extraction methodology.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and cytotoxicity assessment of this compound, based on established protocols for biflavonoids.

Extraction and Isolation of this compound

The following protocol is a representative procedure for the extraction and isolation of biflavonoids from plant material, adapted from methodologies used for Ochna and Quintinia species.

4.1.1. Plant Material and Extraction

  • Collection and Preparation: Collect fresh leaves of Quintinia acutifolia or a relevant Ochna species. Air-dry the plant material in a well-ventilated area, shielded from direct sunlight. Once fully dried, grind the material into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material with a solvent system such as methanol (B129727)/dichloromethane (1:1 v/v) at room temperature for 72 hours. The solvent-to-sample ratio should be approximately 10:1 (mL:g).

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

4.1.2. Chromatographic Purification

  • Solvent Partitioning: Suspend the crude extract in a mixture of methanol and water (9:1 v/v) and perform liquid-liquid partitioning with n-hexane to remove nonpolar constituents. Subsequently, partition the methanol-water phase against ethyl acetate (B1210297). The ethyl acetate fraction is expected to contain the biflavonoids.

  • Column Chromatography: Subject the concentrated ethyl acetate fraction to column chromatography on silica (B1680970) gel (60-120 mesh). Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

  • Sephadex LH-20 Chromatography: Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the mobile phase.

  • Preparative HPLC: The final purification of this compound can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of methanol and water.

Workflow for Extraction and Isolation

G plant_material Dried, Powdered Plant Material (Quintinia acutifolia leaves) extraction Solvent Extraction (Methanol/Dichloromethane) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent Partitioning (Hexane, Ethyl Acetate) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction silica_gel Silica Gel Column Chromatography ethyl_acetate_fraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound G cell_seeding Seed P388 Cells in 96-well Plate compound_treatment Treat with this compound cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation cell_fixation Fix with Trichloroacetic Acid (TCA) incubation->cell_fixation staining Stain with Sulforhodamine B (SRB) cell_fixation->staining washing Wash with Acetic Acid staining->washing solubilization Solubilize Dye with Tris Base washing->solubilization absorbance Measure Absorbance at 510 nm solubilization->absorbance data_analysis Calculate IC50 Value absorbance->data_analysis G cluster_0 Flavonoid (e.g., this compound) cluster_1 Signaling Pathways cluster_2 Cellular Response flavonoid Flavonoid pi3k PI3K flavonoid->pi3k Inhibition mapk MAPK flavonoid->mapk Modulation akt Akt pi3k->akt proliferation Decreased Proliferation akt->proliferation Inhibition of Anti-Apoptotic Proteins mapk->proliferation apoptosis Increased Apoptosis

References

A Technical Guide on the Isolation of 2,3,2'',3''-Tetrahydroochnaflavone from Quintinia acutifolia

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the isolation of the biflavonoid 2,3,2'',3''-Tetrahydroochnaflavone from the leaves of the New Zealand tree, Quintinia acutifolia. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a summary of the compound's biological activity, a generalized experimental protocol for its isolation, and the necessary visualizations to comprehend the process.

It is important to note that while this guide is comprehensive, the detailed experimental protocols are based on established methodologies for flavonoid isolation, as the full text of the primary research article by Ariyasena et al. (2004) was not accessible. The core findings from the abstract of this pivotal paper form the basis of the information presented.

Biological Activity of this compound

This compound has been identified as a compound of interest due to its cytotoxic effects. Research has shown its activity against P388 murine lymphocytic leukemia cells, indicating its potential as an antineoplastic agent.[1]

Table 1: Cytotoxicity Data

CompoundCell LineBiological ActivityIC50 Value
This compoundP388 murine lymphocytic leukemiaCytotoxicity8.2 µg/mL

Generalized Experimental Protocol for Isolation

The isolation of this compound from Quintinia acutifolia involves a multi-step process common in phytochemistry, beginning with the collection and preparation of the plant material, followed by extraction, and culminating in the purification of the target compound.

1. Plant Material Preparation:

  • The leaves of Quintinia acutifolia are collected and subsequently dried.

  • The dried leaves are then ground into a coarse powder to maximize the surface area for efficient solvent extraction.

2. Extraction:

  • The powdered leaf material is subjected to extraction with a suitable solvent. Methanol is a commonly used solvent for the extraction of flavonoids.[2]

  • The mixture is typically stirred or sonicated for a period to ensure thorough extraction of the plant's chemical constituents.

  • Following extraction, the mixture is filtered to separate the solid plant material from the liquid extract. The solvent is then evaporated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

  • The crude extract is then subjected to a series of chromatographic techniques to isolate the desired biflavonoid.

  • Column Chromatography: The crude extract is often first separated using column chromatography, with silica (B1680970) gel as the stationary phase. A gradient of solvents with increasing polarity (e.g., from hexane (B92381) to ethyl acetate (B1210297) to methanol) is used to elute different fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing the target compound, as identified by thin-layer chromatography (TLC), are further purified using preparative HPLC. A C18 column is commonly employed for the separation of flavonoids.

4. Structure Elucidation:

  • The definitive identification of the isolated compound as this compound is achieved through various spectroscopic methods. These include:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the chemical structure.

    • Mass Spectrometry (MS): To ascertain the molecular weight and fragmentation pattern.

    • UV-Vis and IR Spectroscopy: To provide additional structural information.

Visualizations

The following diagrams illustrate the generalized workflow for the isolation process and a conceptual representation of the compound's cytotoxic activity.

cluster_start Plant Material cluster_extraction Extraction & Concentration cluster_purification Purification cluster_end Final Product Quintinia acutifolia Leaves Quintinia acutifolia Leaves Powdered Leaves Powdered Leaves Quintinia acutifolia Leaves->Powdered Leaves Methanol Extraction Methanol Extraction Powdered Leaves->Methanol Extraction Filtration Filtration Methanol Extraction->Filtration Evaporation Evaporation Filtration->Evaporation Crude Extract Crude Extract Evaporation->Crude Extract Silica Gel Column Chromatography Silica Gel Column Chromatography Crude Extract->Silica Gel Column Chromatography Fraction Collection (TLC) Fraction Collection (TLC) Silica Gel Column Chromatography->Fraction Collection (TLC) Preparative HPLC (C18) Preparative HPLC (C18) Fraction Collection (TLC)->Preparative HPLC (C18) Pure this compound Pure this compound Preparative HPLC (C18)->Pure this compound

Caption: A generalized workflow for the isolation of this compound.

This compound This compound P388 Murine Lymphocytic Leukemia Cells P388 Murine Lymphocytic Leukemia Cells This compound->P388 Murine Lymphocytic Leukemia Cells Exhibits Cytotoxicity Cell Death Cell Death P388 Murine Lymphocytic Leukemia Cells->Cell Death

Caption: The cytotoxic effect on P388 leukemia cells.

References

Chemical and physical properties of 2,3,2'',3''-Tetrahydroochnaflavone

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 2,3,2'',3''-Tetrahydroochnaflavone: Chemical, Physical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring biflavonoid that has garnered interest within the scientific community for its potential cytotoxic activities. This technical guide provides a comprehensive overview of its known chemical and physical properties, details on its biological activity, and outlines relevant experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, oncology, and drug discovery.

Chemical and Physical Properties

This compound is classified as a biflavonoid, a class of compounds characterized by the linkage of two flavonoid moieties.[1] Its structure consists of a naringenin (B18129) and an eriodictyol (B191197) unit.[2] First isolated from the New Zealand tree Quintinia acutifolia, this compound presents as a yellow powder.[3][4] While a specific melting point has not been detailed in available literature, its physical and chemical characteristics are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name (S)-2-(4-(5-((S)-5,7-Dihydroxy-4-oxochroman-2-yl)-2-hydroxyphenoxy)phenyl)-5,7-dihydroxychroman-4-one[5]
CAS Number 678138-59-5[3][5][6][7]
Molecular Formula C₃₀H₂₂O₁₀[3][5][6]
Molecular Weight 542.5 g/mol [3][5][6]
Physical Description Yellow powder[3]
Purity ≥98%[3][6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

1.1. Spectroscopic Data

Biological Activity and Potential Signaling Pathways

The primary biological activity reported for this compound is its cytotoxicity against P388 murine lymphocytic leukemia cells, with an IC₅₀ of 8.2 µg/mL.[4][10] This finding suggests potential anti-cancer applications for this biflavonoid.

While the specific signaling pathways modulated by this compound have not been explicitly elucidated, the broader class of flavonoids and biflavonoids are known to exert their anti-cancer effects through various mechanisms.[11] Commonly implicated pathways include the PI3K/Akt, MAPK/ERK, and Wnt/β-catenin signaling cascades, which are crucial regulators of cell proliferation, survival, and apoptosis.[12][13] It is plausible that this compound shares these mechanisms of action.

2.1. Postulated Anti-Cancer Signaling Pathways

Based on the known activities of related biflavonoids, the following signaling pathways are likely targets for this compound in cancer cells.

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription ERK->Gene_Transcription Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled GSK3b GSK-3β Frizzled->GSK3b Inhibition beta_catenin β-catenin GSK3b->beta_catenin Inhibition beta_catenin->Gene_Transcription THOF 2,3,2'',3''-Tetrahydro ochnaflavone (B1238491) THOF->PI3K Inhibition? THOF->Ras Inhibition? THOF->GSK3b Activation? isolation_workflow start Dried & Ground Plant Material (Quintinia acutifolia leaves) extraction Solvent Extraction (e.g., Acetone or Methanol) start->extraction filtration Filtration & Concentration extraction->filtration partition Solvent-Solvent Partitioning (e.g., Ethyl Acetate/Water) filtration->partition EtOAc_fraction Ethyl Acetate Fraction (enriched with biflavonoids) partition->EtOAc_fraction chromatography Column Chromatography (Silica Gel) EtOAc_fraction->chromatography fractions Fraction Collection chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound mtt_assay_workflow start P388 Cell Culture seeding Cell Seeding in 96-well Plate start->seeding treatment Addition of this compound (various concentrations) seeding->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation mtt_addition Addition of MTT Reagent incubation->mtt_addition formazan_incubation Incubation for Formazan Crystal Formation mtt_addition->formazan_incubation solubilization Addition of Solubilizing Agent (e.g., DMSO) formazan_incubation->solubilization readout Measure Absorbance (e.g., at 570 nm) solubilization->readout analysis Calculate IC50 Value readout->analysis

References

Preliminary Biological Activity of 2,3,2'',3''-Tetrahydroochnaflavone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,2'',3''-Tetrahydroochnaflavone is a naturally occurring biflavonoid that has been isolated from plant species such as Quintinia acutifolia. As a member of the flavonoid family, a class of polyphenolic secondary metabolites, it is of significant interest to the scientific community for its potential therapeutic applications. Biflavonoids, consisting of two flavonoid units linked together, are known to exhibit a wide range of pharmacological effects, including cytotoxic, anti-inflammatory, and antioxidant properties. This technical guide provides a summary of the currently available data on the preliminary biological activity of this compound, details relevant experimental methodologies, and illustrates associated cellular signaling pathways.

Quantitative Data on Biological Activity

The primary reported biological activity of this compound is its cytotoxicity against murine leukemia cells. The available quantitative data is summarized in the table below.

Biological ActivityCell LineParameterValueReference
CytotoxicityP388 murine lymphocytic leukemiaIC₅₀8.2 µg/mL[1][2][3]

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not extensively published. However, based on standard methodologies for the reported activities, the following protocols can be considered representative.

Cytotoxicity Assay against P388 Murine Lymphocytic Leukemia Cells

This protocol describes a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell viability.

1. Cell Culture and Seeding:

  • P388 murine lymphocytic leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cells are seeded into 96-well microtiter plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment and growth.

2. Compound Treatment:

  • This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

  • A series of dilutions of the stock solution are prepared in the culture medium.

  • The culture medium is removed from the wells and replaced with the medium containing different concentrations of the test compound. Control wells receive medium with DMSO at the same concentration used for the test compound.

3. Incubation and Assay:

  • The plates are incubated for a specified period, typically 48 or 72 hours.

  • Following incubation, the MTT reagent is added to each well and incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • A solubilization solution (e.g., acidified isopropanol) is added to each well to dissolve the formazan crystals.

4. Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the control wells.

  • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Potential Biological Activities and Associated Methodologies

While specific data for this compound is limited, biflavonoids as a class are known for their anti-inflammatory and antioxidant activities. The following are standard assays used to evaluate these properties.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

1. Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured and seeded in 96-well plates.

  • Cells are pre-treated with various concentrations of this compound for a defined period (e.g., 1 hour).

  • Inflammation is induced by adding LPS to the wells, and the plates are incubated for 24 hours.

2. Nitrite (B80452) Measurement:

  • The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • An equal volume of the cell culture supernatant and Griess reagent are mixed and incubated at room temperature.

  • The absorbance is measured at 540 nm.

3. Data Analysis:

  • The quantity of nitrite is determined from a sodium nitrite standard curve.

  • The percentage of NO inhibition is calculated by comparing the nitrite levels in treated wells to those in LPS-stimulated control wells.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

1. Reaction Mixture:

  • Different concentrations of this compound are added to a solution of DPPH in a suitable solvent like methanol.

2. Incubation and Measurement:

  • The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

3. Data Analysis:

  • The percentage of DPPH radical scavenging activity is calculated.

  • An IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Biflavonoids often exert their biological effects by modulating key cellular signaling pathways. The following diagrams illustrate pathways that are likely to be influenced by this compound, based on the known activities of related compounds.

experimental_workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_data Data Analysis Compound This compound Stock Stock Solution (e.g., in DMSO) Compound->Stock Cytotoxicity Cytotoxicity Assay (e.g., MTT on P388 cells) Stock->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., NO Inhibition in RAW 264.7) Stock->AntiInflammatory Antioxidant Antioxidant Assay (e.g., DPPH Scavenging) Stock->Antioxidant IC50_cyto IC50 Calculation (Cytotoxicity) Cytotoxicity->IC50_cyto IC50_inflam IC50 Calculation (Anti-inflammatory) AntiInflammatory->IC50_inflam IC50_antiox IC50 Calculation (Antioxidant) Antioxidant->IC50_antiox

General experimental workflow for bioactivity assessment.

nf_kb_pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Compound This compound Compound->IKK Inhibits Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB_nuc->Genes Induces

Potential inhibition of the NF-κB signaling pathway.

mapk_pathway cluster_stimulus Extracellular Stimuli cluster_cascade Kinase Cascade cluster_response Cellular Response Stimuli Stress / Growth Factors MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription Transcription Factors MAPK->Transcription Activates Compound This compound Compound->MAPKK Inhibits? Response Inflammation, Proliferation, Apoptosis Transcription->Response Regulates

Potential modulation of a MAPK signaling cascade.

Conclusion and Future Directions

The preliminary data indicates that this compound possesses cytotoxic activity against the P388 murine lymphocytic leukemia cell line. Based on the known biological activities of the broader class of biflavonoids, it is plausible that this compound also exhibits anti-inflammatory and antioxidant properties. However, further comprehensive studies are required to fully elucidate its biological activity profile. Future research should focus on:

  • Confirming and expanding the cytotoxicity studies across a wider range of cancer cell lines.

  • Conducting in-depth in vitro and in vivo studies to quantify its anti-inflammatory and antioxidant effects.

  • Investigating the specific molecular mechanisms of action, including its effects on key signaling pathways such as NF-κB and MAPK.

  • Elucidating the structure-activity relationships of this compound and its derivatives to optimize its therapeutic potential.

The information presented in this guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, highlighting this compound as a promising natural product for further investigation.

References

2,3,2'',3''-Tetrahydroochnaflavone CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biflavonoid 2,3,2'',3''-Tetrahydroochnaflavone, consolidating its chemical identity, biological activity, and available experimental methodologies. The information is tailored for professionals in research and drug development, with a focus on presenting precise data and actionable protocols.

Core Chemical Identifiers and Properties

This compound is a naturally occurring biflavonoid. Key chemical identifiers and properties are summarized in the table below for quick reference.

Identifier TypeDataSource
CAS Number 678138-59-5[1][2][3]
Molecular Formula C30H22O10[2][3]
Molecular Weight 542.5 g/mol [2][3]
Synonym (S)-2-(4-(5-((S)-5,7-Dihydroxy-4-oxochroman-2-yl)-2-hydroxyphenoxy)phenyl)-5,7-dihydroxychroman-4-one[3]
Natural Sources Quintinia acutifolia, Lonicera maackii[4][5]
Appearance Yellow powder[5]

Biological Activity and Cytotoxicity

This compound has demonstrated cytotoxic effects against P388 murine lymphocytic leukemia cells. This activity highlights its potential as a scaffold for the development of novel anticancer agents.

Cell LineActivityValueSource
P388 murine lymphocytic leukemiaCytotoxicity (IC50)8.2 µg/mL[4]

Experimental Protocols

This section details the available experimental protocols for the synthesis and cytotoxicity assessment of this compound.

Total Synthesis of (±)-2,3,2″,3″-Tetrahydroochnaflavone

The first total synthesis of (±)-2,3,2″,3″-tetrahydroochnaflavone was achieved by Zhang and colleagues in 2015. The key steps involve the formation of a diaryl ether and the subsequent cyclization of an ether-linked bichalcone to construct the dihydroflavone moieties. While the full, detailed protocol is available in the original publication, a general workflow is outlined below.

Synthesis_Workflow A Starting Materials: 2,4,6-Trihydroxyacetophenone 4-Hydroxybenzaldehyde B Formation of Diaryl Ether A->B Coupling Reaction C Synthesis of Ether-Linked Bichalcone B->C Condensation D Cyclization C->D Intramolecular Reaction E (±)-2,3,2″,3″-Tetrahydroochnaflavone D->E

Synthesis workflow for (±)-2,3,2″,3″-Tetrahydroochnaflavone.

Cytotoxicity Assay against P388 Murine Lymphocytic Leukemia Cells

The cytotoxic activity of this compound was determined using a standard in vitro assay with P388 murine lymphocytic leukemia cells. The original study reporting this activity provides the basis for the following generalized protocol.

1. Cell Culture:

  • P388 murine lymphocytic leukemia cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Cells are cultured in a humidified incubator at 37°C with 5% CO2.

2. Compound Preparation:

  • A stock solution of this compound is prepared in a suitable solvent, such as DMSO.

  • Serial dilutions of the compound are made in the culture medium to achieve the desired final concentrations for the assay.

3. Assay Procedure:

  • P388 cells are seeded into 96-well plates at a predetermined density.

  • The cells are exposed to various concentrations of this compound.

  • A positive control (e.g., a known cytotoxic drug) and a negative control (vehicle) are included.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

4. Viability Assessment:

  • Cell viability is assessed using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) assay.

  • The absorbance is measured using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture P388 Cells C Seed Cells in 96-well Plates A->C B Prepare Compound Dilutions D Treat Cells with Compound B->D C->D E Incubate D->E F Assess Cell Viability (e.g., MTT Assay) E->F G Measure Absorbance F->G H Calculate IC50 G->H

General workflow for the cytotoxicity assay.

Putative Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, the broader class of biflavonoids is known to influence several key cellular signaling cascades implicated in cancer progression. Based on the activity of structurally related compounds, it is plausible that this compound may exert its cytotoxic effects through the modulation of pathways such as PI3K/Akt and NF-κB.

Recent research on the related compound ochnaflavone (B1238491) has indicated its involvement in the PI3K/Akt and NF-κB signaling pathways in the context of neuroinflammation and neuronal apoptosis. These pathways are critical regulators of cell survival, proliferation, and inflammation, and their dysregulation is a hallmark of many cancers.

Potential_Signaling_Pathway Tetrahydroochnaflavone Tetrahydroochnaflavone PI3K PI3K Tetrahydroochnaflavone->PI3K Inhibition? NF-κB NF-κB Tetrahydroochnaflavone->NF-κB Inhibition? Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival Proliferation Proliferation Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis NF-κB->Cell Survival NF-κB->Proliferation NF-κB->Apoptosis

Hypothesized signaling pathways affected by this compound.

Further investigation is warranted to elucidate the precise molecular mechanisms and specific signaling pathways targeted by this compound in cancer cells. This will be crucial for its further development as a potential therapeutic agent.

References

A Technical Guide to the Initial Cytotoxicity Screening of 2,3,2'',3''-Tetrahydroochnaflavone Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Biflavonoids are a class of naturally occurring polyphenolic compounds that have garnered significant interest in pharmacology and drug discovery for their diverse therapeutic properties.[1][2] These molecules, consisting of two flavonoid units linked together, exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antiviral, and notably, antitumor and cytotoxic effects.[1][2] 2,3,2'',3''-Tetrahydroochnaflavone is a rare biflavonoid that has been isolated from members of the Ochnaceae family.[3]

Initial studies have demonstrated that this compound possesses potent cytotoxic activity against a variety of human cancer cell lines, marking it as a compound of interest for further investigation as a potential anticancer agent.[1][3] This technical guide provides a comprehensive overview of the foundational experiments required for the initial cytotoxicity screening of this compound. It offers detailed protocols for key assays, a framework for data presentation, and a discussion of potential mechanisms of action based on the activities of related biflavonoids. The objective is to equip researchers with the necessary methodologies to systematically evaluate the anticancer potential of this compound.

Overall Experimental Workflow

The initial screening of a novel compound for anticancer activity follows a logical progression from broad cytotoxicity assessment to more detailed mechanistic studies. The workflow ensures that promising compounds are efficiently identified and characterized. This process begins with preparing the compound and culturing the selected cancer cell lines, followed by treatment and subsequent viability assays to determine the cytotoxic potency. Based on these initial results, further assays are conducted to explore the underlying mechanisms, such as apoptosis and cell cycle arrest.

G cluster_prep Phase 1: Preparation cluster_screening Phase 2: Cytotoxicity Screening cluster_mechanistic Phase 3: Mechanistic Insight Compound Compound Preparation (this compound) CellCulture Cancer Cell Line Culture & Seeding Treatment Cell Treatment (Dose-Response) CellCulture->Treatment Plate Cells MTT MTT Assay (Cell Viability) Treatment->MTT Incubate IC50 IC50 Value Determination MTT->IC50 Analyze Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Select Doses CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Select Doses DataAnalysis Comprehensive Data Analysis & Reporting Apoptosis->DataAnalysis CellCycle->DataAnalysis

Caption: High-level workflow for cytotoxicity screening.

Experimental Protocols

The following sections provide detailed methodologies for the core experiments involved in the initial screening phase.

Cell Lines and Culture Maintenance

A panel of human cancer cell lines should be used to assess the breadth of cytotoxic activity. Based on preliminary reports for related compounds, the following cell lines are recommended:

  • HT-29: Human colorectal adenocarcinoma

  • NCI-H460: Human non-small cell lung cancer

  • MCF-7: Human breast adenocarcinoma

  • OVCAR-3: Human ovarian adenocarcinoma

  • RXF-393: Human renal cell carcinoma

Protocol:

  • Media Preparation: Culture cells in RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.

  • Incubation: Maintain cells in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency. Detach adherent cells using a 0.25% Trypsin-EDTA solution, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks or experimental plates.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Protocol:

  • Cell Seeding: Seed cells into 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Analysis by Flow Cytometry

To determine if cytotoxicity is mediated by apoptosis, Annexin V-FITC and Propidium Iodide (PI) double staining can be employed, followed by flow cytometry analysis.[4]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 to 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. This allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[4]

Cell Cycle Analysis

Cell cycle analysis is performed to determine if the compound induces cell cycle arrest.[5] This is typically done by staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the DNA content by flow cytometry.[6]

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with the compound at IC50 concentrations as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695), adding it dropwise while vortexing to prevent clumping. Store at -20°C for at least 2 hours.[6]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PBS, 50 µg/mL PI, and 100 µg/mL RNase A.[6]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will reveal the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]

Data Presentation and Expected Results

Cytotoxicity Profile (IC50 Values)

The primary quantitative output of the initial screening is the IC50 value for each cell line. Data should be compiled into a clear, comparative table. While specific values for this compound require experimental determination, literature reports its potent activity.[3] The table below illustrates how to present such data.

Table 1: Cytotoxicity of this compound Against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Exposure
HT-29 Colorectal Adenocarcinoma[Experimental Value]
NCI-H460 Non-Small Cell Lung Cancer[Experimental Value]
MCF-7 Breast Adenocarcinoma[Experimental Value]
OVCAR-3 Ovarian Adenocarcinoma[Experimental Value]
RXF-393 Renal Cell Carcinoma[Experimental Value]
Note: Values are placeholders and must be determined experimentally.
Induction of Apoptosis

Treatment with this compound is expected to show a dose-dependent increase in the percentage of cells in early and late apoptosis compared to the untreated control. This would suggest that the compound's cytotoxic effect is mediated, at least in part, through the induction of programmed cell death.

Cell Cycle Arrest

Analysis of the cell cycle may reveal an accumulation of cells in a specific phase. For instance, the related biflavonoid ochnaflavone (B1238491) has been shown to arrest cell cycle progression in the G2/M phase in HCT-15 colon cancer cells.[5] A similar effect might be observed for this compound, indicated by a significant increase in the G2/M population and a corresponding decrease in the G0/G1 population.

Potential Signaling Pathways

While the precise mechanisms for this compound are yet to be fully elucidated, the activity of other biflavonoids suggests potential pathways that may be involved.

Apoptosis Induction Pathway

Many natural compounds, including flavonoids, induce apoptosis through the intrinsic (mitochondrial) pathway.[7] This involves mitochondrial stress, the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in the activation of effector caspases like caspase-3.[7]

G Compound 2,3,2'',3''- Tetrahydroochnaflavone Bax Bax ↑ Compound->Bax Bcl2 Bcl-2 ↓ Compound->Bcl2 Mito Mitochondrial Stress (e.g., ROS generation) CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential intrinsic apoptosis pathway.
Cell Cycle Regulation Pathway

Cell cycle arrest, particularly at the G2/M checkpoint, is often regulated by the activity of cyclin-dependent kinases (CDKs). Ochnaflavone has been shown to downregulate cyclins and CDKs.[8] Inhibition of the CDK1/Cyclin B1 complex, a key regulator of the G2/M transition, is a plausible mechanism.

G Compound 2,3,2'',3''- Tetrahydroochnaflavone CDK1 CDK1 / Cyclin B1 Complex Compound->CDK1 G2M G2/M Transition CDK1->G2M Arrest G2/M Arrest G2M->Arrest Blocked

Caption: A potential G2/M cell cycle arrest mechanism.

Conclusion and Future Directions

The initial screening process outlined in this guide provides a robust framework for evaluating the anticancer potential of this compound. By quantifying its cytotoxicity across a panel of cancer cell lines and performing initial mechanistic assays for apoptosis and cell cycle arrest, researchers can build a strong foundation for its further development.

Positive results from this screening phase would warrant more advanced studies, including:

  • Western blot analysis to confirm the modulation of key proteins in the apoptotic and cell cycle pathways (e.g., Bcl-2 family proteins, caspases, cyclins, CDKs).

  • Investigation into other potential mechanisms of cell death, such as autophagy.[1]

  • In vivo studies using animal models to assess efficacy and toxicity.

  • Structure-activity relationship (SAR) studies to identify key functional groups and potentially synthesize more potent analogs.

Through this systematic approach, the therapeutic potential of this compound as a novel anticancer agent can be thoroughly and efficiently explored.

References

A Comprehensive Review of Naturally Occurring Biflavonoids: From Phytochemistry to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Biflavonoids are a fascinating and structurally diverse class of plant secondary metabolites formed by the dimerization of two flavonoid units.[1] Since the isolation of the first biflavonoid, ginkgetin (B1671510), in 1929, over a hundred different biflavonoids have been identified from various plant sources.[2] These natural compounds have garnered significant attention in the scientific community due to their wide array of promising pharmacological activities. This technical guide provides an in-depth review of the current literature on naturally occurring biflavonoids, with a focus on their classification, natural sources, biological activities, and the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Classification and Structural Diversity

Biflavonoids are characterized by the linkage of two monoflavonoid moieties through a C-C or a C-O-C bond.[1] They can be broadly classified into several groups based on the nature of the constituent flavonoid units and the position of the linkage. The most common types are dimers of flavones, flavanones, and isoflavones.[3] Structurally, they are polyphenolic compounds where two identical or non-identical flavonoid units are joined in either a symmetrical or unsymmetrical manner.[4] The vast structural diversity arises from the different types of flavonoid monomers involved and the various possible linkage positions between them.[5]

Natural Sources of Biflavonoids

Biflavonoids are found in a limited number of plant species, primarily in gymnosperms, but also in some angiosperms, ferns, and mosses.[1][3] Plants from families such as Clusiaceae, Thymelaeaceae, Ochnaceae, and Selaginellaceae are particularly rich sources, accounting for about half of all known biflavonoids.[6] Notable plant sources that have been extensively studied for their biflavonoid content include Ginkgo biloba, which contains biflavonoids like ginkgetin and bilobetin (B1667069), and various species of Rhus and Garcinia, from which compounds such as amentoflavone, robustaflavone (B1679496), and morelloflavone (B191904) have been isolated.[7] The presence of biflavonoids is often linked to the traditional medicinal uses of these plants.[4]

Biological and Pharmacological Activities

Biflavonoids exhibit a remarkable spectrum of biological activities, making them attractive candidates for the development of new therapeutic agents. Their activities are often reported to be more potent than their monomeric flavonoid counterparts.[8] The major pharmacological effects are detailed below.

Antiviral Activity

Several biflavonoids have demonstrated significant antiviral properties against a range of viruses.[2] For instance, robustaflavone has shown strong inhibitory effects against influenza A and B viruses.[7] Amentoflavone and agathisflavone (B1666641) also exhibit significant activity against these influenza strains.[7] Furthermore, some biflavonoids have been found to be active against herpes simplex virus (HSV-1 and HSV-2) and human immunodeficiency virus (HIV).[7][9] Morelloflavone, for example, has shown significant anti-HIV-1 activity.[9] The antiviral mechanism of some biflavonoids involves the inhibition of viral enzymes like reverse transcriptase.[9]

Table 1: Antiviral Activity of Selected Biflavonoids

BiflavonoidVirusAssayEC50 / IC50 (µg/mL)Selectivity Index (SI)Reference
RobustaflavoneInfluenza ACPE Inhibition2.016[7]
RobustaflavoneInfluenza BCPE Inhibition0.2454[7]
AmentoflavoneInfluenza A (H1N1)CPE Inhibition3.17.1[2]
AmentoflavoneInfluenza A (H3N2)CPE Inhibition4.3>23[10]
AmentoflavoneHSV-117.9>5.6[7]
AmentoflavoneHSV-248.0>2.1[7]
AgathisflavoneInfluenza ANeutral Red->18[10]
RhusflavanoneInfluenza B-9.3[2]
RhusflavanoneMeasles-8[2]
RhusflavanoneHSV-2->6.4[7]
SuccedaneaflavanoneInfluenza B-15[2]
MorelloflavoneHIV-16.9 µM~10[9]
HinokiflavoneHIV-1 RT65 µM-[9]
RobustaflavoneHIV-1 RT65 µM-[9]
Anticancer Activity

The anticancer potential of biflavonoids has been extensively investigated.[3] They have been shown to inhibit the proliferation of various cancer cell lines, including those of breast, prostate, lung, and cervical cancer.[3] For example, bilobetin and isoginkgetin (B1672240), isolated from Ginkgo biloba, exhibited significant anti-proliferative activities against HeLa cells in a dose- and time-dependent manner. The mechanisms underlying their anticancer effects are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of tumor cell invasion.[3] Some biflavonoids can modulate key signaling pathways involved in cancer progression, such as the Bcl-2/Bax pathway, leading to the activation of caspases and subsequent apoptotic cell death.[3]

Table 2: Anticancer Activity of Selected Biflavonoids

BiflavonoidCancer Cell LineAssayIC50 (µM)Mechanism of ActionReference
BilobetinHeLa (Cervical)MTT-G2/M phase arrest, Apoptosis induction, Bax activation, Caspase-3 activation, Bcl-2 inhibition[11]
IsoginkgetinHeLa (Cervical)MTT8.38G2/M phase arrest, Apoptosis induction, Bax activation, Caspase-3 activation[11]
IsoginkgetinHepG2 (Liver)MTT42.95-
AmentoflavoneMCF-7 (Breast)MTT25-
AmentoflavoneMDA-MB-231 (Breast)MTT12.7-
7,7″-di-O-methylamentoflavoneA549 (Lung)LDH16.14-
Biflavonoid Mix (from S. doederleinii)A549 (NSCLC)-2.3 - 8.4Apoptosis induction, Cell cycle arrest, XIAP and survivin suppression[12]
Anti-inflammatory Activity

Many biflavonoids possess potent anti-inflammatory properties.[13] Their mechanisms of action often involve the inhibition of key inflammatory mediators and enzymes, such as phospholipase A2 (PLA2) and cyclooxygenase-2 (COX-2).[14] For instance, certain synthetic C-C biflavonoids have shown considerable inhibition of COX-2-mediated prostaglandin (B15479496) E2 (PGE2) production.[15] The anti-inflammatory effects of some biflavonoids are also attributed to their ability to regulate pro-inflammatory gene expression, often through the modulation of the NF-κB signaling pathway.[14][16] Amentoflavone, for example, has been shown to exert anti-inflammatory effects by inhibiting the NLRP3 inflammasome.[17]

Table 3: Anti-inflammatory Activity of Selected Biflavonoids

BiflavonoidTarget/AssayIC50MechanismReference
Synthetic Biflavonoid 'e' (6-6 linkage)PGE2 production (COX-2 mediated)3.7 µMCOX-2 inhibition
GinkgetinPGE2 production (COX-2 mediated)8.2–20.7 µMCOX-2 inhibition
AmentoflavoneNLRP3 inflammasome-Inhibition of activation[17]
MorelloflavoneHuman secretory phospholipase A2-Inhibition[16]
Bimolecular KaempferolCarrageenin-induced paw oedema-Inhibition of bradykinin (B550075) and prostaglandin synthesis[18]
Neuroprotective Effects

Emerging evidence suggests that biflavonoids may have significant neuroprotective potential.[19] Amentoflavone, ginkgetin, and isoginkgetin have demonstrated strong neuroprotection against oxidative stress and amyloid-beta-induced cytotoxicity in neuronal cells.[19] These findings suggest their therapeutic potential for neurodegenerative diseases like Alzheimer's and ischemic stroke.[19] The neuroprotective mechanisms of biflavonoids are thought to involve the direct blockade of cell death cascades rather than just their antioxidant activity.[20] Ginkgetin, for instance, has been shown to protect neuronal cells from glutamate-induced oxidative damage by preserving antioxidant enzyme activities and inhibiting ERK1/2 activation.[20]

Key Signaling Pathways Modulated by Biflavonoids

The diverse biological activities of biflavonoids are a result of their interaction with multiple cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for the targeted development of novel therapeutics.

NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell survival, and proliferation.[20] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Various stimuli, including inflammatory cytokines and pathogens, can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Several biflavonoids, such as amentoflavone, have been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory genes.[16]

NF_kB_Signaling_Pathway cluster_inactive Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB P IkB_NFkB IκB-NF-κB (Inactive) Proteasome Proteasome IkB->Proteasome Ub NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB Release Gene Target Gene Expression Nucleus->Gene Biflavonoids Biflavonoids Biflavonoids->IKK Inhibition

NF-κB signaling pathway and inhibition by biflavonoids.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[18] In mammals, the main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[18] These kinases are activated in a tiered cascade, where a MAPKKK activates a MAPKK, which in turn activates a MAPK. Biflavonoids can modulate MAPK signaling, which contributes to their neuroprotective and anticancer effects. For example, ginkgetin has been shown to inhibit ERK1/2 activation as part of its neuroprotective mechanism.[20]

MAPK_Signaling_Pathway Stimuli Extracellular Stimuli (Growth factors, Stress) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., RAF, MEKK) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK P MAPK MAPK (e.g., ERK) MAPKK->MAPK P TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors P CellularResponse Cellular Response (Proliferation, Apoptosis) TranscriptionFactors->CellularResponse Biflavonoids Biflavonoids Biflavonoids->MAPKK Modulation

MAPK signaling cascade and its modulation by biflavonoids.
Bcl-2 Family and Apoptosis Pathway

The intrinsic pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The ratio of these opposing proteins determines the cell's fate. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the activation of caspases, ultimately resulting in apoptosis.[3] Biflavonoids like bilobetin can induce apoptosis by upregulating Bax and downregulating Bcl-2 expression.

Bcl2_Apoptosis_Pathway ApoptoticStimuli Apoptotic Stimuli Bax Bax (Pro-apoptotic) ApoptoticStimuli->Bax Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Biflavonoids Biflavonoids Biflavonoids->Bcl2 Inhibition Biflavonoids->Bax Activation

The Bcl-2 family-regulated apoptotic pathway and its modulation by biflavonoids.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments commonly cited in the study of biflavonoids.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the biflavonoid for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells AddCompound Add Biflavonoid (various concentrations) SeedCells->AddCompound Incubate Incubate (24-72h) AddCompound->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate (2-4h) AddMTT->IncubateMTT AddSolvent Add Solubilizing Agent (e.g., DMSO) IncubateMTT->AddSolvent ReadAbsorbance Read Absorbance (570 nm) AddSolvent->ReadAbsorbance End End ReadAbsorbance->End

Workflow for the MTT cytotoxicity assay.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the biflavonoid for the desired time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Antiviral Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death.

Materials:

  • Susceptible host cell line

  • Virus stock

  • 96-well plates

  • Crystal violet staining solution

Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.

  • Compound Addition: Add serial dilutions of the biflavonoid to the wells.

  • Virus Infection: Infect the cells with a pre-titered amount of virus that causes complete CPE within a specific timeframe. Include cell control (no virus) and virus control (no compound) wells.

  • Incubation: Incubate the plate until CPE is complete in the virus control wells.

  • Staining: Remove the medium, fix the cells, and stain with crystal violet.

  • Quantification: Elute the stain and measure the absorbance to quantify cell viability.

  • Data Analysis: Calculate the percentage of CPE inhibition and determine the EC50 value.

Conclusion

Naturally occurring biflavonoids represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their demonstrated antiviral, anticancer, anti-inflammatory, and neuroprotective properties, coupled with their ability to modulate key cellular signaling pathways, make them compelling candidates for further investigation in drug discovery and development. This technical guide has provided a comprehensive overview of the current state of knowledge on biflavonoids, including their classification, sources, biological activities, and the experimental methodologies used to evaluate them. It is hoped that this resource will serve as a valuable tool for researchers and professionals in the field, stimulating further exploration into the therapeutic applications of these remarkable natural products.

References

An In-depth Technical Guide on the Molecular Structure and Stereochemistry of 2,3,2'',3''-Tetrahydroochnaflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,2'',3''-Tetrahydroochnaflavone is a naturally occurring biflavonoid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its molecular structure and stereochemistry, consolidating available data for researchers in medicinal chemistry, natural product chemistry, and drug development. This document details the structural elucidation, stereochemical configuration, and the experimental methodologies employed in these determinations. All quantitative data are presented in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound belongs to the biflavonoid class of polyphenolic compounds, which are characterized by two flavonoid moieties linked together. Specifically, it is composed of a naringenin (B18129) and an eriodictyol (B191197) unit connected by a diaryl ether linkage.[1] The presence of four chiral centers dictates a complex stereochemistry, making the determination of the absolute configuration of the naturally occurring isomers crucial for understanding its biological activity and for potential synthetic endeavors. This guide will delve into the specifics of its molecular architecture and three-dimensional arrangement. The first total synthesis of (±)-2,3,2″,3″-tetrahydroochnaflavone has been successfully completed.[2]

Molecular Structure

The fundamental structure of this compound consists of two flavanone (B1672756) units. The molecular formula is C30H22O10, with a corresponding molecular weight of approximately 542.49 g/mol .

Core Scaffold

The core structure is a biflavonoid where the two flavanone units, naringenin and eriodictyol, are connected via a C-O-C ether bond. The linkage extends from the B-ring of one flavonoid unit to the B-ring of the second unit.

Functional Groups

The molecule possesses multiple hydroxyl groups on the aromatic rings, contributing to its polyphenolic nature. The presence of ketone functionalities and ether linkages are also characteristic features of its structure.

Stereochemistry

The stereochemistry of this compound is defined by four chiral centers located at the C-2, C-3, C-2'', and C-3'' positions of the two flavanone units. The spatial arrangement of the substituents at these centers gives rise to multiple possible stereoisomers. While the synthesis of the racemic mixture, denoted as (±)-2,3,2'',3''-tetrahydroochnaflavone, has been reported, the absolute configuration of the naturally occurring product is of primary interest for biological studies.

Chiral Centers

The four stereogenic centers are:

  • C-2 and C-3 on the first flavanone unit.

  • C-2'' and C-3'' on the second flavanone unit.

The determination of the absolute configuration (R/S notation) at each of these centers is essential for a complete stereochemical description. For similar biflavonoids, the absolute stereochemistry for chiral carbons at C-2 and C-3 was established by CD spectrometry combined with quantum chemical calculations.[2]

Experimental Data

The structural and stereochemical elucidation of this compound relies on a combination of spectroscopic techniques.

Spectroscopic Data

Table 1: Summary of Spectroscopic Data for Structural Elucidation

Technique Data Obtained Relevance
1D NMR (¹H, ¹³C) Chemical shifts (δ), Coupling constants (J)Provides information on the connectivity of atoms and the relative stereochemistry of protons.
2D NMR (COSY, HSQC, HMBC) Correlations between protons and carbonsConfirms the carbon skeleton and the placement of substituents.
High-Resolution Mass Spectrometry (HRMS) Exact massDetermines the elemental composition and molecular formula.
Circular Dichroism (CD) Spectroscopy Cotton effects (Δε)Provides information about the absolute configuration of chiral centers.
X-ray Crystallography 3D atomic coordinatesProvides the most definitive determination of both molecular structure and absolute stereochemistry. (No data currently available for this specific molecule).

Experimental Protocols

The determination of the molecular structure and, particularly, the absolute stereochemistry of complex natural products like this compound involves sophisticated experimental procedures.

Isolation from Natural Sources

This compound has been isolated from the New Zealand tree Quintinia acutifolia.[1] The general workflow for the isolation of such a compound is outlined below.

experimental_workflow plant_material Plant Material (Quintinia acutifolia) extraction Solvent Extraction plant_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning chromatography Column Chromatography partitioning->chromatography hplc HPLC Purification chromatography->hplc isolated_compound Isolated this compound hplc->isolated_compound cd_workflow cluster_experimental Experimental cluster_computational Computational exp_cd Measure Experimental CD Spectrum comparison Compare Experimental and Calculated Spectra exp_cd->comparison conf_search Conformational Search for all Stereoisomers td_dft TD-DFT Calculation of CD Spectra for each Conformer conf_search->td_dft boltzmann Boltzmann Averaging of Calculated Spectra td_dft->boltzmann boltzmann->comparison assignment Assign Absolute Configuration comparison->assignment

References

An In-depth Technical Guide to the Biosynthesis Pathway of Biflavonoids in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biflavonoids are a unique class of plant secondary metabolites characterized by a dimeric structure formed from two flavonoid units. These complex molecules exhibit a wide array of promising pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and antitumor effects, making them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the core biosynthetic pathway of biflavonoids in plants, detailing the enzymatic steps, regulatory mechanisms, and key experimental methodologies for their study.

Biflavonoids are classified based on the linkage between the two flavonoid moieties, which can be a direct C-C bond or a C-O-C ether linkage.[1] The biosynthesis of these intricate structures originates from the well-established general phenylpropanoid and flavonoid pathways, culminating in a crucial oxidative coupling step that dimerizes the flavonoid monomers.[1][2] Subsequent tailoring reactions, primarily methylation, further diversify the biflavonoid landscape within a plant.[3]

The Core Biosynthetic Pathway

The formation of biflavonoids is a multi-step process that begins with the synthesis of flavonoid monomers.

Phenylpropanoid and Flavonoid Biosynthesis: The Monomer Foundation

The journey to biflavonoids starts with the amino acid phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl:CoA-ligase (4CL) leads to the formation of p-coumaroyl-CoA.[1][2][4] This activated molecule then serves as a key precursor for the flavonoid pathway.

Chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a chalcone scaffold.[1][2][4] Chalcone isomerase (CHI) then facilitates the cyclization of the chalcone into a flavanone, such as naringenin (B18129).[1][2][4] Naringenin is a critical branch-point intermediate that can be further processed by various enzymes to yield different classes of flavonoids, including flavones, which are the direct precursors for many common biflavonoids.[1][2] For instance, flavone (B191248) synthase (FNS) introduces a double bond in the C-ring of naringenin to form apigenin (B1666066), a common monomeric unit of biflavonoids.[1][2]

The Dimerization Step: Oxidative Coupling of Flavonoid Monomers

The defining step in biflavonoid biosynthesis is the oxidative coupling of two flavonoid monomers. This reaction is catalyzed by specific enzymes that facilitate the formation of a C-C or C-O-C linkage between the two units.

A significant breakthrough in understanding this crucial step was the identification of a gymnosperm-specific cytochrome P450 enzyme, GbCYP90J6 , from Ginkgo biloba. This enzyme has been shown to catalyze the intermolecular C-C bond formation between two molecules of apigenin to produce amentoflavone (B1664850), a widely distributed biflavonoid.[5][6] This discovery points to the CYP90J subfamily of cytochrome P450s as key players in biflavonoid synthesis in gymnosperms.[5][6] While the precise enzymatic machinery in other plant families is still under investigation, it is hypothesized that other cytochrome P450s or peroxidases may perform similar functions.

Biflavonoid_Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_biflavonoid Biflavonoid Formation & Modification Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Amentoflavone Amentoflavone Apigenin->Amentoflavone CYP90J6 Methylated_Biflavonoids Methylated_Biflavonoids Amentoflavone->Methylated_Biflavonoids OMTs Apigenin_copy->Amentoflavone

Caption: Core biosynthetic pathway of amentoflavone.

Tailoring Reactions: Diversification of the Biflavonoid Scaffold

Following the initial dimerization, the basic biflavonoid skeleton can undergo a series of modifications, leading to the vast structural diversity observed in nature. The most common tailoring reactions are O-methylations, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[3]

In Ginkgo biloba, a suite of OMTs (GbOMT1-GbOMT5) has been identified to regioselectively methylate amentoflavone at different positions, producing a variety of methylated biflavonoids such as bilobetin, isoginkgetin, and ginkgetin.[3] These modifications can significantly impact the biological activity and pharmacokinetic properties of the biflavonoids.

Quantitative Data on Biflavonoid Biosynthesis

Quantitative data is essential for understanding the efficiency of the biosynthetic pathway and for metabolic engineering efforts aimed at increasing biflavonoid production.

Table 1: Enzyme Kinetic Parameters for Key Enzymes in Biflavonoid Biosynthesis

EnzymeSubstrateKm (µM)VmaxkcatSource
GbCYP90J6Apigenin0.4925--[7]
Porcine Liver COMTQuercetin6.114,870 pmol/mg/min-[8]
Hamster Kidney COMTQuercetin6.9200 pmol/mg/min-[8]

Table 2: Yields of Biflavonoids in Plants and Engineered Microorganisms

BiflavonoidPlant/OrganismYieldConditionsSource
AmentoflavonePoincianella pyramidalis cell culture16.44 mg/LElicitation with 30 g/L sucrose (B13894) and 5 mg/L 2,4-D[4]
AgathisflavonePoincianella pyramidalis cell culture0.58 mg/LElicitation with 30 g/L sucrose and 5 mg/L 2,4-D[4]
AmentoflavoneEngineered E. coli4.75 mg/LDe novo biosynthesis from L-tyrosine[7][9]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of biflavonoid biosynthesis.

Protocol for Cytochrome P450 (CYP90J6) Enzyme Assay

This protocol is adapted for a generic cytochrome P450 assay and can be optimized for CYP90J6.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 100 mM potassium phosphate (B84403) buffer (pH 7.4)

    • 1-10 µM purified CYP90J6 enzyme

    • 10-50 µM apigenin (substrate)

    • 1 mM NADPH

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or ethyl acetate.

  • Extraction: Vortex the mixture and centrifuge to pellet the precipitated protein. Transfer the supernatant containing the product to a new tube.

  • Analysis: Analyze the extracted product by HPLC or LC-MS/MS to identify and quantify the amentoflavone produced.

Protocol for O-Methyltransferase (OMT) Enzyme Assay

This protocol describes a general method for assaying OMT activity.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1-5 µg of purified OMT enzyme

    • 10-50 µM amentoflavone (substrate)

    • 100 µM S-adenosyl-L-methionine (SAM) (methyl donor)

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes.

  • Reaction Termination and Extraction: Stop the reaction and extract the product as described for the cytochrome P450 assay.

  • Analysis: Analyze the products by HPLC or LC-MS/MS to identify and quantify the different methylated amentoflavone derivatives.

Protocol for Heterologous Expression and Purification of Plant Cytochrome P450s

This protocol outlines the general steps for producing plant P450 enzymes in a heterologous host like E. coli or yeast.

  • Gene Synthesis and Cloning: Synthesize the codon-optimized cDNA of the target P450 gene (e.g., GbCYP90J6) and clone it into an appropriate expression vector (e.g., pET series for E. coli or pYES2 for yeast).

  • Transformation: Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).

  • Expression Induction: Grow the transformed cells to a suitable optical density (OD600 of 0.6-0.8) and induce protein expression with an appropriate inducer (e.g., IPTG for E. coli or galactose for yeast).

  • Cell Lysis: Harvest the cells by centrifugation and lyse them using sonication or a French press in a lysis buffer containing protease inhibitors.

  • Purification: Purify the recombinant P450 enzyme from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Verification: Verify the purity and identity of the purified protein by SDS-PAGE and Western blotting.

Protocol for Biflavonoid Extraction and HPLC-MS/MS Analysis

This protocol describes the extraction and analysis of biflavonoids from plant material.

  • Sample Preparation: Dry and grind the plant material to a fine powder.

  • Extraction: Extract the powdered material with a suitable solvent, such as methanol or ethanol, using sonication or soxhlet extraction.

  • Hydrolysis (Optional): To analyze flavonoid aglycones, perform acid hydrolysis of the crude extract to cleave any glycosidic bonds.

  • Purification: Partially purify the extract using solid-phase extraction (SPE) to remove interfering compounds.

  • HPLC-MS/MS Analysis:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (or methanol) is typically used.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode for the detection of flavonoids. Use multiple reaction monitoring (MRM) for targeted quantification of specific biflavonoids.

Regulation of Biflavonoid Biosynthesis

The biosynthesis of biflavonoids is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stresses.

Transcriptional Regulation

The expression of genes encoding enzymes in the flavonoid and biflavonoid pathways is controlled by a complex network of transcription factors, primarily from the MYB, bHLH, and WD40 protein families.[10] These transcription factors can form a regulatory complex (MBW complex) that binds to the promoter regions of target genes and activates their transcription.[10]

Signaling Pathways

Plant hormones and other signaling molecules play a crucial role in modulating biflavonoid biosynthesis in response to external stimuli.

  • Jasmonates (JA): Jasmonic acid and its derivatives are key signaling molecules in plant defense responses.[11] Elicitation with jasmonates has been shown to induce the expression of flavonoid biosynthetic genes and lead to the accumulation of flavonoids and potentially biflavonoids.[11] The JA signaling pathway involves the degradation of JAZ repressor proteins, leading to the activation of transcription factors that upregulate defense-related genes, including those in the phenylpropanoid pathway.[11]

  • Salicylic Acid (SA): Salicylic acid is another critical plant hormone involved in defense signaling, particularly against biotrophic pathogens.[12] SA has been shown to influence the expression of genes in the flavonoid pathway, suggesting a potential role in regulating the production of biflavonoid precursors.[12]

Regulatory_Signaling_Pathways Biotic_Stress Biotic Stress (e.g., Pathogen, Herbivore) Jasmonates Jasmonates Biotic_Stress->Jasmonates Salicylic_Acid Salicylic Acid Biotic_Stress->Salicylic_Acid Abiotic_Stress Abiotic Stress (e.g., UV, Wounding) Abiotic_Stress->Jasmonates JAZ_Degradation JAZ Repressor Degradation Jasmonates->JAZ_Degradation SA_Signaling_Cascade SA Signaling Cascade Salicylic_Acid->SA_Signaling_Cascade MYB_bHLH_WD40 MYB-bHLH-WD40 Complex (MBW) JAZ_Degradation->MYB_bHLH_WD40 Activates SA_Signaling_Cascade->MYB_bHLH_WD40 Modulates Flavonoid_Genes Flavonoid Biosynthesis Genes (PAL, CHS, CHI, FNS) MYB_bHLH_WD40->Flavonoid_Genes Upregulates Biflavonoid_Genes Biflavonoid Biosynthesis Genes (e.g., CYP90J6) MYB_bHLH_WD40->Biflavonoid_Genes Potentially Upregulates

Caption: Regulatory signaling pathways in biflavonoid biosynthesis.

Experimental Workflow for Gene Discovery

The identification of novel genes involved in biflavonoid biosynthesis is a key area of research. A typical workflow for this process is outlined below.

Experimental_Workflow Start Plant Species with High Biflavonoid Content Tissue_Collection 1. Tissue Collection (e.g., leaves, roots) Start->Tissue_Collection Transcriptome_Sequencing 2. Transcriptome Sequencing (RNA-Seq) Tissue_Collection->Transcriptome_Sequencing Metabolite_Profiling 3. Metabolite Profiling (LC-MS/MS) Tissue_Collection->Metabolite_Profiling Bioinformatics 4. Bioinformatics Analysis (Co-expression networks, differential expression) Transcriptome_Sequencing->Bioinformatics Metabolite_Profiling->Bioinformatics Candidate_Gene_Selection 5. Candidate Gene Selection (e.g., P450s, OMTs) Bioinformatics->Candidate_Gene_Selection Heterologous_Expression 6. Heterologous Expression and Protein Purification Candidate_Gene_Selection->Heterologous_Expression Enzyme_Assays 7. In Vitro Enzyme Assays Heterologous_Expression->Enzyme_Assays In_Vivo_Validation 8. In Vivo Functional Validation (e.g., gene silencing, overexpression) Enzyme_Assays->In_Vivo_Validation Pathway_Elucidation Pathway Elucidation In_Vivo_Validation->Pathway_Elucidation

Caption: Experimental workflow for biflavonoid gene discovery.

Conclusion

The biosynthesis of biflavonoids is a complex and fascinating area of plant biochemistry with significant implications for drug development. While the foundational pathways are becoming clearer, particularly with the discovery of key dimerization enzymes like CYP90J6, many aspects remain to be elucidated, especially in a wider range of plant species. Future research will likely focus on identifying and characterizing the full suite of enzymes involved in biflavonoid biosynthesis across different plant lineages, unraveling the intricate regulatory networks that control their production, and leveraging this knowledge for the sustainable biotechnological production of these valuable compounds. This guide provides a solid foundation for researchers and scientists to delve into this exciting field and contribute to the advancement of our understanding and application of plant-derived biflavonoids.

References

Pharmacological Potential of 2,3,2'',3''-Tetrahydroochnaflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,2'',3''-Tetrahydroochnaflavone is a naturally occurring biflavonoid that has demonstrated notable cytotoxic activity against murine leukemia cells. As a member of the biflavonoid class, it holds significant promise for broader pharmacological applications, including anti-inflammatory and antioxidant effects, which are characteristic of this compound family. This technical guide provides a comprehensive overview of the known pharmacological data for this compound, details established experimental protocols for assessing its biological activities, and presents a putative signaling pathway based on the known mechanisms of related biflavonoids. The information herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a biflavonoid compound that has been isolated from plant sources such as Quintinia acutifolia and Lonicera maackii.[1][2] Biflavonoids, a class of plant secondary metabolites, are dimeric flavonoids that have garnered significant scientific interest due to their wide spectrum of biological activities. These activities include, but are not limited to, anti-inflammatory, antioxidant, anticancer, and antiviral properties.[3] The structural complexity of biflavonoids contributes to their diverse pharmacological profiles. This guide focuses specifically on the documented and potential therapeutic applications of this compound, providing a centralized repository of its known biological data and the experimental methodologies to explore its potential further.

Quantitative Pharmacological Data

The primary reported pharmacological activity of this compound is its cytotoxicity against cancer cell lines. The available quantitative data is summarized in the table below. While specific data on its anti-inflammatory and antioxidant activities are not yet available in the literature, the known properties of the broader biflavonoid class suggest its potential in these areas.

Pharmacological ActivityCell LineParameterValueReference
CytotoxicityP388 Murine Lymphocytic LeukemiaIC508.2 µg/mL[4]

Table 1: Summary of Quantitative Pharmacological Data for this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacological findings. This section provides detailed protocols for the key experiments relevant to assessing the bioactivity of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for determining the cytotoxic effects of a compound on a cell line, such as the P388 murine lymphocytic leukemia cell line.

Materials:

  • This compound

  • P388 murine lymphocytic leukemia cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed P388 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO without the compound) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

G cluster_0 MTT Cytotoxicity Assay Workflow A Seed P388 Cells B Incubate (24h) A->B C Treat with Compound B->C D Incubate (48h) C->D E Add MTT Solution D->E F Incubate (4h) E->F G Solubilize Formazan F->G H Measure Absorbance G->H I Calculate IC50 H->I

MTT Assay Workflow Diagram
Anti-inflammatory Activity (Nitric Oxide Assay)

This protocol outlines the Griess assay to measure the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • This compound

  • DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

G cluster_1 Nitric Oxide (Griess) Assay Workflow A Seed RAW 264.7 Cells B Treat with Compound A->B C Stimulate with LPS B->C D Incubate (24h) C->D E Collect Supernatant D->E F Griess Reaction E->F G Measure Absorbance F->G H Calculate NO Inhibition G->H

Griess Assay Workflow Diagram
Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol details a common method to evaluate the free radical scavenging capacity of a compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727)

  • Ascorbic acid (positive control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction: In a 96-well plate, mix 100 µL of the sample dilutions with 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. The IC50 value is determined from a plot of scavenging activity against concentration.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, the activities of other biflavonoids suggest potential mechanisms of action. Biflavonoids are known to interfere with key inflammatory and cell survival pathways. A hypothetical signaling pathway for the anti-inflammatory and cytotoxic effects of this compound is presented below, based on the known actions of related compounds on the NF-κB and MAPK signaling cascades.

G cluster_2 Hypothetical Signaling Pathway Compound This compound IKK IKK Compound->IKK Inhibition MAPKKK MAPKKK Compound->MAPKKK Modulation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory & Pro-survival Genes Nucleus->Genes Transcription Inflammation Inflammation Genes->Inflammation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Apoptosis Apoptosis MAPK->Apoptosis AP1->Nucleus

Hypothetical Signaling Pathway

Conclusion

This compound presents a promising scaffold for drug development, with confirmed cytotoxic activity against leukemia cells. Its classification as a biflavonoid strongly suggests a broader pharmacological potential, particularly in the realms of anti-inflammatory and antioxidant applications. The experimental protocols and the hypothetical signaling pathway provided in this guide are intended to facilitate further research into this compelling natural product. Future studies should focus on elucidating its precise mechanisms of action and evaluating its efficacy in a wider range of disease models to fully realize its therapeutic potential.

References

An In-depth Technical Guide to the Biflavonoid Class of Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biflavonoids are a fascinating and structurally diverse class of plant secondary metabolites formed by the dimerization of two flavonoid units.[1][2] These complex polyphenolic compounds are found across the plant kingdom, from ancient gymnosperms and ferns to more evolved angiosperms.[1][3] For centuries, plants containing biflavonoids have been integral to traditional medicine, and modern scientific investigation has begun to unravel the pharmacological basis for their therapeutic effects.[2][4] This technical guide provides a comprehensive overview of the core aspects of biflavonoids, including their classification, biosynthesis, and key biological activities, with a focus on their potential in drug discovery and development. We present quantitative data in structured tables, detail essential experimental protocols, and visualize key signaling pathways modulated by these compounds.

Chemical Structure and Classification

The fundamental structure of a biflavonoid consists of two flavonoid monomers linked by either a carbon-carbon (C-C) or a carbon-oxygen-carbon (C-O-C) bond.[3] The vast structural diversity of biflavonoids arises from the different types of flavonoid monomers involved (e.g., flavones, flavanones, isoflavones), the position of the linkage between the two units, and the various substitutions on the flavonoid skeletons.[1][5]

Biflavonoids are broadly classified into two main groups based on the nature of the linkage:

  • C-C Linked Biflavonoids: In this major group, the two flavonoid moieties are directly connected by a C-C bond. The linkage can occur between various positions on the A, B, and C rings of the flavonoid monomers, leading to numerous subtypes.[1][5]

  • C-O-C Linked Biflavonoids: This group is characterized by an ether linkage connecting the two flavonoid units.[1]

The nomenclature of biflavonoids reflects the type of flavonoid monomers and the position of their linkage. For example, amentoflavone (B1664850) is a C-C linked biflavonoid formed from two apigenin (B1666066) (a flavone) units.

Figure 1: General classification of biflavonoids.

Natural Sources and Biosynthesis

Biflavonoids are predominantly found in gymnosperms, such as Ginkgo biloba and species of the Cupressaceae family.[6][7] They are also present in various angiosperms, ferns, and mosses.[1][3] The biosynthesis of biflavonoids involves the oxidative coupling of two flavonoid precursors, a process catalyzed by cytochrome P450 enzymes. The flavonoid monomers themselves are synthesized via the well-established phenylpropanoid and acetate (B1210297) pathways.[8][9]

Biological Activities and Therapeutic Potential

Biflavonoids exhibit a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutics. Their pharmacological effects are attributed to their ability to modulate various cellular signaling pathways and interact with specific molecular targets.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Several biflavonoids have demonstrated potent anti-inflammatory properties by inhibiting key inflammatory mediators. For instance, some C-C linked biflavonoids have been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory molecule, by targeting the cyclooxygenase-2 (COX-2) enzyme.[1]

Anticancer Activity

The potential of biflavonoids as anticancer agents is an area of intense research. Their mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of metastasis. For example, certain biflavonoids from Selaginella doederleinii have shown potent inhibitory activity against non-small cell lung cancer (NSCLC) cells with low toxicity to normal cells.[7]

Antiviral Activity

Several biflavonoids have exhibited significant antiviral activity against a range of viruses. Robustaflavone, for instance, has shown strong inhibitory effects against influenza A and B viruses.[1] Amentoflavone and agathisflavone (B1666641) also demonstrate notable activity against these influenza viruses.[1] Furthermore, some biflavonoids have been found to inhibit the replication of the Human Immunodeficiency Virus (HIV).[2]

Neuroprotective Effects

The neuroprotective potential of biflavonoids is of great interest for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. Their mechanisms of action include antioxidant effects, modulation of signaling pathways involved in neuronal survival, and inhibition of neuroinflammation.[5] Ginkgetin, a biflavonoid from Ginkgo biloba, has been shown to protect neuronal cells from oxidative stress-induced damage.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data on the biological activities of selected biflavonoids.

Table 1: Anti-inflammatory Activity of Selected Biflavonoids

Biflavonoid Linkage TypeIC50 for PGE2 Production Inhibition (µM)Reference
3'-6''17.3[1]
6-6''3.7[1]
3-4'''7.0[1]

Table 2: Anticancer Activity of Biflavonoids from Selaginella doederleinii

CompoundCell LineIC50 (µM)Reference
Biflavonoid 1A549 (NSCLC)2.3 - 7.9[7]
Biflavonoid 1H1299 (NSCLC)4.0 - 8.4[7]
Cisplatin (Control)A549 (NSCLC)13.3[7]
Cisplatin (Control)H1299 (NSCLC)24.5[7]

Table 3: Antiviral Activity of Selected Biflavonoids

BiflavonoidVirusEC50 (µg/mL)Reference
RobustaflavoneInfluenza A2.0[1]
RobustaflavoneInfluenza B0.2[1]
AmentoflavoneHSV-117.9[1]
AmentoflavoneHSV-248.0[1]

Table 4: Anti-HIV Activity of Selected Biflavonoids

BiflavonoidTargetIC50 (µM)Reference
RobustaflavoneHIV-1 Reverse Transcriptase65[2]
HinokiflavoneHIV-1 Reverse Transcriptase65[2]
AmentoflavoneHIV-1 Reverse Transcriptase119[2]
AgathisflavoneHIV-1 Reverse Transcriptase100[2]
MorelloflavoneHIV-1 (in PBMC)6.9[2]

Key Signaling Pathways Modulated by Biflavonoids

Biflavonoids exert their biological effects by interfering with various intracellular signaling pathways that are often dysregulated in disease states. Understanding these interactions is crucial for targeted drug development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Aberrant NF-κB activation is implicated in numerous inflammatory diseases and cancers. Some biflavonoids, such as amentoflavone and ginkgetin, have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.[1]

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IκBα IκBα IKK->IκBα phosphorylates IκBα_p p-IκBα IκBα->IκBα_p p65/p50 NF-κB (p65/p50) p65/p50_nuc NF-κB (p65/p50) p65/p50->p65/p50_nuc Translocation Ub Ubiquitination & Degradation IκBα_p->Ub Ub->p65/p50 releases Gene_Expression Pro-inflammatory Gene Expression p65/p50_nuc->Gene_Expression promotes Biflavonoids Biflavonoids Biflavonoids->IKK inhibit PI3K_Akt_mTOR_pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth promotes Amentoflavone Amentoflavone Amentoflavone->Akt inhibits isolation_workflow Start Plant Material (e.g., leaves, bark) Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (e.g., methanol, ethanol) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica gel, Sephadex) Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation TLC Thin Layer Chromatography (TLC) for monitoring Fractionation->TLC Purified_Fractions Purified Fractions TLC->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Pure_Biflavonoid Pure Biflavonoid HPLC->Pure_Biflavonoid

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (±)-2,3,2'',3''-Tetrahydroochnaflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of (±)-2,3,2'',3''-Tetrahydroochnaflavone. This biflavonoid is of significant interest due to its potential biological activities. The synthesis involves a key strategic sequence including the formation of a diaryl ether linkage and the subsequent construction of the two flavanone (B1672756) moieties.

Introduction

(±)-2,3,2'',3''-Tetrahydroochnaflavone is a naturally occurring biflavonoid consisting of naringenin (B18129) and eriodictyol (B191197) moieties linked by a diaryl ether bond. The first total synthesis of this compound was achieved by Zhang et al. in 2015, utilizing a convergent strategy. The key steps in this synthesis are the formation of a diaryl ether and the cyclization of an ether-linked bichalcone.[1] This document outlines the probable synthetic route and provides detailed experimental protocols based on related syntheses and established organic chemistry methodologies.

Synthetic Strategy Overview

The total synthesis of (±)-2,3,2'',3''-Tetrahydroochnaflavone can be logically approached in a multi-step sequence. The overall workflow is depicted in the diagram below. The synthesis commences with the protection of the hydroxyl groups of the starting materials, 4-hydroxybenzaldehyde (B117250) and 3,4-dihydroxybenzaldehyde (B13553). The protected phenols then undergo a diaryl ether formation. The resulting diaryl ether aldehyde is then subjected to a Claisen-Schmidt condensation with a protected 2,4,6-trihydroxyacetophenone to yield a bichalcone. Subsequent cyclization of the bichalcone affords the protected biflavanone core, which is then deprotected to yield the final product.

Total_Synthesis_Workflow Overall Synthetic Workflow for (±)-2,3,2'',3''-Tetrahydroochnaflavone cluster_0 Starting Material Protection cluster_1 Diaryl Ether Formation cluster_2 Bichalcone Formation cluster_3 Cyclization and Deprotection A 4-Hydroxybenzaldehyde A_prot Protected 4-Hydroxybenzaldehyde A->A_prot Protection (e.g., MOMCl, K2CO3) B 3,4-Dihydroxybenzaldehyde B_prot Protected 3,4-Dihydroxybenzaldehyde B->B_prot Protection (e.g., MOMCl, K2CO3) C 2,4,6-Trihydroxyacetophenone C_prot Protected 2,4,6-Trihydroxyacetophenone C->C_prot Protection (e.g., MOMCl, K2CO3) DiarylEther Diaryl Ether Aldehyde A_prot->DiarylEther Ullmann Condensation (e.g., CuI, Cs2CO3) B_prot->DiarylEther Bichalcone Ether-linked Bichalcone C_prot->Bichalcone DiarylEther->Bichalcone Claisen-Schmidt Condensation (e.g., KOH, EtOH) Protected_Flavanone Protected Tetrahydroochnaflavone Bichalcone->Protected_Flavanone Cyclization (e.g., NaOAc, EtOH) Final_Product (±)-2,3,2'',3''-Tetrahydroochnaflavone Protected_Flavanone->Final_Product Deprotection (e.g., HCl, MeOH)

Caption: Synthetic pathway for (±)-2,3,2'',3''-Tetrahydroochnaflavone.

Experimental Protocols

The following protocols are based on the synthesis of structurally related compounds and represent a plausible route to the target molecule.[2]

Step 1: Protection of Phenolic Hydroxyl Groups

To prevent unwanted side reactions, the hydroxyl groups of the starting materials are protected, for example, as methoxymethyl (MOM) ethers.

  • Protocol 1a: Protection of 4-Hydroxybenzaldehyde

    • Dissolve 4-hydroxybenzaldehyde (1.0 eq) in dry acetone.

    • Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq).

    • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., Argon).

    • Add methoxymethyl chloride (MOMCl, 1.2 eq) dropwise.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude protected aldehyde.

    • Purify the product by column chromatography on silica (B1680970) gel.

  • Protocol 1b & 1c: Protection of 3,4-Dihydroxybenzaldehyde and 2,4,6-Trihydroxyacetophenone

    • Follow a similar procedure as in Protocol 1a, adjusting the equivalents of K₂CO₃ and MOMCl based on the number of hydroxyl groups to be protected.

Step 2: Diaryl Ether Formation (Ullmann Condensation)

This key step constructs the diaryl ether linkage between the two aromatic rings.

  • Protocol 2: Synthesis of the Diaryl Ether Aldehyde

    • To a mixture of the protected 3,4-dihydroxybenzaldehyde (1.0 eq) and the protected 4-hydroxybenzaldehyde (as the corresponding aryl halide, e.g., 4-fluorobenzaldehyde (B137897) derivative, 1.1 eq) in dry DMF, add cesium carbonate (Cs₂CO₃, 2.0 eq) and copper(I) iodide (CuI, 0.1 eq).

    • Heat the mixture at 120-140 °C under an inert atmosphere for 12-24 hours, monitoring by TLC.

    • Cool the reaction to room temperature and pour into water.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Step 3: Bichalcone Synthesis (Claisen-Schmidt Condensation)

The diaryl ether aldehyde is condensed with the protected acetophenone (B1666503) to form the bichalcone intermediate.

  • Protocol 3: Synthesis of the Ether-linked Bichalcone

    • Dissolve the protected 2,4,6-trihydroxyacetophenone (1.0 eq) and the diaryl ether aldehyde (1.0 eq) in ethanol (B145695).

    • Add a solution of potassium hydroxide (B78521) (KOH, 3.0 eq) in ethanol dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 24-48 hours.

    • Monitor the formation of the chalcone (B49325) by TLC.

    • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • The crude bichalcone may be used in the next step without further purification or can be purified by recrystallization or column chromatography.

Step 4: Intramolecular Cyclization to form the Biflavanone

The bichalcone undergoes a double intramolecular Michael addition to form the two flavanone rings.

  • Protocol 4: Synthesis of the Protected Tetrahydroochnaflavone

    • Dissolve the bichalcone (1.0 eq) in ethanol.

    • Add anhydrous sodium acetate (NaOAc, 3.0 eq).

    • Reflux the mixture for 12-24 hours, monitoring by TLC.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Step 5: Deprotection

The protecting groups are removed to yield the final product.

  • Protocol 5: Synthesis of (±)-2,3,2'',3''-Tetrahydroochnaflavone

    • Dissolve the protected tetrahydroochnaflavone in a mixture of methanol (B129727) and concentrated hydrochloric acid (e.g., 5:1 v/v).

    • Stir the solution at room temperature for 4-8 hours, monitoring by TLC.

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography or preparative HPLC to obtain (±)-2,3,2'',3''-Tetrahydroochnaflavone.

Data Presentation

The following tables summarize the expected quantitative data for the key intermediates and the final product. The exact values would be obtained from the detailed experimental data of the synthesis.

Table 1: Reaction Yields

StepReactionProductExpected Yield (%)
1ProtectionProtected Starting Materials>90
2Diaryl Ether FormationDiaryl Ether Aldehyde60-80
3Bichalcone FormationEther-linked Bichalcone70-90
4CyclizationProtected Tetrahydroochnaflavone50-70
5Deprotection(±)-2,3,2'',3''-Tetrahydroochnaflavone>80

Table 2: Spectroscopic Data for (±)-2,3,2'',3''-Tetrahydroochnaflavone

Spectroscopic TechniqueObserved Data
¹H NMR (ppm)Characteristic signals for the aromatic protons of the A, B, C, and D rings, as well as the protons of the two flavanone moieties (H-2, H-3, H-2'', H-3'').
¹³C NMR (ppm)Resonances corresponding to the carbonyl carbons (C-4, C-4''), the carbons of the aromatic rings, and the aliphatic carbons of the flavanone skeletons (C-2, C-3, C-2'', C-3'').
Mass Spec. (m/z)[M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of C₃₀H₂₂O₁₀.
IR (cm⁻¹)Absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.

Logical Relationships and Workflows

The following diagram illustrates the logical progression of the key chemical transformations in the synthesis.

Logical_Workflow start Starting Materials| 4-Hydroxybenzaldehyde| 3,4-Dihydroxybenzaldehyde| 2,4,6-Trihydroxyacetophenone step1 Protection| Hydroxyl Group Protection start->step1 step2 Key Bond Formation| Diaryl Ether Synthesis step1->step2 step3 Chain Elongation| Bichalcone Formation step2->step3 step4 Ring Formation| Double Intramolecular Cyclization step3->step4 step5 Final Modification| Deprotection step4->step5 end_product Target Molecule| (±)-2,3,2'',3''-Tetrahydroochnaflavone step5->end_product

Caption: Logical flow of the total synthesis.

References

Step-by-step protocol for 2,3,2'',3''-Tetrahydroochnaflavone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step protocol for the chemical synthesis of 2,3,2'',3''-Tetrahydroochnaflavone (B12323119), a biflavonoid of interest to researchers in natural product chemistry, pharmacology, and drug development. The synthesis is based on established methods for biflavonoid construction, primarily involving the formation of a diaryl ether linkage followed by the assembly of the two flavanone (B1672756) rings via a bichalcone intermediate.

Synthesis Pathway Overview

The total synthesis of this compound is a multi-step process. The key strategic elements of the synthesis are the construction of a diaryl ether linked aldehyde, which will form the B-ring of one flavanone unit and the B-ring ether linkage, and its subsequent condensation with a protected acetophenone (B1666503) to build the rest of the biflavonoid structure. The synthesis of the permethyl ether of this compound has been reported, and this protocol adapts that methodology, culminating in a final demethylation step to yield the target compound.[1][2][3]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A Starting Materials (Isovanillin & 4-Fluorobenzaldehyde) B Step 1: Diaryl Ether Formation A->B K2CO3, DMF C Intermediate 1 (Diaryl Ether Aldehyde) B->C G Step 3: Claisen-Schmidt Condensation C->G D Starting Material (2',4',6'-Trihydroxyacetophenone) E Step 2: Protection (Methylation) D->E CH3I, K2CO3 F Intermediate 2 (Protected Acetophenone) E->F F->G KOH, EtOH H Intermediate 3 (Bichalcone) G->H I Step 4: Cyclization H->I Oxalic Acid, EtOH J Intermediate 4 (Permethylated Tetrahydroochnaflavone) I->J K Step 5: Demethylation J->K BBr3, CH2Cl2 L Final Product (this compound) K->L

References

Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of 2,3,2'',3''-Tetrahydroochnaflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,2'',3''-Tetrahydroochnaflavone is a naturally occurring biflavonoid first isolated from the New Zealand tree Quintinia acutifolia. Structurally, it is composed of a naringenin (B18129) and an eriodictyol (B191197) moiety linked by a C-O-C ether bond. As a member of the flavonoid class of compounds, it exhibits potential biological activities that are of interest to the pharmaceutical and nutraceutical industries. Understanding its chemical structure and fragmentation behavior under mass spectrometry (MS) is crucial for its identification, characterization, and quantification in complex matrices.

This document provides detailed application notes and protocols for the mass spectrometry fragmentation analysis of this compound. The information herein is intended to guide researchers in developing analytical methods for the study of this and related biflavonoids.

Molecular Structure and Pro-posed Fragmentation Pathway

This compound has a molecular formula of C₃₀H₂₂O₁₀ and a monoisotopic mass of approximately 542.12 Da. The core structure consists of two flavanone (B1672756) units, naringenin and eriodictyol, connected via an ether linkage. The fragmentation of such C-O-C linked biflavonoids in mass spectrometry is primarily characterized by the cleavage of this ether bond, leading to the formation of ions corresponding to the individual flavonoid units.

The proposed fragmentation in positive ion mode would likely involve protonation of the molecule, forming the precursor ion [M+H]⁺ at m/z 543. Subsequent collision-induced dissociation (CID) would lead to the characteristic fragmentation pattern.

Quantitative Data Summary

The expected major ions in the positive and negative ion mode mass spectra of this compound are summarized below. These values are predicted based on the known fragmentation of its constituent monomers, naringenin and eriodictyol, and the general fragmentation behavior of C-O-C linked biflavonoids.

Table 1: Predicted Major Fragment Ions of this compound in Positive Ion Mode ESI-MS/MS

Precursor Ion (m/z)Proposed Fragment IonFragment m/zDescription
543.13[Naringenin+H]⁺273.08Cleavage of the ether bond, yielding the protonated naringenin moiety.
543.13[Eriodictyol+H]⁺289.07Cleavage of the ether bond, yielding the protonated eriodictyol moiety.
273.08[Naringenin+H - C₉H₈O₂]⁺153.02Retro-Diels-Alder (RDA) fragmentation of the naringenin C-ring.
273.08[Naringenin+H - C₈H₈O₃]⁺147.04RDA fragmentation of the naringenin C-ring.
289.07[Eriodictyol+H - C₉H₈O₃]⁺153.02RDA fragmentation of the eriodictyol C-ring.
289.07[Eriodictyol+H - C₈H₆O₄]⁺137.02RDA fragmentation of the eriodictyol C-ring.

Table 2: Predicted Major Fragment Ions of this compound in Negative Ion Mode ESI-MS/MS

Precursor Ion (m/z)Proposed Fragment IonFragment m/zDescription
541.11[Naringenin-H]⁻271.06Cleavage of the ether bond, yielding the deprotonated naringenin moiety.
541.11[Eriodictyol-H]⁻287.06Cleavage of the ether bond, yielding the deprotonated eriodictyol moiety.
271.06[Naringenin-H - C₈H₆O₃]⁻151.04RDA fragmentation of the naringenin C-ring.
287.06[Eriodictyol-H - C₈H₆O₄]⁻151.04RDA fragmentation of the eriodictyol C-ring.

Experimental Protocols

The following are generalized protocols for the LC-MS/MS analysis of this compound. Researchers should optimize these parameters for their specific instrumentation and application.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol (B129727), acetonitrile, or a mixture thereof) to prepare a stock solution of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to be used for LC-MS analysis.

  • Matrix Samples: For analysis in biological or other complex matrices, a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) should be developed and validated to minimize matrix effects.

Liquid Chromatography (LC) Parameters
  • Column: A reversed-phase C18 column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium (B1175870) hydroxide (B78521) (for negative ion mode).

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Gradient Elution: A typical gradient could be:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-20 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS) Parameters
  • Ionization Source: Electrospray Ionization (ESI), positive and negative modes.

  • Ion Source Temperature: 300-350 °C.

  • Capillary Voltage: 3.0-4.0 kV.

  • Nebulizer Gas (Nitrogen): 30-50 psi.

  • Drying Gas (Nitrogen) Flow: 8-12 L/min.

  • Drying Gas Temperature: 300-350 °C.

  • MS Scan Mode: Full scan (m/z 100-1000) and product ion scan (MS/MS).

  • Collision Gas: Argon or Nitrogen.

  • Collision Energy: Optimize for the specific instrument and precursor ion, typically in the range of 15-40 eV.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Analysis Standard Standard Weighing & Dissolution Dilution Serial Dilution Standard->Dilution LC_System Reversed-Phase HPLC/UHPLC Dilution->LC_System Extraction Matrix Extraction (SPE/LLE) Extraction->LC_System ESI Electrospray Ionization (ESI) LC_System->ESI MS1 Full Scan (MS1) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Product Ion Scan (MS2) CID->MS2 Data_Processing Data Processing & Interpretation MS2->Data_Processing

Caption: Workflow for LC-MS/MS analysis of this compound.

Proposed Fragmentation Pathway of this compound ([M+H]⁺)

G cluster_frags Primary Fragments cluster_naringenin_frags Naringenin Fragments cluster_eriodictyol_frags Eriodictyol Fragments M_H [M+H]⁺ m/z 543.13 Naringenin_H [Naringenin+H]⁺ m/z 273.08 M_H->Naringenin_H Ether Cleavage Eriodictyol_H [Eriodictyol+H]⁺ m/z 289.07 M_H->Eriodictyol_H Ether Cleavage Nar_Frag1 m/z 153.02 Naringenin_H->Nar_Frag1 RDA Nar_Frag2 m/z 147.04 Naringenin_H->Nar_Frag2 RDA Erio_Frag1 m/z 153.02 Eriodictyol_H->Erio_Frag1 RDA Erio_Frag2 m/z 137.02 Eriodictyol_H->Erio_Frag2 RDA

Caption: Proposed fragmentation of protonated this compound.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the mass spectrometric analysis of this compound. The key to its identification lies in the characteristic cleavage of the ether bond linking the naringenin and eriodictyol units, followed by the well-established retro-Diels-Alder fragmentation of the individual flavanone moieties. By utilizing the described methodologies, researchers can confidently identify and quantify this biflavonoid in various samples, facilitating further investigation into its biological properties and potential applications.

Application Notes and Protocols for 2,3,2'',3''-Tetrahydroochnaflavone in P388 Murine Lymphocytic Leukemia Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,2'',3''-Tetrahydroochnaflavone is a naturally occurring biflavonoid that has demonstrated cytotoxic effects against P388 murine lymphocytic leukemia cells.[1][2][3][4][5] This document provides detailed application notes, experimental protocols, and data presentation for the use of this compound in in vitro assays with the P388 cell line. The information herein is intended to guide researchers in the design and execution of experiments to evaluate the anti-leukemic potential of this compound.

Data Presentation

The cytotoxic activity of this compound against P388 murine lymphocytic leukemia cells is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.

CompoundCell LineAssay TypeIC50 ValueReference
This compoundP388 murine lymphocytic leukemiaCytotoxicity Assay8.2 µg/mL[1][2][4]

Experimental Protocols

While the precise protocol used to determine the published IC50 value is not detailed in the available literature, the following is a comprehensive and standardized protocol for a cytotoxicity assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. This assay is a widely accepted colorimetric method for assessing cell viability.

Protocol: MTT Assay for P388 Cell Viability

1. Materials and Reagents:

  • P388 murine lymphocytic leukemia cells

  • This compound

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

2. Cell Culture and Maintenance:

  • Maintain P388 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days to maintain logarithmic growth.

3. Experimental Procedure:

  • Cell Seeding:

    • Count the P388 cells using a hemocytometer and assess viability (e.g., via trypan blue exclusion).

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to acclimate.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for testing.

    • Add 100 µL of the diluted compound solutions to the appropriate wells. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan (B1609692) crystals.

    • Carefully remove the supernatant without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15-20 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (percentage of viability vs. compound concentration).

    • Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

experimental_workflow start Start cell_culture P388 Cell Culture (RPMI-1640, 10% FBS) start->cell_culture cell_seeding Cell Seeding (1x10^4 cells/well in 96-well plate) cell_culture->cell_seeding incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h treatment Treat Cells with Compound incubation_24h->treatment compound_prep Prepare Serial Dilutions of This compound compound_prep->treatment incubation_48_72h 48-72h Incubation treatment->incubation_48_72h mtt_addition Add MTT Solution (20 µL/well) incubation_48_72h->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h solubilization Add Solubilization Solution (150 µL/well) incubation_4h->solubilization absorbance Measure Absorbance (570 nm) solubilization->absorbance data_analysis Data Analysis (Calculate IC50) absorbance->data_analysis end End data_analysis->end

Workflow for MTT Cytotoxicity Assay.

Potential Signaling Pathways

The precise molecular mechanism of this compound in P388 cells has not been fully elucidated. However, studies on other flavonoids in various leukemia cell lines suggest that their anti-proliferative and pro-apoptotic effects are often mediated through the modulation of key signaling pathways. Flavonoids have been shown to affect cell cycle regulatory proteins and critical signaling pathways such as PI3K/AKT and Notch.[6][7][8]

Commonly affected pathways by flavonoids in leukemia cells include:

  • Cell Cycle Regulation: Flavonoids can induce cell cycle arrest by downregulating proteins such as Cyclin-Dependent Kinases (CDK4, CDK6) and cyclins (e.g., Cyclin D1).[6][7][8]

  • Apoptosis Induction: They can trigger programmed cell death by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

  • PI3K/AKT Pathway: Inhibition of this pathway, which is crucial for cell survival and proliferation, is a common mechanism for many anti-cancer agents.[6]

  • Notch Signaling: Dysregulation of the Notch signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis, has been observed following flavonoid treatment.[6]

Generalized Flavonoid Signaling Pathway Diagram

signaling_pathway cluster_pathways Potential Cellular Targets cluster_effects Cellular Outcomes flavonoid This compound (and other flavonoids) pi3k_akt PI3K/AKT Pathway flavonoid->pi3k_akt Inhibits notch Notch Signaling flavonoid->notch Modulates cell_cycle Cell Cycle Regulators (e.g., CDK4/6, Cyclin D1) flavonoid->cell_cycle Downregulates apoptosis Apoptosis Machinery flavonoid->apoptosis Activates proliferation Decreased Proliferation pi3k_akt->proliferation notch->proliferation cell_cycle_arrest Cell Cycle Arrest cell_cycle->cell_cycle_arrest apoptosis_induction Induction of Apoptosis apoptosis->apoptosis_induction

Potential signaling pathways affected by flavonoids.

References

Application Note: Protocol for Assessing the Anti-inflammatory Effects of Biflavonoids In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biflavonoids, a class of polyphenolic compounds composed of two flavonoid units, have garnered significant interest in the scientific community for their diverse pharmacological activities, including potent anti-inflammatory properties. These natural compounds are found in a variety of plants and have been traditionally used in herbal medicine. Their ability to modulate key inflammatory pathways makes them promising candidates for the development of novel anti-inflammatory therapeutics. This application note provides a comprehensive set of protocols for the in vitro assessment of the anti-inflammatory effects of biflavonoids, focusing on their impact on cell viability, nitric oxide production, pro-inflammatory cytokine secretion, and the expression of key inflammatory mediators.

Experimental Workflow

A systematic in vitro evaluation of the anti-inflammatory potential of biflavonoids involves a multi-step process. The initial and crucial step is to assess the cytotoxicity of the compounds to determine the appropriate non-toxic concentration range for subsequent anti-inflammatory assays. Following this, the effect of the biflavonoids on key inflammatory markers is evaluated in a relevant cell-based model, typically using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line) to mimic an inflammatory response.

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis Biflavonoid Biflavonoid Compound Viability Cell Viability Assay (MTT Assay) Biflavonoid->Viability Cells Macrophage Cell Line (e.g., RAW 264.7) Cells->Viability NO_Assay Nitric Oxide (NO) Assay (Griess Assay) Viability->NO_Assay Determine non-toxic concentrations Cytokine_Assay Cytokine Assay (ELISA for TNF-α, IL-6) Viability->Cytokine_Assay WB_Assay Western Blot Analysis (iNOS, COX-2) Viability->WB_Assay IC50 IC50 Calculation NO_Assay->IC50 Cytokine_Assay->IC50 Stats Statistical Analysis WB_Assay->Stats IC50->Stats

Figure 1: Experimental workflow for assessing the anti-inflammatory effects of biflavonoids.

Key Signaling Pathways in Inflammation

Biflavonoids often exert their anti-inflammatory effects by modulating critical intracellular signaling pathways that are activated during an inflammatory response. Two of the most prominent pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] Upon stimulation by inflammatory agents like LPS, these pathways trigger the transcription of genes encoding pro-inflammatory mediators.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Proinflammatory_Genes_NFkB Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Proinflammatory_Genes_NFkB activates transcription Biflavonoids_NFkB Biflavonoids Biflavonoids_NFkB->IKK inhibit Biflavonoids_NFkB->NFkB_nucleus inhibit translocation LPS_MAPK LPS TLR4_MAPK TLR4 LPS_MAPK->TLR4_MAPK MAPKKK MAPKKK TLR4_MAPK->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 (nucleus) MAPK->AP1 activates Proinflammatory_Genes_MAPK Pro-inflammatory Genes AP1->Proinflammatory_Genes_MAPK activates transcription Biflavonoids_MAPK Biflavonoids Biflavonoids_MAPK->MAPK inhibit phosphorylation

References

Application Notes and Protocols for In Vitro Bioassays of 2,3,2'',3''-Tetrahydroochnaflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,2'',3''-Tetrahydroochnaflavone is a biflavonoid, a class of naturally occurring polyphenolic compounds. Biflavonoids have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][2] These application notes provide a comprehensive guide for the in vitro evaluation of this compound, offering detailed protocols for assessing its cytotoxic, anti-inflammatory, and antioxidant potential. The provided methodologies are essential for the preliminary screening and characterization of this compound for potential therapeutic applications.

Data Presentation

The following tables provide a structured format for summarizing the quantitative data obtained from the described bioassays.

Table 1: Cytotoxicity of this compound

Cell LineAssayIncubation Time (hours)IC₅₀ (µM)
P388 (Murine Lymphocytic Leukemia)MTT48
RAW 264.7 (Murine Macrophage)MTT24
HeLa (Human Cervical Cancer)MTT48
A549 (Human Lung Cancer)MTT48

Table 2: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages

AssayConcentration (µM)Inhibition of Nitric Oxide Production (%)
Griess Assay1
5
10
25
50

Table 3: Antioxidant Activity of this compound

AssayIC₅₀ (µM)Trolox Equivalent Antioxidant Capacity (TEAC)
DPPH Radical Scavenging
ABTS Radical Scavenging

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.[3][4][5][6]

Materials:

  • This compound

  • Selected cancer and/or normal cell lines (e.g., P388, RAW 264.7, HeLa, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay evaluates the potential of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7][8][9][10][11]

Materials:

  • This compound

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant. Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Standard Curve: Prepare a standard curve of sodium nitrite (0-100 µM).

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [(NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells] x 100.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[12][13][14][15][16][17]

Materials:

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Sample Preparation: Prepare various concentrations of this compound and the positive control in the same solvent.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample solutions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Antioxidant Activity: ABTS Radical Scavenging Assay

This assay assesses the capacity of this compound to scavenge the ABTS radical cation (ABTS•⁺).[18][19][20][21][22]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or PBS

  • Trolox (as a positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • ABTS•⁺ Solution Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.

  • Working Solution: Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of this compound and the positive control.

  • Reaction: In a 96-well plate, add 20 µL of the sample solutions to 180 µL of the ABTS•⁺ working solution.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS•⁺ scavenging activity: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Bioassays cluster_analysis Data Analysis Compound This compound Stock Solution Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Treatment AntiInflammatory Anti-inflammatory Assay (Griess - NO) Compound->AntiInflammatory Treatment Antioxidant Antioxidant Assays (DPPH & ABTS) Compound->Antioxidant Treatment Cells Cell Culture (e.g., RAW 264.7, P388) Cells->Cytotoxicity Seeding Cells->AntiInflammatory Seeding IC50 IC₅₀ Determination Cytotoxicity->IC50 Inhibition Percentage Inhibition AntiInflammatory->Inhibition Antioxidant->IC50 TEAC TEAC Calculation Antioxidant->TEAC

Caption: Experimental workflow for in vitro bioassays.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB Nucleus Nucleus NFkB_nuc NF-κB (p50/p65) Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription Compound 2,3,2'',3''- Tetrahydroochnaflavone Compound->IKK Inhibits IkB_NFkB->NFkB_nuc NF-κB Translocation

Caption: Inhibition of the NF-κB signaling pathway.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Induces Conformational Change Keap1_Nrf2 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nucleus Nucleus Nrf2_nuc Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Induces Transcription Compound 2,3,2'',3''- Tetrahydroochnaflavone Compound->Keap1_Nrf2 Promotes Dissociation Keap1_Nrf2->Nrf2_nuc Nrf2 Release & Translocation

Caption: Activation of the Nrf2 antioxidant pathway.

References

Investigating the Mechanism of Action of 2,3,2'',3''-Tetrahydroochnaflavone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the known and potential mechanisms of action of 2,3,2'',3''-Tetrahydroochnaflavone, a biflavonoid compound isolated from Quintinia acutifolia. This document includes a summary of its biological activities, detailed protocols for key experimental assays, and visual representations of associated signaling pathways and workflows to guide further research and drug development efforts.

Biological Activity and Mechanism of Action

This compound has demonstrated noteworthy cytotoxic and anti-inflammatory properties. As a member of the biflavonoid class of natural products, it is positioned as a compound of interest for further investigation in oncology and inflammatory diseases.

Cytotoxicity: The compound exhibits cytotoxic effects against murine lymphocytic leukemia cells (P388), indicating its potential as an anticancer agent.[1] Further studies are warranted to explore its efficacy against a broader range of cancer cell lines and to elucidate the underlying molecular mechanisms, which may involve the induction of apoptosis or cell cycle arrest.

Anti-inflammatory Activity: The anti-inflammatory action of this compound is attributed to its ability to inhibit the synthesis of key inflammatory mediators, namely prostaglandins (B1171923) and bradykinin. By targeting these pathways, the compound can potentially mitigate the inflammatory response. While the precise signaling pathway interactions for this specific biflavonoid are not yet fully elucidated, related flavonoids are known to modulate inflammatory signaling cascades such as the NF-κB, MAPK, and PI3K/Akt pathways.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of this compound.

Biological ActivityCell Line/ModelParameterValueReference
CytotoxicityP388 murine lymphocytic leukemiaIC₅₀8.2 µg/mL[1]

Postulated Signaling Pathways

Based on the known mechanisms of other biflavonoids, the following signaling pathways are likely modulated by this compound and represent key areas for future investigation.

cluster_0 Pro-inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Point of Inhibition Stimulus Stimulus IKK IKK Stimulus->IKK Activates IkB IkB IKK->IkB Phosphorylates NFkB NFkB p_IkB p-IkB IkB->p_IkB NFkB_active Active NF-kB (p65/p50) NFkB->NFkB_active Release Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces THOF This compound THOF->p_IkB Inhibits Degradation

Caption: Postulated inhibition of the NF-κB signaling pathway.

cluster_0 Cell Membrane cluster_1 Signaling Cascade cluster_2 Point of Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates p_Akt p-Akt Akt->p_Akt Downstream Downstream Targets (e.g., mTOR, Bad) p_Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation THOF This compound THOF->PI3K Potential Inhibition Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Compound Treat with Compound Incubate_24h_1->Treat_Compound Incubate_Xh Incubate 24/48/72h Treat_Compound->Incubate_Xh Add_MTT Add MTT Reagent Incubate_Xh->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Data Analysis (IC50) Read_Absorbance->Analyze Start Start Cell_Culture Cell Culture & Treatment Start->Cell_Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis Start Start Cell_Treatment Cell Treatment Start->Cell_Treatment Harvest_Cells Harvest Cells Cell_Treatment->Harvest_Cells Fixation Fixation in Ethanol Harvest_Cells->Fixation Staining PI/RNase A Staining Fixation->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Cell Cycle Analysis Flow_Cytometry->Data_Analysis

References

Application Notes & Protocols for the Purification of 2,3,2'',3''-Tetrahydroochnaflavone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3,2'',3''-Tetrahydroochnaflavone is a naturally occurring biflavonoid composed of naringenin (B18129) and eriodictyol (B191197) moieties.[1] Biflavonoids, including ochnaflavone (B1238491) and its derivatives, have garnered significant interest in the scientific community due to their wide range of pharmacological activities, such as anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] To accurately assess the biological activity and advance the development of this compound as a potential therapeutic agent, obtaining the compound in high purity is an essential prerequisite. The presence of structurally similar flavonoids and other plant metabolites in crude extracts necessitates robust purification strategies.

This document provides detailed application notes and experimental protocols for the multi-step purification of this compound from a crude plant extract, employing a combination of column chromatography and High-Performance Liquid Chromatography (HPLC). These methods are designed to guide researchers, scientists, and drug development professionals through the process of isolating this target compound with a high degree of purity.

Overall Purification Workflow

The purification of this compound typically follows a multi-step approach that begins with extraction from the source material and proceeds through progressively higher resolution chromatographic techniques. The general workflow is designed to first remove bulk impurities and then to separate the target compound from closely related analogues.

G cluster_0 Phase 1: Extraction & Initial Cleanup cluster_1 Phase 2: Primary Purification cluster_2 Phase 3: Final Purification A Plant Material (e.g., leaves) B Crude Extraction (e.g., Maceration with Methanol (B129727)/Ethanol) A->B A->B A->B C Solvent Partitioning (e.g., Hexane (B92381), Ethyl Acetate) B->C B->C B->C B->C B->C D Column Chromatography (Silica Gel) C->D Ethyl Acetate (B1210297) Fraction C->D C->D C->D C->D E Fraction Collection & Analysis (TLC) D->E D->E D->E D->E D->E F Pooling of Enriched Fractions E->F E->F E->F E->F E->F G Preparative HPLC (Reversed-Phase C18) F->G Partially Purified Extract F->G F->G F->G F->G H Purified this compound G->H G->H G->H G->H G->H I Purity Verification (Analytical HPLC, NMR, MS) H->I H->I H->I

Figure 1: General workflow for the purification of this compound.

Protocol 1: Column Chromatography for Primary Purification

Column chromatography is a widely used technique for the initial separation of compounds from a crude extract based on their polarity. For flavonoids, normal-phase chromatography using silica (B1680970) gel is highly effective for separating different classes of compounds and enriching the fraction containing the target biflavonoid.

Experimental Protocol

  • Preparation of the Crude Sample for Dry Loading:

    • Dissolve the crude ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).

    • Add silica gel (60-120 mesh) to the solution in a ratio of approximately 1:2 (sample:silica gel) to form a slurry.

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This ensures a uniform application of the sample to the column.

  • Column Packing (Slurry Method):

    • Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent, such as hexane.

    • Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing and remove air bubbles.

    • Drain the excess solvent until the solvent level just reaches the top of the silica bed. Carefully add a layer of sand to the top to prevent disturbance.

  • Sample Loading and Elution:

    • Carefully add the prepared dry-loaded sample to the top of the packed column.

    • Begin elution with a non-polar mobile phase, such as 100% hexane or a hexane/ethyl acetate mixture (e.g., 9:1).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This is known as a step gradient elution. For biflavonoids, a gradient of ethyl acetate in hexane, followed by methanol in chloroform (B151607) or dichloromethane, can be effective.[5][6]

    • Collect fractions of a consistent volume (e.g., 20-50 mL) in labeled tubes.

  • Monitoring and Fraction Pooling:

    • Monitor the separation by spotting collected fractions onto Thin Layer Chromatography (TLC) plates.

    • Visualize the spots under a UV lamp (254 nm and 366 nm).

    • Combine the fractions that show a high concentration of the target compound (based on Rf value comparison with a standard, if available) and minimal impurities.

    • Evaporate the solvent from the pooled fractions under reduced pressure to yield the enriched this compound fraction.

G A Prepare Slurry (Silica Gel + Hexane) B Pack Column A->B C Dry Load Sample (Crude Extract + Silica) B->C D Start Elution (Low Polarity Solvent) C->D E Gradually Increase Polarity (Step Gradient) D->E F Collect Fractions E->F G Monitor by TLC F->G H Pool Fractions with Target Compound G->H I Evaporate Solvent H->I J Enriched Fraction I->J

Figure 2: Workflow for column chromatography purification.

Data Presentation: Column Chromatography Parameters

ParameterDescriptionTypical Values/Ranges
Stationary Phase Adsorbent material used for separation.Silica gel (60-120 or 230-400 mesh)
Mobile Phase Solvent system used to elute compounds.Gradient of Hexane/Ethyl Acetate, followed by Dichloromethane/Methanol or Chloroform/Methanol[5][6]
Sample Loading Method of applying the sample to the column.Dry loading is preferred for better resolution.
Elution Mode Method of changing mobile phase composition.Step or linear gradient (increasing polarity).
Monitoring Technique to track the separation process.Thin Layer Chromatography (TLC) with UV visualization.
Expected Outcome Result of the purification step.4-5 fold increase in the purity of total flavonoids.[7][8]

Protocol 2: Preparative HPLC for Final Purification

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique used for the final polishing step to isolate the target compound to a high degree of purity (>98%). Reversed-phase chromatography, typically using a C18 column, is the most common method for flavonoid purification.[9][10]

Experimental Protocol

  • Analytical Method Development:

    • Before scaling up to preparative HPLC, develop an analytical method to determine the optimal separation conditions.

    • Use an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Test different mobile phase compositions (e.g., gradients of acetonitrile/water or methanol/water, often with a small amount of acid like 0.1% formic acid to improve peak shape).[10][11]

    • Optimize the flow rate (typically 0.5-1.5 mL/min for analytical scale) and detection wavelength (flavonoids have characteristic absorbances around 280-370 nm).[9][12][13]

  • Sample Preparation:

    • Dissolve the enriched fraction from column chromatography in the initial mobile phase solvent (e.g., a small amount of methanol or DMSO, then dilute with the mobile phase).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Preparative HPLC Run:

    • Equilibrate the preparative C18 column with the initial mobile phase until a stable baseline is achieved.

    • Inject the filtered sample onto the column.

    • Run the gradient method developed at the analytical scale, adjusting the flow rate for the larger column diameter.

    • Monitor the elution using a UV-Vis detector at the predetermined optimal wavelength.

  • Fraction Collection:

    • Collect the eluent corresponding to the peak of this compound using an automated fraction collector or by manual collection.

    • Collect the peak in multiple small fractions to isolate the purest parts.

  • Post-Purification:

    • Analyze the collected fractions using analytical HPLC to confirm purity.

    • Pool the fractions that meet the desired purity level (e.g., >98%).

    • Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final purified compound as a solid powder.

    • Confirm the identity and structure of the final product using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

G A Dissolve Enriched Fraction B Filter Sample (0.45 µm) A->B C Inject onto Preparative C18 HPLC Column B->C D Run Gradient Elution (e.g., Acetonitrile/Water) C->D E Monitor Elution (UV Detector) D->E F Collect Peak Fractions E->F G Analyze Fraction Purity (Analytical HPLC) F->G H Pool Pure Fractions G->H I Solvent Removal & Lyophilization H->I J Purified Compound (>98%) I->J

Figure 3: Workflow for preparative HPLC purification.

Data Presentation: HPLC Parameters

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 250 mm, 5 µmC18, >20 x 250 mm, 5-10 µm
Mobile Phase A 0.1% Formic Acid in Water[10][11]0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol[11][12]Acetonitrile or Methanol
Gradient e.g., 20-80% B over 40 mine.g., 20-80% B over 40 min
Flow Rate 0.8 - 1.2 mL/min[12][13]15 - 25 mL/min
Detection UV at 280 nm or 360 nm[9]UV at 280 nm or 360 nm
Column Temp. 25 - 35 °C[10][12]25 - 35 °C
Injection Vol. 10 - 20 µL1 - 5 mL
Purity Achieved ->98%

References

Practical Applications of Biflavonoids in Anticancer Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biflavonoids, a class of naturally occurring polyphenolic compounds, have emerged as promising candidates in the field of anticancer drug discovery.[1][2] These dimeric flavonoids exhibit a wide range of biological activities, including potent cytotoxic, anti-proliferative, and anti-metastatic effects against various cancer cell types.[1][2] Their multifaceted mechanisms of action, which often involve the modulation of key signaling pathways implicated in tumorigenesis, make them attractive scaffolds for the development of novel cancer therapeutics.[1][2][3][4][5] This document provides a comprehensive overview of the practical applications of biflavonoids in oncology research, including a summary of their anticancer activities, detailed experimental protocols for their evaluation, and visual representations of their molecular targets.

Quantitative Data Summary: Anticancer Activities of Biflavonoids

The following tables summarize the in vitro cytotoxic and anti-proliferative activities of selected biflavonoids against various cancer cell lines, as represented by their half-maximal inhibitory concentration (IC50) values.

Table 1: IC50 Values of Biflavonoids in Prostate Cancer Cell Lines

BiflavonoidCell LineIC50 (µM)Reference
Oxitrodiflavanone APC-36.64
GinkgetinPC-315
GinkgetinDU-1455

Table 2: IC50 Values of Biflavonoids in Breast Cancer Cell Lines

BiflavonoidCell LineIC50 (µM)Reference
(2R,2′R′)-7-O-methyl-2,3,2″,3″-tetrahydrorobustaflavoneMCF-75.4
ChamaejasminMDA-MB-2314.72
AmentoflavoneMCF-767.71[6]

Table 3: IC50 Values of Biflavonoids in Lung Cancer Cell Lines

BiflavonoidCell LineIC50 (µM)Reference
Novel Biflavonoid 1 (from S. doederleinii)A5492.3 - 8.4[7]
Novel Biflavonoid 2 (from S. doederleinii)A5492.3 - 8.4[7]
Novel Biflavonoid 3 (from S. doederleinii)A5492.3 - 8.4[7]
Novel Biflavonoid 4 (from S. doederleinii)A5492.3 - 8.4[7]
DelicaflavoneA5492.3 - 8.4[7]

Table 4: IC50 Values of Biflavonoids in Other Cancer Cell Lines

BiflavonoidCell LineIC50 (µM)Reference
AmentoflavoneHeLa (Cervical)76.83[6]
BilobetinHeLa (Cervical)Dose-dependent[8]
IsoginkgetinHeLa (Cervical)Dose-dependent[8]
AmentoflavoneSiHa (Cervical)47.2 ± 9.64[9]
AmentoflavoneCaSki (Cervical)29.1 ± 4.38[9]

Key Signaling Pathways Modulated by Biflavonoids

Biflavonoids exert their anticancer effects by targeting multiple signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis. A diagrammatic representation of these interactions is provided below.

Biflavonoid_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Pathway cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Biflavonoids Biflavonoids Biflavonoids->PI3K | Akt Akt Biflavonoids->Akt | MEK MEK Biflavonoids->MEK | ERK ERK Biflavonoids->ERK | IKK IKK Biflavonoids->IKK | Bax Bax Biflavonoids->Bax Bcl-2 Bcl-2 Biflavonoids->Bcl-2 | PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation | Ras->MEK MEK->ERK ERK->Proliferation IκBα IκBα IKK->IκBα | NF-κB NF-κB IκBα->NF-κB | Survival Survival NF-κB->Survival Metastasis Metastasis NF-κB->Metastasis Caspase-9 Caspase-9 Bax->Caspase-9 Bcl-2->Caspase-9 | Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis_outcome Apoptosis Caspase-3->Apoptosis_outcome

Caption: Biflavonoids inhibit key oncogenic signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of the anticancer properties of biflavonoids are provided below.

Cell Viability and Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability and proliferation.[7][10]

Materials:

  • 96-well microplate

  • Biflavonoid stock solution

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the biflavonoid in culture medium. Remove the old medium from the wells and add 100 µL of the biflavonoid-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the biflavonoid, e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the logarithm of the biflavonoid concentration.

MTT_Assay_Workflow Seed_Cells Seed Cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Biflavonoid Treat with Biflavonoid Incubate_24h->Treat_Biflavonoid Incubate_Treatment Incubate (e.g., 48h) Treat_Biflavonoid->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the biflavonoid for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8]

Materials:

  • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)

  • 70% ethanol (B145695) (ice-cold)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the biflavonoid as described for the apoptosis assay and harvest the cells.

  • Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of biflavonoid action.

Materials:

  • RIPA lysis buffer (with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., Bax, Bcl-2, caspases, Akt, ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: After treatment with the biflavonoid, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Separation & Transfer cluster_detection Immunodetection Cell_Lysis Cell Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Workflow for Western Blot analysis.

Conclusion

Biflavonoids represent a rich source of potential anticancer agents with diverse mechanisms of action. The protocols and data presented here provide a framework for researchers to explore the therapeutic potential of these natural compounds. Further investigation into their in vivo efficacy, bioavailability, and safety is warranted to translate these promising preclinical findings into clinical applications for cancer treatment.

References

Application Notes and Protocols: Synthesis of 2,3,2'',3''-Tetrahydroochnaflavone Permethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3,2'',3''-Tetrahydroochnaflavone (B12323119) and its derivatives are biflavonoids that have garnered significant interest from the scientific community due to their potential biological activities, including cytotoxic properties against certain cancer cell lines. The permethyl ether of this compound, also referred to as pentamethoxybiflavanone, is a key synthetic derivative. This document provides detailed protocols for the total synthesis of this compound permethyl ether, based on established methodologies. The synthesis involves key steps such as the formation of a diaryl ether and the cyclization of an ether-linked dimeric chalcone (B49325).[1][2][3] These application notes are intended for researchers in medicinal chemistry, natural product synthesis, and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data for the multi-step synthesis of this compound permethyl ether.

Table 1: Synthesis of Diaryl Ether 4

Reactant 1Reactant 2SolventBaseTemperature (°C)Time (h)ProductYield (%)
4-Fluorobenzaldehyde (B137897) (2)Isovanillin (B20041) (3)DMSOK₂CO₃130-14024Diaryl ether (4)89

Table 2: Synthesis of 2'-Hydroxy-4',6'-dimethoxyacetophenone (5)

ReactantMethylating AgentSolventBaseTemperatureTime (h)ProductYield (%)
2,4,6-TrihydroxyacetophenoneMethyl iodideAcetone (B3395972)K₂CO₃Reflux24Acetophenone (B1666503) (5)50

Table 3: Synthesis of Dimeric Chalcone 6

Reactant 1Reactant 2SolventBaseTemperatureTimeProductYield (%)
Diaryl ether (4)Acetophenone (5)EthanolKOH (50%)Room Temp.72 hChalcone (6)80

Table 4: Synthesis of this compound Permethyl Ether (8)

ReactantCatalystSolventTemperature (°C)Time (h)ProductYield (%)
Dimeric chalcone (6)Oxalic acid (10 mol %)Absolute Ethanol8024Pentamethoxybiflavanone (8)70

Experimental Protocols

1. Synthesis of Diaryl Ether 4

This protocol describes the nucleophilic aromatic substitution reaction to form the diaryl ether linkage.[3]

  • Materials: 4-Fluorobenzaldehyde (2), Isovanillin (3), Anhydrous Potassium Carbonate (K₂CO₃), Dimethyl sulfoxide (B87167) (DMSO).

  • Procedure:

    • To a solution of isovanillin (3) in DMSO, add anhydrous potassium carbonate.

    • Add 4-fluorobenzaldehyde (2) to the mixture.

    • Heat the reaction mixture to 130–140 °C while stirring for 24 hours.[2]

    • After cooling to room temperature, pour the reaction mixture into ice-cold water.

    • The resulting precipitate is collected by filtration, washed with water, and dried to yield the diaryl ether 4 as a light yellow solid.[2]

2. Synthesis of 2'-Hydroxy-4',6'-dimethoxyacetophenone (5)

This protocol details the selective methylation of 2,4,6-trihydroxyacetophenone.[3]

  • Materials: 2,4,6-Trihydroxyacetophenone, Methyl iodide, Anhydrous Potassium Carbonate (K₂CO₃), Acetone.

  • Procedure:

    • Dissolve 2,4,6-trihydroxyacetophenone in acetone and add anhydrous potassium carbonate.

    • Add methyl iodide to the suspension.

    • Reflux the mixture for 24 hours.

    • After cooling, filter the mixture and evaporate the solvent under reduced pressure.

    • The crude product is purified by column chromatography to give 2'-hydroxy-4',6'-dimethoxyacetophenone (5) as a white solid.[2]

3. Synthesis of Ether-Linked Dimeric Chalcone 6

This protocol outlines the Aldol condensation to form the bichalcone.[2]

  • Materials: Diaryl ether (4), 2'-Hydroxy-4',6'-dimethoxyacetophenone (5), Ethanol, 50% Aqueous Potassium Hydroxide (KOH).

  • Procedure:

    • Dissolve the diaryl ether (4) and acetophenone (5) in ethanol.

    • Cool the solution in an ice bath and add 50% aqueous KOH dropwise.

    • Stir the reaction mixture at room temperature for 72 hours.

    • Dilute the mixture with ice-cold water and acidify with 6 M HCl.[1]

    • The precipitated yellow solid is filtered under reduced pressure, washed with water, and dried to afford the dimeric chalcone 6.[1][2]

4. Synthesis of this compound Permethyl Ether (8)

This protocol describes the final ring closure to yield the target compound.[3]

  • Materials: Dimeric chalcone (6), Oxalic acid, Absolute Ethanol.

  • Procedure:

    • To a solution of the dimeric chalcone (6) in absolute ethanol, add a catalytic amount of oxalic acid (10 mol %).

    • Heat the stirred reaction mixture at 80 °C for 24 hours, monitoring the reaction by TLC.[2][3]

    • Upon completion, cool the reaction mixture to room temperature.

    • Evaporate the solvent under reduced pressure.

    • The residue is purified to yield the ether-linked pentamethoxybiflavanone (8), which is the permethyl ether of this compound, as a light-yellow solid.[2]

Visualizations

Synthesis Pathway

The following diagram illustrates the synthetic pathway for this compound permethyl ether.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Chalcone Formation cluster_3 Final Product A 4-Fluorobenzaldehyde (2) D Diaryl Ether (4) A->D B Isovanillin (3) B->D K2CO3, DMSO 130-140 °C C 2,4,6-Trihydroxy- acetophenone E 2'-Hydroxy-4',6'-di- methoxyacetophenone (5) C->E MeI, K2CO3 Acetone, Reflux F Dimeric Chalcone (6) D->F E->F 50% KOH, EtOH RT, 72h G This compound Permethyl Ether (8) F->G Oxalic Acid, EtOH 80 °C, 24h

Caption: Synthetic route to this compound permethyl ether.

Experimental Workflow

The diagram below outlines the general experimental workflow for each synthetic step.

Experimental_Workflow prep Reaction Setup (Reagents & Solvent) reaction Reaction (Heating/Stirring) prep->reaction Initiate workup Work-up (Quenching, Extraction) reaction->workup Completion purification Purification (Filtration/Chromatography) workup->purification analysis Analysis (TLC, Spectroscopy) purification->analysis Characterize

Caption: General laboratory workflow for a synthetic chemistry procedure.

References

Application Notes and Protocols for the Extraction of Biflavonoids from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biflavonoids, a class of polyphenolic compounds composed of two flavonoid units, have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties. These complex molecules are found in a variety of plant species, with notable concentrations in families such as Ginkgoaceae, Selaginellaceae, and Clusiaceae. The efficient isolation of biflavonoids from their natural sources is a critical step for further research and development.

These application notes provide a comprehensive overview and detailed protocols for various conventional and modern techniques for the extraction of biflavonoids from plant material. The methodologies covered include maceration, Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Factors Influencing Biflavonoid Extraction

The efficiency of biflavonoid extraction is influenced by several factors that must be optimized for each plant matrix and target compound. Key parameters include:

  • Solvent Polarity: The choice of solvent is crucial. Mixtures of alcohol (ethanol or methanol) and water are commonly used for extracting polar biflavonoids.[1]

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but may also lead to the degradation of thermolabile compounds.[2]

  • Extraction Time: Sufficient time is required to ensure complete extraction, but prolonged exposure to high temperatures or harsh solvents can degrade the target molecules.[2]

  • Solid-to-Liquid Ratio: A higher ratio of solvent to plant material can enhance extraction efficiency but may also lead to the dilution of the extract and increased solvent consumption.

  • Particle Size: Reducing the particle size of the plant material increases the surface area available for solvent contact, thereby improving extraction efficiency.

Comparison of Extraction Techniques

Modern extraction techniques like UAE, MAE, and SFE generally offer advantages over conventional methods such as maceration and Soxhlet extraction in terms of reduced extraction time, lower solvent consumption, and often higher yields.[3] However, the optimal method depends on the specific biflavonoid, the plant matrix, and the desired scale of extraction.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the extraction of biflavonoids from different plant sources using multiple techniques. It is important to note that a direct comparison of yields is challenging due to the use of different plant materials and analytical methods across studies.

Plant MaterialExtraction TechniqueKey ParametersTotal Biflavonoid YieldReference
Ginkgo biloba leavesUltrasound-Assisted Extraction (UAE)70% Ethanol (B145695), 45 min~3.3 mg/g dw[4]
Ginkgo biloba leavesMechanical-Assisted Extraction (MAE)70% Ethanol, 45 min~3.3 mg/g dw[4]
Ginkgo biloba leavesEnzyme-Assisted Extraction (EAE)70% Ethanol, 45 min~3.3 mg/g dw[4]
Ginkgo biloba leavesConventional Solvent Extraction70% Ethanol, 45 min~3.2 mg/g dw[4]
Selaginella doederleiniiUltrasound-Assisted Extraction (UAE)80% Ethanol, 320 W, 42 min22.26 ± 0.35 mg/g[5]
Selaginella sinensisMicrowave-Assisted Extraction (MAE) with Ionic Liquid[C6mim]BF4, 300 W, 40 minAmentoflavone: 1.96 mg/g, Hinokiflavone: 0.79 mg/g[6]
Garcinia kola seedsAqueous Maceration48 hours5.09% (crude extract)[7]
Garcinia kola seedsEthanol Maceration48 hours4.23% (crude extract)[7]

Experimental Protocols

Protocol 1: Maceration for Biflavonoid Extraction from Garcinia kola

This protocol describes a standard maceration procedure for the extraction of biflavonoids from the seeds of Garcinia kola.

Materials and Equipment:

  • Dried and powdered Garcinia kola seeds

  • Ethanol (95%) or Methanol (B129727)

  • Erlenmeyer flask or a suitable container with a lid

  • Shaker or magnetic stirrer (optional)

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh 100 g of finely powdered Garcinia kola seeds and place them into a 1 L Erlenmeyer flask.

  • Add 500 mL of 95% ethanol to the flask, ensuring the powder is fully submerged.

  • Seal the flask and place it on a shaker or use a magnetic stirrer for continuous agitation at room temperature (25°C). If a shaker is not available, shake the flask manually several times a day.

  • Macerate for 48 to 72 hours.

  • After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Wash the residue with a small volume of fresh ethanol to ensure maximum recovery of the extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude biflavonoid extract.

Protocol 2: Soxhlet Extraction of Biflavonoids from Garcinia kola

This protocol details the continuous extraction of biflavonoids from Garcinia kola seeds using a Soxhlet apparatus. This method is generally more efficient than maceration but uses higher temperatures.

Materials and Equipment:

  • Dried and powdered Garcinia kola seeds

  • n-Hexane (for defatting)

  • Methanol or Acetone

  • Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser)

  • Heating mantle

  • Cellulose (B213188) extraction thimble

  • Rotary evaporator

Procedure:

  • Defatting Step: Place 100 g of powdered Garcinia kola seeds into a cellulose thimble and perform a preliminary extraction with n-hexane in the Soxhlet apparatus for 6-8 hours to remove lipids.[8]

  • Discard the n-hexane extract and allow the defatted plant material to air dry completely.

  • Place the dried, defatted powder back into a clean cellulose thimble and insert it into the extraction chamber of the Soxhlet apparatus.

  • Fill the round-bottom flask with 500 mL of methanol or acetone.

  • Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

  • Heat the solvent in the round-bottom flask using a heating mantle to its boiling point.

  • Allow the extraction to proceed for 18-24 hours, or until the solvent in the siphon arm becomes colorless.

  • After extraction, turn off the heat and allow the apparatus to cool.

  • Dismantle the apparatus and collect the extract from the round-bottom flask.

  • Concentrate the extract using a rotary evaporator to yield the crude biflavonoid extract.

Protocol 3: Ultrasound-Assisted Extraction (UAE) of Biflavonoids from Ginkgo biloba

This protocol describes the use of ultrasonic waves to enhance the extraction of biflavonoids from Ginkgo biloba leaves.

Materials and Equipment:

  • Dried and powdered Ginkgo biloba leaves

  • 70% Ethanol

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Centrifuge

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 10 g of powdered Ginkgo biloba leaves and place them in a 250 mL beaker.

  • Add 100 mL of 70% ethanol (solid-to-liquid ratio of 1:10 g/mL).

  • Place the beaker in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture.

  • Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 200 W).

  • Sonicate the mixture for 30-45 minutes at a controlled temperature (e.g., 50°C).[4]

  • After sonication, centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid residue.

  • Decant the supernatant and filter it through Whatman No. 1 filter paper.

  • The residue can be re-extracted with fresh solvent for higher recovery.

  • Combine the filtrates and concentrate using a rotary evaporator.

Protocol 4: Microwave-Assisted Extraction (MAE) of Biflavonoids from Selaginella sinensis

This protocol outlines the use of microwave energy for the rapid extraction of biflavonoids from Selaginella sinensis.

Materials and Equipment:

  • Dried and powdered Selaginella sinensis

  • Ionic liquid [C6mim]BF4 or a suitable solvent like 70% ethanol

  • Microwave extraction system with temperature and power control

  • Extraction vessel

  • Centrifuge

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 5 g of powdered Selaginella sinensis and place it in a microwave extraction vessel.

  • Add 55 mL of the extraction solvent (e.g., 0.55 mmol/L [C6mim]BF4 solution, giving a solid-to-liquid ratio of 1:11 g/mL).[6]

  • Securely cap the vessel and place it in the microwave extractor.

  • Set the microwave power to 300 W and the extraction time to 40 minutes. The temperature can be controlled at around 48°C.[6]

  • After the extraction is complete, allow the vessel to cool to room temperature.

  • Transfer the contents to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes.

  • Filter the supernatant to remove any remaining solid particles.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude biflavonoid extract.

Protocol 5: Supercritical Fluid Extraction (SFE) of Biflavonoids from Ginkgo biloba

This protocol describes the use of supercritical carbon dioxide (SC-CO2) for the green extraction of biflavonoids from Ginkgo biloba leaves.

Materials and Equipment:

  • Dried and powdered Ginkgo biloba leaves

  • Supercritical Fluid Extractor

  • High-pressure CO2 cylinder

  • Co-solvent pump and reservoir (for ethanol)

  • Extraction vessel

  • Separator vessels

Procedure:

  • Load approximately 50 g of powdered Ginkgo biloba leaves into the extraction vessel.

  • Seal the extraction vessel and place it inside the SFE system.

  • Pressurize the system with CO2 to the desired extraction pressure (e.g., 20-30 MPa).

  • Heat the extraction vessel to the set temperature (e.g., 40-60°C).

  • Introduce the co-solvent (e.g., ethanol) at a specific flow rate (e.g., 5-10% of the CO2 flow rate).

  • Maintain a constant flow of supercritical CO2 and co-solvent through the extraction vessel for a specified duration (e.g., 2-3 hours).

  • The extract-laden supercritical fluid flows into the separator vessels where the pressure and/or temperature are reduced, causing the biflavonoids to precipitate.

  • Collect the precipitated extract from the separators.

  • After the extraction is complete, depressurize the system safely.

Visualizations

Maceration_Workflow plant_material Powdered Plant Material solvent_addition Addition of Solvent plant_material->solvent_addition maceration Maceration with Agitation (48-72h at RT) solvent_addition->maceration filtration Filtration maceration->filtration residue Plant Residue filtration->residue filtrate Filtrate (Extract) filtration->filtrate concentration Solvent Evaporation (Rotary Evaporator) filtrate->concentration crude_extract Crude Biflavonoid Extract concentration->crude_extract

Caption: Workflow for Maceration Extraction.

Soxhlet_Workflow plant_material Powdered Plant Material (in Thimble) defatting Defatting with n-Hexane (Optional) plant_material->defatting soxhlet_extraction Soxhlet Extraction (Continuous with Solvent) defatting->soxhlet_extraction solvent_vapor Solvent Vapor soxhlet_extraction->solvent_vapor extract_collection Extract Collection in Flask soxhlet_extraction->extract_collection condensate Condensed Solvent solvent_vapor->condensate condensate->soxhlet_extraction concentration Solvent Evaporation (Rotary Evaporator) extract_collection->concentration crude_extract Crude Biflavonoid Extract concentration->crude_extract

Caption: Workflow for Soxhlet Extraction.

UAE_Workflow plant_material Powdered Plant Material solvent_addition Addition of Solvent plant_material->solvent_addition ultrasonication Ultrasonication (e.g., 40 kHz, 30-45 min) solvent_addition->ultrasonication centrifugation Centrifugation ultrasonication->centrifugation supernatant Supernatant (Extract) centrifugation->supernatant pellet Solid Residue centrifugation->pellet filtration Filtration supernatant->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Biflavonoid Extract concentration->crude_extract

Caption: Workflow for Ultrasound-Assisted Extraction (UAE).

MAE_Workflow plant_material Powdered Plant Material solvent_addition Addition of Solvent in Vessel plant_material->solvent_addition microwave_irradiation Microwave Irradiation (Controlled Power & Time) solvent_addition->microwave_irradiation cooling Cooling microwave_irradiation->cooling centrifugation Centrifugation cooling->centrifugation supernatant Supernatant (Extract) centrifugation->supernatant pellet Solid Residue centrifugation->pellet filtration Filtration supernatant->filtration concentration Solvent Evaporation filtration->concentration crude_extract Crude Biflavonoid Extract concentration->crude_extract

Caption: Workflow for Microwave-Assisted Extraction (MAE).

SFE_Workflow plant_material Powdered Plant Material in Extraction Vessel pressurization Pressurization with CO2 plant_material->pressurization heating Heating to Supercritical Temp. pressurization->heating co_solvent Co-solvent Addition (e.g., Ethanol) heating->co_solvent extraction Dynamic Extraction co_solvent->extraction separation Depressurization in Separator extraction->separation crude_extract Crude Biflavonoid Extract separation->crude_extract co2_recycle CO2 Recycling separation->co2_recycle

Caption: Workflow for Supercritical Fluid Extraction (SFE).

References

Application Notes and Protocols for Testing Biflavonoid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic potential of biflavonoids using common cell culture-based assays. The protocols detailed herein are established methods for determining cell viability and elucidating the mechanisms of cell death induced by these natural compounds.

Introduction

Biflavonoids are a class of naturally occurring polyphenolic compounds that have garnered significant interest for their potential therapeutic properties, including anticancer activities.[1][2] In vitro cytotoxicity assays are fundamental to the preliminary screening and characterization of these compounds. This document outlines protocols for the MTT, LDH, and apoptosis assays, which respectively measure metabolic activity, membrane integrity, and programmed cell death.[2][3] Understanding the impact of biflavonoids on these cellular processes is crucial for their development as potential therapeutic agents.

Data Presentation: Comparative Cytotoxicity of Biflavonoids

The following table summarizes the cytotoxic activity (IC50 values) of various biflavonoids against different cancer cell lines, as determined by the MTT assay. This data provides a comparative reference for newly tested compounds.

BiflavonoidCell LineCancer TypeIC50 (µM)Reference
AmentoflavoneMCF-7Breast25[3]
AmentoflavoneMDA-MB-231Breast12.7[3]
7,7″-di-O-methylamentoflavoneA549Lung16.14[3]
IsoginkgetinHeLaCervical8.38[3]
IsoginkgetinHepG2Liver42.95[3]
Oxitrodiflavanone APC-3Prostate6.64[4]
Brachydin BPC-3Prostate4.28[4]
Brachydin CPC-3Prostate4.44[4]
7″-O-methylrobustaflavoneMCF-7Breast15.09[4]
Robustaflavone 7,4',7"-trimethyl etherSMMC-7721Liver18.6[5]
Robustaflavone 7,4',7"-trimethyl etherMCF-7Breast16.7[5]
Robustaflavone 7,4',7"-trimethyl etherA549Lung25.5[5]
Compound 2 (from Araucaria hunsteinii)MCF-7Breast3.40[6]
Compound 3 (from Araucaria hunsteinii)MCF-7Breast2.14[6]

Experimental Protocols

Cell Culture and Compound Preparation

Materials:

  • Human cancer cell line of choice (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Biflavonoid of interest

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Culture the selected cancer cell line in T-75 flasks with complete growth medium in a humidified incubator.

  • Once the cells reach 80-90% confluency, detach them using trypsin-EDTA.

  • Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6]

  • Incubate the plates for 24 hours to allow for cell attachment.[3]

  • Prepare a stock solution of the biflavonoid in DMSO.

  • Prepare serial dilutions of the biflavonoid in complete medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced toxicity.[2]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7][8] Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product.[9]

Materials:

  • Cells treated with biflavonoid in a 96-well plate

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Protocol:

  • After the 24, 48, or 72-hour incubation with the biflavonoid, add 10 µL of MTT solution to each well.[3]

  • Incubate the plate for 2-4 hours at 37°C.[2]

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

  • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

  • Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells).

  • Determine the IC50 value by plotting a dose-response curve.[3]

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[3][10]

Materials:

  • Cells treated with biflavonoid in a 96-well plate

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Microplate reader

Protocol:

  • After the desired incubation period with the biflavonoid, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[3]

  • Incubate the plate for 30 minutes at room temperature, protected from light.[11]

  • Add 50 µL of the stop solution provided in the kit to each well.[11]

  • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[11]

  • Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed to achieve maximum release.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3] Early apoptotic cells translocate phosphatidylserine (B164497) to the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[12]

Materials:

  • Cells treated with biflavonoid

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Following treatment with the biflavonoid, collect both adherent and floating cells.

  • Centrifuge the cells at 300 x g for 5 minutes and wash the pellet with cold PBS.[3]

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[3]

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

Visualization of Workflows and Pathways

Experimental Workflow for Cytotoxicity Testing

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Biflavonoid Dilutions treatment Treat Cells with Biflavonoid compound_prep->treatment incubation Incubate for 24/48/72h treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh apoptosis Apoptosis Assay incubation->apoptosis readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout apoptosis->readout calculation Calculate % Viability/ Cytotoxicity readout->calculation ic50 Determine IC50 calculation->ic50

Caption: General experimental workflow for assessing biflavonoid cytotoxicity.

Signaling Pathway of Biflavonoid-Induced Apoptosis

Biflavonoids can induce apoptosis through the intrinsic (mitochondrial) pathway.[1] This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[13][14]

apoptosis_pathway cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade biflavonoid Biflavonoid bcl2 Bcl-2 (anti-apoptotic) down-regulation biflavonoid->bcl2 bax Bax (pro-apoptotic) up-regulation biflavonoid->bax momp Mitochondrial Outer Membrane Permeabilization (MOMP) bcl2->momp bax->momp cytochrome_c Cytochrome c Release momp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by biflavonoids.

References

Application Notes and Protocols for the Quantification of 2,3,2'',3''-Tetrahydroochnaflavone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3,2'',3''-Tetrahydroochnaflavone is a biflavonoid that has been isolated from various plant species and has garnered interest for its potential pharmacological activities, including cytotoxic effects against certain cancer cell lines.[1] Accurate and precise quantification of this compound in different sample matrices is essential for pharmacokinetic studies, quality control of herbal products, and further pharmacological research. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are based on established analytical techniques for the quantification of flavonoids and can be adapted and validated for specific research needs.[2][3][4]

Section 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method

This section outlines a proposed HPLC-UV method for the quantification of this compound in plant extracts.

1.1. Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The quantification is achieved by detecting the analyte using a UV detector at a wavelength where the compound exhibits maximum absorbance. Flavonoids typically have two main absorption bands in the UV-Vis spectrum, Band I (300–380 nm) and Band II (240–280 nm).[5][6] For flavanones like the moieties of this compound, the detection wavelength is often set in the 270-290 nm range.

1.2. Experimental Protocol

1.2.1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and UV/Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • HPLC grade acetonitrile (B52724), methanol (B129727), and water.

  • Formic acid (analytical grade).

  • This compound reference standard (purity ≥98%).[7]

  • Sample matrix (e.g., dried plant material).

1.2.2. Sample Preparation (Plant Material)

  • Drying and Grinding: Dry the plant material at 40°C to a constant weight and grind it into a fine powder.[5]

  • Extraction: Accurately weigh 1.0 g of the powdered material and place it in a suitable vessel. Add 50 mL of methanol and perform ultrasonication for 30 minutes at room temperature.[5]

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.[5]

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of methanol.[5]

  • Final Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial before injection.[5]

1.2.3. Chromatographic Conditions

A summary of the proposed HPLC-UV method parameters is provided in Table 1.

Table 1: Proposed HPLC-UV Method Parameters

ParameterValue
ColumnC18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70% B; 30-35 min, 70-30% B; 35-40 min, 30% B
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30°C
Detection Wavelength280 nm (or optimal wavelength determined by UV scan)

1.3. Method Validation Parameters (Hypothetical Data)

The following table summarizes the typical validation parameters for an HPLC-UV method for flavonoid quantification.

Table 2: Hypothetical HPLC-UV Method Validation Data

ParameterResult
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

1.4. Experimental Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis sp1 Drying and Grinding sp2 Ultrasonic Extraction sp1->sp2 sp3 Filtration sp2->sp3 sp4 Solvent Evaporation sp3->sp4 sp5 Reconstitution sp4->sp5 sp6 Syringe Filtration sp5->sp6 hplc HPLC Injection sp6->hplc uv UV Detection hplc->uv data Data Acquisition & Quantification uv->data

Caption: HPLC-UV Experimental Workflow.

Section 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.[8][9][10]

2.1. Principle

This method involves the separation of this compound using UHPLC followed by detection using a tandem mass spectrometer. The quantification is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[10][11]

2.2. Experimental Protocol

2.2.1. Instrumentation and Materials

  • UHPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid (LC-MS grade).

  • This compound reference standard.

  • Internal Standard (IS) (e.g., a structurally similar flavonoid not present in the sample, such as naringenin[11]).

2.2.2. Sample Preparation (Biological Matrix - e.g., Plasma)

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Filtration: Filter through a 0.22 µm syringe filter into an LC vial.

2.2.3. Chromatographic and Mass Spectrometric Conditions

The proposed UHPLC-MS/MS parameters are summarized in Table 3 and Table 4.

Table 3: Proposed UHPLC Conditions

ParameterValue
ColumnC18 Reversed-Phase (2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient0-1 min, 20% B; 1-5 min, 20-80% B; 5-6 min, 80% B; 6-6.1 min, 80-20% B; 6.1-8 min, 20% B
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C

Table 4: Proposed Mass Spectrometry Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage-3.0 kV
Desolvation Temperature500°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow150 L/hr
Collision GasArgon
MRM TransitionsTo be determined by infusion of the standard. A hypothetical transition could be based on the molecular weight of this compound (C30H22O10, MW: 542.49). For example, Precursor Ion (m/z) 541.1 -> Product Ion (m/z) [To be determined].

2.3. Method Validation Parameters (Hypothetical Data)

The following table summarizes typical validation parameters for an LC-MS/MS method.

Table 5: Hypothetical LC-MS/MS Method Validation Data

ParameterResult
Linearity (r²)> 0.995
Range0.5 - 500 ng/mL
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
Matrix EffectWithin acceptable limits

2.4. Experimental Workflow Diagram

LCMS_Workflow cluster_sample_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis sp1 Protein Precipitation sp2 Centrifugation sp1->sp2 sp3 Supernatant Transfer sp2->sp3 sp4 Evaporation sp3->sp4 sp5 Reconstitution sp4->sp5 sp6 Syringe Filtration sp5->sp6 lc UHPLC Separation sp6->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: LC-MS/MS Experimental Workflow.

The presented HPLC-UV and LC-MS/MS methods provide robust frameworks for the quantification of this compound in plant and biological matrices, respectively. The LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for bioanalytical applications. It is crucial to perform a full method validation according to the relevant guidelines (e.g., ICH, FDA) to ensure the reliability of the results for any specific application.

References

Application Notes: Unambiguous Structure Confirmation of Biflavonoids using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biflavonoids are a class of natural polyphenolic compounds formed by the dimerization of two flavonoid units. Their structural complexity, arising from the varied nature of the flavonoid monomers and the diverse linkage positions (C-C or C-O-C), presents a significant challenge for unambiguous structure elucidation. Furthermore, the phenomenon of atropisomerism, caused by hindered rotation around the interflavonoid bond, often leads to signal duplication in NMR spectra, complicating analysis.[1][2] Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful suite of non-destructive techniques essential for overcoming these challenges. By mapping out scalar and dipolar couplings, 2D NMR allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, confirmation of the individual flavonoid units, and definitive identification of the interflavonoid linkage.[3][4]

Core 2D NMR Techniques and Their Applications

A combination of homonuclear and heteronuclear 2D NMR experiments is typically employed to piece together the biflavonoid structure.

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the fundamental experiment for identifying proton-proton spin systems. It reveals protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For biflavonoids, COSY is invaluable for tracing the connectivity of protons within each aromatic ring and the heterocyclic C-ring of the individual flavonoid monomers.[3][5]

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). This is the primary method for assigning the ¹³C signals of protonated carbons based on the more easily assigned ¹H spectrum.[5][6] Multiplicity-edited HSQC can further distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) groups.[7]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for determining the overall carbon skeleton and the linkage between the two flavonoid units. HMBC detects long-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH).[5][8] Key HMBC correlations can unambiguously establish the C-C or C-O-C bond connecting the two monomers, information that is often impossible to obtain from 1D NMR alone.[9][10]

  • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. The observation of a NOE or ROE cross-peak between a proton on one flavonoid unit and a proton on the second unit provides definitive proof of the interflavonoid linkage point and helps in elucidating the relative stereochemistry and preferred conformation of the molecule.[11]

Tackling Atropisomerism

At room temperature, the NMR spectra of many biflavonoids show a doubling of signals, indicating the presence of two slowly interconverting rotational isomers (atropisomers).[2][9] This can make the spectra appear crowded and difficult to interpret. By recording the NMR spectra at elevated temperatures (e.g., 50-90 °C), the rotation around the interflavonoid bond can be accelerated, leading to the coalescence of the doubled signals into a single set of sharp resonances. This simplifies the spectrum, making assignments more straightforward.[1][2]

Experimental Protocols

The following are generalized protocols for acquiring 2D NMR data for biflavonoid samples. Parameters should be optimized based on the specific compound, sample concentration, and available spectrometer.[12]

1. Sample Preparation

  • Solvent: Choose a deuterated solvent in which the biflavonoid is highly soluble and that does not have signals obscuring important regions of the spectrum. Dimethyl sulfoxide-d₆ (DMSO-d₆) and methanol-d₄ (CD₃OD) are common choices.

  • Concentration: For optimal signal-to-noise, especially for less sensitive experiments like HMBC and NOESY, a concentration of 10-20 mg in 0.5-0.6 mL of solvent is recommended.[13]

  • Purity: Ensure the sample is as pure as possible to avoid interference from impurities. A preliminary ¹H NMR spectrum should be run to assess purity.[12]

2. 1D NMR Spectra Acquisition

Prior to running 2D experiments, high-quality 1D ¹H and ¹³C{¹H} spectra must be acquired. These are used to set the spectral widths for the 2D experiments and for final assignments.

3. 2D NMR Acquisition and Processing Parameters

The following tables provide typical parameters for common 2D NMR experiments run on a 500 MHz spectrometer.

Table 1: COSY (Correlation Spectroscopy) Parameters

Parameter Description Typical Value
Pulse Program Gradient-selected COSY (e.g., cosygpqf) -
Number of Scans (ns) Scans per increment 2 - 8
Relaxation Delay (d1) Delay for spin relaxation 1.5 - 2.0 s
Spectral Width (sw) F2 (¹H) and F1 (¹H) dimensions 10 - 12 ppm
F2 Data Points (td) Points in direct dimension 2048 (2k)
F1 Increments (td) Increments in indirect dimension 256 - 512

| Processing | Sine-bell window function, 2D Fourier Transform | - |

Table 2: HSQC (Heteronuclear Single Quantum Coherence) Parameters

Parameter Description Typical Value
Pulse Program Gradient-selected, multiplicity-edited (e.g., hsqcedetgpsp) -
Number of Scans (ns) Scans per increment 2 - 16
Relaxation Delay (d1) Delay for spin relaxation 1.5 - 2.0 s
Spectral Width (sw) F2 (¹H): 10 - 12 ppm; F1 (¹³C): 180 - 200 ppm -
F2 Data Points (td) Points in direct dimension 2048 (2k)
F1 Increments (td) Increments in indirect dimension 128 - 256
¹JCH Coupling Constant Average one-bond C-H coupling 145 Hz

| Processing | Qsine window function, 2D Fourier Transform | - |

Table 3: HMBC (Heteronuclear Multiple Bond Correlation) Parameters

Parameter Description Typical Value
Pulse Program Gradient-selected (e.g., hmbcgplpndqf) -
Number of Scans (ns) Scans per increment 8 - 64
Relaxation Delay (d1) Delay for spin relaxation 2.0 s
Spectral Width (sw) F2 (¹H): 10 - 12 ppm; F1 (¹³C): 220 - 240 ppm[7][13] -
F2 Data Points (td) Points in direct dimension 2048 (2k)
F1 Increments (td) Increments in indirect dimension 256 - 512
Long-Range JCH Optimized for 2-3 bond couplings 8 Hz

| Processing | Sine-bell window function, 2D Fourier Transform | - |

Table 4: NOESY (Nuclear Overhauser Effect Spectroscopy) Parameters

Parameter Description Typical Value
Pulse Program Gradient-selected (e.g., noesygpph) -
Number of Scans (ns) Scans per increment 8 - 32
Relaxation Delay (d1) Delay for spin relaxation 2.0 s
Mixing Time (d8) Allows for NOE buildup 300 - 800 ms
Spectral Width (sw) F2 (¹H) and F1 (¹H) dimensions 10 - 12 ppm
F2 Data Points (td) Points in direct dimension 2048 (2k)
F1 Increments (td) Increments in indirect dimension 256 - 512

| Processing | Sine-bell window function, 2D Fourier Transform | - |

Data Interpretation and Presentation

Data from each experiment is used in a stepwise manner to build the final structure. The table below illustrates how key HMBC correlations can be used to confirm a hypothetical C3'-C8" interflavonoid linkage.

Table 5: Example HMBC Correlations for a C3'-C8" Biflavonoid Linkage

Proton (Unit I) Correlated Carbon (Unit II) Correlation Type Implication
H-2' (δ ~7.5 ppm) C-8" (δ ~105 ppm) ³JCH Confirms proximity of H-2' to C-8"
H-2' (δ ~7.5 ppm) C-7" (δ ~160 ppm) ⁴JCH (weak) Supports C-8" linkage
H-6' (δ ~7.4 ppm) C-8" (δ ~105 ppm) ³JCH Confirms proximity of H-6' to C-8"

| H-6' (δ ~7.4 ppm) | C-4a" (δ ~100 ppm) | ⁴JCH (weak) | Supports C-8" linkage |

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and the logical connections between the different NMR experiments in the structure elucidation process.

G cluster_prep Sample Preparation & 1D NMR cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Elucidation A Isolate Pure Biflavonoid B Prepare NMR Sample (DMSO-d6 or CD3OD) A->B C Acquire 1D Spectra (¹H, ¹³C, DEPT) B->C D Acquire COSY C->D Set SW/O1P E Acquire HSQC C->E Set SW/O1P F Acquire HMBC C->F Set SW/O1P G Acquire NOESY/ROESY C->G Set SW/O1P H Assign ¹H-¹H Spin Systems D->H I Assign ¹H-¹³C One-Bond Correlations E->I J Assign Long-Range Correlations & Inter-Unit Linkage F->J K Confirm Through-Space Proximity & Stereochemistry G->K L Propose & Confirm Final Structure H->L I->L J->L K->L G cluster_exp cluster_info COSY COSY Info1 ¹H-¹H Connectivity (Within each monomer) COSY->Info1 HSQC HSQC Info2 Direct ¹H-¹³C Attachment HSQC->Info2 HMBC HMBC Info3 Long-Range ¹H-¹³C Connectivity (Carbon Skeleton) HMBC->Info3 Info4 Inter-Unit Linkage Point HMBC->Info4 NOESY NOESY / ROESY Info5 Through-Space Proximity (Stereochemistry & Linkage Confirmation) NOESY->Info5 Final Complete Structure Info1->Final Info2->Final Info3->Final Info4->Final Info5->Final

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of 2,3,2'',3''-Tetrahydroochnaflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the total synthesis of 2,3,2'',3''-Tetrahydroochnaflavone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Problem 1: Low Yield in Diaryl Ether Formation (Step 1)

Background: The synthesis of the diaryl ether intermediate is a critical step. The Ullmann condensation or a nucleophilic aromatic substitution (SNAr) reaction is typically employed. While the reported yield for the synthesis of the diaryl ether precursor to this compound is high (89%), issues can still arise.[1]

Symptom Potential Cause Recommended Solution
Low conversion of starting materials Incomplete reaction due to insufficient temperature or reaction time.Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC.
Deactivation of the copper catalyst.Use freshly prepared or activated copper powder if performing a traditional Ullmann condensation. For catalyzed reactions, ensure the catalyst is not degraded.
Inefficient base.Use a strong, non-nucleophilic base like anhydrous potassium carbonate or cesium carbonate. Ensure the base is dry.
Formation of significant side products Reductive dehalogenation of the aryl halide.Ensure anhydrous and inert reaction conditions to minimize sources of protons.
Homocoupling of the aryl halide to form a biaryl byproduct.This is a common side reaction in Ullmann condensations.[2] Optimizing the reaction temperature and using a ligand for the copper catalyst can sometimes suppress this side reaction.
Hydrolysis of the aryl halide to form a phenol.Ensure all reagents and solvents are thoroughly dried.
Problem 2: Low Yield in Claisen-Schmidt Condensation to form Bichalcone (Step 2)

Background: This step involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a diaryl ether dialdehyde (B1249045) to form the bichalcone precursor. While a good yield (80%) has been reported, several side reactions can lower the efficiency.[1]

Symptom Potential Cause Recommended Solution
Low yield of the desired bichalcone Self-condensation of the acetophenone.Slowly add the acetophenone to the reaction mixture containing the base and the aldehyde to keep the enolate concentration low.[3]
Cannizzaro reaction of the aldehyde.Use a milder base or a lower concentration of a strong base. The Cannizzaro reaction is competitive under strong basic conditions with aldehydes lacking α-hydrogens.[3]
Complex mixture of products Michael addition of the enolate to the newly formed bichalcone.Control the reaction time and temperature; lower temperatures can disfavor the Michael addition. If the product precipitates, this can also limit this side reaction.[3]
Incomplete reaction.Ensure a sufficient amount of a suitable base (e.g., KOH) is used and that the reaction is allowed to proceed to completion (monitor by TLC).
Problem 3: Low Yield in Oxalic Acid-Catalyzed Cyclization to form this compound (Step 3)

Background: The cyclization of the bichalcone to the target biflavanone is the most challenging step and is reported to have a low yield. The reaction is sensitive to temperature, and a delicate balance exists between the starting material, the desired product, and decomposition.[1][4]

Symptom Potential Cause Recommended Solution
Low yield of the target biflavanone Chalcone-flavanone equilibrium. The equilibrium between the open-chain chalcone (B49325) and the cyclized flavanone (B1672756) can be a limiting factor. The reported successful synthesis was run for 72 hours, and starting material was still observed, indicating an equilibrium is likely at play.[1] Extending the reaction time further may not significantly improve the yield.
Thermal decomposition of the bichalcone at elevated temperatures.Avoid high temperatures. Attempts to use high-temperature conditions (e.g., I2/DMSO at 130-140°C or DDQ at reflux) resulted in decomposition of the starting material.[1] The successful, albeit low-yield, synthesis was performed at a moderate temperature of 80°C.[1]
Presence of starting material after prolonged reaction time Reversible nature of the cyclization.Consider alternative cyclization methods that might favor the product, although many common methods have been shown to be ineffective for this substrate.[1]
Formation of a mixture of unidentified products Decomposition and other side reactions.Ensure the use of absolute ethanol (B145695) and a catalytic amount of oxalic acid as reported.[1] Any deviation may lead to different reaction pathways.

Summary of Reported Yields

Step Reaction Reported Yield
1 Diaryl Ether Formation89%[1]
2 Claisen-Schmidt Condensation80%[1]
3 Oxalic Acid-Catalyzed CyclizationLow (specific percentage not reported)[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step affecting the overall yield of this compound synthesis?

A1: The most critical step is the intramolecular cyclization of the bichalcone precursor to form the biflavanone core. This step is reported to have a low yield due to a likely unfavorable chalcone-flavanone equilibrium and the thermal instability of the starting material at higher temperatures.[1]

Q2: Why do high temperatures lead to lower yields in the cyclization step?

A2: The ether-linked dimeric chalcone has been observed to decompose at temperatures exceeding 100°C.[1] Attempts to force the cyclization using conditions that require high heat, such as iodine in DMSO or DDQ in refluxing dioxane, resulted in the decomposition of the starting material and the formation of a complex mixture of products.[1]

Q3: Are there alternative methods to the oxalic acid-catalyzed cyclization?

A3: The original synthesis by Ndoile and van Heerden explored several common methods for chalcone cyclization, including iodine in DMSO (both conventional heating and microwave), and DDQ in dioxane, all of which were unsuccessful for this specific substrate, primarily due to decomposition.[1] While other methods for flavanone synthesis exist, their applicability to this specific bichalcone would require experimental investigation.

Q4: What are the key side products to look for in the Claisen-Schmidt condensation step?

A4: The primary side products to be aware of are the self-condensation of the acetophenone, the Cannizzaro reaction of the aldehyde (leading to the corresponding alcohol and carboxylic acid), and the Michael addition of an enolate to the desired bichalcone product.[3] Careful control of stoichiometry, base concentration, and temperature can help to minimize these byproducts.

Q5: How can I improve the yield of the initial diaryl ether formation?

A5: While a high yield of 89% has been reported for this step, ensuring success involves using an efficient base like anhydrous potassium carbonate, employing a suitable solvent such as DMF, and maintaining an appropriate reaction temperature (e.g., 80°C).[1] It is also crucial to use an activated aryl halide (e.g., 4-fluorobenzaldehyde) to facilitate the nucleophilic aromatic substitution.

Experimental Protocols

Step 1: Synthesis of Diaryl Ether (3-(4-Formylphenyloxy)-4-methoxybenzaldehyde)

Methodology: Based on the procedure described by Ndoile and van Heerden (2013).[1][4]

  • To a mixture of isovanillin (B20041) (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in dry DMF under a nitrogen atmosphere, add 4-fluorobenzaldehyde (B137897) (1.1 eq).

  • Heat the mixture at 80°C with stirring.

  • Monitor the reaction by TLC until all the starting material has been consumed.

  • Allow the reaction to cool to room temperature.

  • Add cold water and extract the product with an organic solvent (e.g., CHCl₃ or EtOAc).

  • Dry the combined organic layers over anhydrous magnesium sulfate (B86663) and concentrate in vacuo.

  • Purify the residue by silica (B1680970) gel column chromatography.

Step 2: Synthesis of Bichalcone

Methodology: Based on the procedure described by Ndoile and van Heerden (2013).[1][4]

  • Dissolve the diaryl ether from Step 1 (1.0 eq) and 2'-hydroxy-4',6'-dimethoxyacetophenone (2.0 eq) in ethanol.

  • Cool the solution in an ice bath and add powdered potassium hydroxide (B78521) (4.0 eq) with stirring.

  • Allow the reaction mixture to stir at room temperature.

  • Monitor the reaction by TLC. The product often precipitates as a solid.

  • Filter the solid product and wash with cold ethanol and water.

  • The product can be used in the next step after drying.

Step 3: Synthesis of Pentamethyl Ether of this compound

Methodology: Based on the procedure described by Ndoile and van Heerden (2013).[1][4]

  • To a solution of the bichalcone from Step 2 (1.0 eq) in absolute ethanol, add a catalytic amount of oxalic acid (10 mol%).

  • Heat the stirred reaction mixture at 80°C for 72 hours.

  • Monitor the reaction by TLC. Note that starting material may still be present even after prolonged reaction time.

  • Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Perform an aqueous workup with extraction into an organic solvent (e.g., CH₂Cl₂).

  • Dry the combined organic layers over anhydrous magnesium sulfate and concentrate.

  • Purify the product by silica gel column chromatography.

Visualizations

Synthetic_Workflow cluster_step1 Step 1: Diaryl Ether Formation cluster_step2 Step 2: Claisen-Schmidt Condensation cluster_step3 Step 3: Cyclization A Isovanillin + 4-Fluorobenzaldehyde B Diaryl Ether Intermediate A->B K2CO3, DMF, 80°C (Yield: 89%) C Diaryl Ether Intermediate + Substituted Acetophenone D Bichalcone C->D KOH, EtOH (Yield: 80%) E Bichalcone F This compound (Permethyl Ether) E->F Oxalic Acid, EtOH, 80°C (Yield: Low)

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Cyclization Start Low Yield in Cyclization Step Q1 Reaction Temperature? Start->Q1 A1_High High Temp (>100°C) Q1->A1_High Yes A1_Optimal Optimal Temp (~80°C) Q1->A1_Optimal No R1 Result: Decomposition Solution: Lower temperature A1_High->R1 Q2 Reaction Time? A1_Optimal->Q2 A2_Short Too Short Q2->A2_Short Yes A2_Long Sufficient (e.g., 72h) Q2->A2_Long No R2 Result: Incomplete Conversion Solution: Extend time A2_Short->R2 R3 Problem: Chalcone-Flavanone Equilibrium (Inherent limitation) A2_Long->R3

Caption: Troubleshooting logic for the low-yield cyclization step.

Side_Reactions_CS Reactants Aldehyde + Ketone (in base) Desired_Product Desired Bichalcone (α,β-unsaturated ketone) Reactants->Desired_Product Claisen-Schmidt Condensation Side_Product1 Self-Condensation (Ketone + Ketone) Reactants->Side_Product1 Side Reaction 1 Side_Product2 Cannizzaro Reaction (Aldehyde disproportionation) Reactants->Side_Product2 Side Reaction 2 Side_Product3 Michael Addition (Bichalcone + Enolate) Desired_Product->Side_Product3 Side Reaction 3

Caption: Potential side reactions in the Claisen-Schmidt condensation step.

References

Solubility issues of 2,3,2'',3''-Tetrahydroochnaflavone in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 2,3,2'',3''-Tetrahydroochnaflavone.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: this compound, like most biflavonoids, is expected to have very low solubility in aqueous buffers. Flavonoids are generally lipophilic compounds, and their complex structure limits their ability to form favorable interactions with water molecules. For many flavonoids, aqueous solubility can be in the low µg/mL range.

Q2: In which organic solvents is this compound likely to be soluble?

Q3: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous cell culture medium. Why is this happening and how can I prevent it?

A3: This phenomenon, known as "solvent shock," is a common issue when working with poorly water-soluble compounds. When the concentrated DMSO stock is rapidly introduced into the aqueous medium, the compound crashes out of solution because the final DMSO concentration is too low to maintain its solubility.

To prevent this:

  • Perform a serial dilution: First, dilute the DMSO stock into a small volume of serum-free medium, mix gently, and then add this intermediate dilution to your final volume of complete medium.

  • Control the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, typically below 0.5%, to avoid cellular toxicity.

  • Use a co-solvent or solubilizing agent: Consider incorporating a pharmaceutically acceptable co-solvent or a cyclodextrin (B1172386) in your aqueous buffer to enhance the solubility of the compound.

Q4: Can pH influence the solubility of this compound?

A4: Yes, the solubility of flavonoids can be pH-dependent. The presence of hydroxyl groups in the structure of this compound means that at higher pH values, these groups can deprotonate, leading to an increase in solubility in aqueous media. Conversely, in acidic conditions, the compound will be in its neutral form and likely less soluble.

Troubleshooting Guides

Issue 1: Difficulty in dissolving the compound to prepare a stock solution.
  • Problem: The powdered this compound is not dissolving completely in the chosen organic solvent.

  • Troubleshooting Steps:

    • Verify Solvent Choice: Confirm that you are using a recommended solvent like DMSO or ethanol (B145695).

    • Increase Solvent Volume: The concentration you are trying to achieve may be too high. Try increasing the volume of the solvent.

    • Gentle Heating: Warm the solution gently in a water bath (e.g., to 37°C) to aid dissolution. Avoid excessive heat, which could degrade the compound.

    • Sonication: Use a sonicator bath for short intervals to break up any aggregates and enhance dissolution.

    • Vortexing: Vortex the solution vigorously for a few minutes.

start Powder not dissolving in solvent check_solvent Verify solvent (e.g., DMSO, Ethanol) start->check_solvent increase_volume Increase solvent volume check_solvent->increase_volume Still not dissolved gentle_heat Apply gentle heat (e.g., 37°C) increase_volume->gentle_heat Still not dissolved sonicate Sonicate in a water bath gentle_heat->sonicate Still not dissolved vortex Vortex vigorously sonicate->vortex Still not dissolved end Compound Dissolved vortex->end Issue Resolved

Troubleshooting workflow for dissolving the compound.
Issue 2: Inconsistent results in biological assays.

  • Problem: Variability in experimental results between different batches or experiments.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Avoid using old stock solutions, as the compound may degrade or precipitate over time. Prepare fresh solutions for each experiment.

    • Ensure Complete Dissolution: Before making dilutions, visually inspect your stock solution to ensure there is no undissolved material.

    • Consistent Dilution Technique: Use the same serial dilution method for each experiment to avoid variability from "solvent shock."

    • Vehicle Control: Always include a vehicle control (the solvent, e.g., DMSO, at the same final concentration) in your experiments to account for any effects of the solvent itself.

Data Presentation

Table 1: Predicted Solubility of this compound in Common Solvents
SolventPredicted SolubilityNotes
WaterVery LowExpected to be in the low µg/mL range.
Phosphate-Buffered Saline (PBS)Very LowSimilar to water; solubility may be slightly pH-dependent.
Dimethyl Sulfoxide (B87167) (DMSO)HighA common solvent for preparing high-concentration stock solutions.
EthanolModerate to HighCan be used as a primary solvent or co-solvent.
MethanolModerate to HighSimilar to ethanol.
Acetone (B3395972)ModerateMay be a suitable solvent for some applications.
Ethyl Acetate (B1210297)Low to ModerateLess polar than alcohols, may have lower solvating power for this compound.

Note: The above data is qualitative and based on the general behavior of biflavonoids. It is highly recommended to experimentally determine the solubility in your specific solvent and buffer system.

Experimental Protocols

Protocol 1: Determination of Solubility using the Shake-Flask Method

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a chosen solvent.

Materials:

  • This compound (powder)

  • Solvent of interest (e.g., water, PBS, ethanol)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a vial containing a known volume of the solvent. "Excess" means that undissolved solid should be visible.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

    • Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is saturated.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection and Filtration:

    • Carefully collect the supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant using the calibration curve. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature.

start Start add_excess Add excess compound to solvent start->add_excess equilibrate Equilibrate on shaker (24-48h) add_excess->equilibrate centrifuge Centrifuge to pellet solid equilibrate->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant filter Filter through 0.22 µm filter collect_supernatant->filter quantify Quantify using HPLC or UV-Vis filter->quantify end Solubility Determined quantify->end

Experimental workflow for solubility determination.

Technical Support Center: Optimizing Diaryl Ether Synthesis in Biflavonoid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for biflavonoid synthesis, focusing on the critical diaryl ether formation step. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in forming the diaryl ether linkage in biflavonoid synthesis?

A1: The formation of a diaryl ether bond, a key structural motif in many biologically active biflavonoids, often presents significant synthetic challenges. Traditional methods like the Ullmann condensation require harsh reaction conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper, which can be incompatible with complex, functionalized flavonoid precursors.[1][2][3][4] Key difficulties include low yields, the need for highly polar solvents, and the occurrence of side reactions. Modern palladium-catalyzed methods, while often milder, can be sensitive to ligand and substrate scope.[2][5]

Q2: What are the most common side reactions observed during Ullmann-type diaryl ether synthesis?

A2: Researchers frequently encounter several side reactions that can significantly lower the yield of the desired biflavonoid. The most common include:

  • Reductive dehalogenation: The aryl halide starting material is reduced to the corresponding arene, resulting in the loss of a key reactant.[6]

  • Homocoupling of the aryl halide: Two molecules of the aryl halide can couple to form a biaryl byproduct, which complicates the purification process.[6]

  • Phenol (B47542) formation: Hydrolysis of the aryl halide can produce a phenol, which may then compete with the intended phenol coupling partner.[6]

Q3: How can I improve the yield and reduce side reactions in my copper-catalyzed diaryl ether formation?

A3: Optimizing the reaction conditions is crucial for improving outcomes. Key strategies include:

  • Ligand Selection: The addition of chelating ligands can accelerate the reaction and allow for significantly lower temperatures (90-110°C).[1] Effective ligands include N,N-dimethylglycine, salicylaldimines, and picolinic acid.[1][3][7] However, ligand performance can be highly substrate-dependent, and screening may be necessary.[1]

  • Choice of Base and Solvent: The base and solvent system plays a critical role. Bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1][8] Dioxane, acetonitrile, and toluene (B28343) have been shown to be suitable solvents, often outperforming more polar aprotic solvents like DMF or NMP.[9]

  • Copper Source: Copper(I) salts, such as CuI and Cu₂O, are generally more effective than copper(II) salts or copper metal powder.[8]

Q4: When should I consider a palladium-catalyzed approach for diaryl ether synthesis?

A4: Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, offer a powerful alternative to the Ullmann reaction and are often effective under milder conditions.[2][5] This approach is particularly advantageous when dealing with sensitive functional groups that cannot tolerate the high temperatures of the classical Ullmann reaction. The use of bulky, electron-rich biarylphosphine ligands has significantly expanded the substrate scope and efficiency of these reactions, even allowing for some room-temperature couplings.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Harsh Reaction Conditions: Classical Ullmann conditions (>200°C) may be degrading starting materials. 2. Ineffective Catalyst System: The chosen copper source or ligand may not be optimal for the specific substrates. 3. Solvent/Base Incompatibility: The solvent and base may not be promoting the reaction efficiently.1. Lower the Temperature: Employ a modern ligand-assisted protocol with a copper(I) source, which can lower reaction temperatures to the 80-110°C range.[1][5] 2. Screen Ligands and Catalysts: Test different copper(I) sources (CuI, Cu₂O) and ligands (e.g., N,N-dimethylglycine, salicylaldimine).[8] For difficult couplings, consider a palladium-based system with a bulky biarylphosphine ligand.[2] 3. Optimize Solvent and Base: Screen bases such as K₃PO₄ or Cs₂CO₃ and solvents like dioxane, toluene, or acetonitrile.[1][9]
Significant Side Product Formation (e.g., Dehalogenation, Homocoupling) 1. High Reaction Temperature: Elevated temperatures can promote side reactions. 2. Absence of a Suitable Ligand: The copper catalyst may be poorly stabilized, leading to undesired reaction pathways.1. Reduce Temperature: Use a ligand-accelerated protocol to enable lower reaction temperatures.[1] 2. Introduce a Chelating Ligand: Ligands like N,N-dimethylglycine can stabilize the copper catalyst, favoring the desired C-O bond formation.[1][5]
Difficulty in Product Purification 1. Formation of Biaryl Homocoupling Products: These byproducts can have similar polarities to the desired biflavonoid. 2. Stoichiometric Copper Residues: Residual copper from classical Ullmann reactions can complicate purification.1. Optimize Ligand-to-Copper Ratio: A higher ligand-to-copper ratio can sometimes suppress homocoupling. 2. Use Catalytic Copper: Modern protocols use catalytic amounts (5-10 mol%) of copper, which simplifies workup and purification.[1]
Reaction Fails with Electron-Rich Aryl Halides or Sterically Hindered Substrates 1. Low Reactivity of Substrates: These substrates are notoriously challenging for Ullmann-type couplings. 2. Steric Hindrance: Bulky groups near the reaction center can prevent the coupling partners from approaching the catalyst.1. Switch to a Palladium-Based System: Pd-catalyzed systems with bulky biarylphosphine ligands are often more effective for coupling sterically hindered and electron-rich partners.[2][8] 2. Use a More Reactive Halide: Aryl iodides are generally more reactive than aryl bromides in Ullmann couplings.

Data on Optimized Reaction Conditions

Table 1: Comparison of Copper-Catalyzed Diaryl Ether Synthesis Conditions

Catalyst SystemLigandBaseSolventTemp (°C)Yield Range (%)Reference(s)
CuI (10 mol%)N,N-dimethylglycine (10 mol%)K₃PO₄Acetonitrile80-[1]
Cu₂O (catalytic)Chxn-Py-Al / SalicylaldoximeCs₂CO₃Acetonitrile-Excellent[8]
CuI (5 mol%)Salicylaldimine L₆ (15 mol%)K₃PO₄Dioxane10183-92
CuI (10 mol%)Picolinic Acid (20 mol%)K₃PO₄DMSO90-105Good to Excellent[7]
CuIPPh₃ (5 mol%)-K₂CO₃Toluene/Xylene110-140Moderate to Good[9]

Table 2: Palladium-Catalyzed Diaryl Ether Synthesis with a Bulky Biarylphosphine Ligand (L8)

Aryl BromidePhenolTemp (°C)Yield (%)Reference(s)
4-tBu-Ph-BrPhenolrt92[2]
4-MeO-Ph-Br3,5-diMe-Ph-OH4094[2]
2-Me-Ph-Br4-tBu-Ph-OH8095[2]
1-BromonaphthalenePhenol10090[2]
Conditions: [(cinnamyl)PdCl]₂, Ligand L8, K₃PO₄, Toluene/DME.[2]

Experimental Protocols

Protocol 1: Ligand-Accelerated Ullmann Diaryl Ether Synthesis

This protocol is adapted from the work of Ma, D. and Cai, Q. (2003) and Cristau, H.-J. et al. (2004).[5][8]

  • Preparation: To an oven-dried reaction vessel, add CuI (5-10 mol%), the appropriate ligand (e.g., N,N-dimethylglycine, 10-20 mol%), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2 equivalents).

  • Reactant Addition: Add the aryl halide (1 equivalent) and the phenol (1.2 equivalents) to the vessel.

  • Solvent Addition: Add the anhydrous solvent (e.g., dioxane or acetonitrile) under an inert atmosphere (Argon or Nitrogen).

  • Reaction: Heat the reaction mixture to the optimized temperature (typically 80-110°C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Palladium-Catalyzed Diaryl Ether Synthesis

This protocol is a general representation based on the work of Buchwald, S. L. and colleagues.[2]

  • Catalyst Pre-formation (optional but recommended): In a glovebox, mix the palladium precursor (e.g., [(cinnamyl)PdCl]₂, 0.75 mol%) and the biarylphosphine ligand (e.g., L8, 2.25 mol%) in the reaction solvent (e.g., toluene/DME) and stir for several minutes.

  • Reactant Addition: To a separate oven-dried reaction vessel, add the base (e.g., K₃PO₄, 1.5 equivalents), the phenol (1.5 equivalents), and the aryl bromide (1 equivalent).

  • Reaction Initiation: Add the catalyst solution to the reactant mixture under an inert atmosphere.

  • Reaction: Stir the mixture at the optimized temperature (can range from room temperature to 100°C) for 16-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Oven-dried Reaction Vessel add_reagents Add Catalyst, Ligand, Base, Aryl Halide, and Phenol start->add_reagents add_solvent Add Anhydrous Solvent under Inert Atmosphere add_reagents->add_solvent heat Heat to Optimized Temperature (e.g., 80-110°C) add_solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute, Wash, Dry, and Concentrate cool->extract purify Column Chromatography extract->purify end Pure Biflavonoid Product purify->end

Caption: General experimental workflow for diaryl ether synthesis.

ullmann_mechanism cluster_cycle Proposed Catalytic Cycle for Ullmann-Type Reaction CuI Cu(I) Catalyst OxAdd Oxidative Addition CuI->OxAdd + Ar-X ArX Ar-X (Aryl Halide) Phenol Ar'-OH (Phenol) Base Base Phenol->Base Base->OxAdd + Ar'-O⁻ CuIII Ar-Cu(III)-X(OAr') OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim RedElim->CuI Catalyst Regeneration Product Ar-O-Ar' (Diaryl Ether) RedElim->Product

Caption: Simplified catalytic cycle for the Ullmann diaryl ether synthesis.

References

Preventing degradation of 2,3,2'',3''-Tetrahydroochnaflavone during synthesis and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2,3,2'',3''-Tetrahydroochnaflavone during its synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a biflavonoid composed of naringenin (B18129) and eriodictyol (B191197) moieties.[1] Biflavonoids are of significant interest in drug development due to their wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The stability of this compound is crucial for ensuring the accuracy of experimental results, maintaining its therapeutic efficacy, and guaranteeing a viable shelf life for potential pharmaceutical formulations. Degradation can lead to a loss of activity and the formation of potentially harmful impurities.

Q2: What are the main factors that can cause the degradation of this compound?

A2: Like many flavonoids, this compound is susceptible to degradation from various environmental factors. These include:

  • pH: Both acidic and alkaline conditions can promote hydrolysis and other degradation reactions. Flavonoids are generally more stable in acidic conditions compared to alkaline environments.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: Exposure to UV or even visible light can induce photodecomposition.

  • Oxygen: The phenolic hydroxyl groups in the structure of this compound make it prone to oxidation, especially in the presence of oxygen.

Q3: How can I monitor the degradation of this compound?

A3: The most common and effective method for monitoring the degradation of flavonoids is High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or mass spectrometry (MS) detector. A stability-indicating HPLC method should be developed to separate the intact this compound from its degradation products. This allows for the quantification of the parent compound and the detection of any new peaks that correspond to impurities.

Troubleshooting Guides

Synthesis-Related Issues

Problem 1: Low yield during the synthesis of the diaryl ether intermediate.

  • Possible Cause: The Ullmann condensation reaction, a key step in forming the diaryl ether linkage, is often challenging and can have low yields.[2] Incomplete reaction or side reactions could be the cause.

  • Troubleshooting Suggestions:

    • Catalyst and Ligand: Ensure the copper catalyst is active. Consider using copper(I) salts and explore different ligands to improve catalytic activity and solubility.

    • Reaction Conditions: Optimize the reaction temperature and time. Ullmann reactions often require high temperatures, but prolonged heating can lead to decomposition.

    • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the starting materials and the product.

Problem 2: Decomposition of the bichalcone intermediate during cyclization.

  • Possible Cause: The ether-linked dimeric chalcone (B49325) can be unstable at high temperatures.[3] The acidic or basic conditions used for cyclization might also be too harsh.

  • Troubleshooting Suggestions:

    • Temperature Control: If using thermal cyclization, carefully control the temperature to the minimum required for the reaction to proceed.

    • Catalyst Choice: For acid-catalyzed cyclization, a milder acid or a solid acid catalyst could be explored. For base-catalyzed cyclization, a weaker base or a heterogeneous catalyst might prevent degradation.

    • Microwave Synthesis: Consider using microwave-assisted synthesis, which can significantly reduce reaction times and potentially minimize degradation by providing rapid and uniform heating.

Storage-Related Issues

Problem 3: The stored solid of this compound has changed color (e.g., from off-white to yellow or brown).

  • Possible Cause: Color change is a common indicator of degradation, likely due to oxidation or photodecomposition.

  • Troubleshooting Suggestions:

    • Storage Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.

    • Light Protection: Use amber-colored vials or store the container in a dark place to protect it from light.

    • Temperature Control: Store at low temperatures, preferably in a freezer at -20°C or below, to slow down degradation kinetics.

    • Moisture Control: Ensure the compound is stored in a tightly sealed container in a dry environment. Consider using a desiccator.

Problem 4: Loss of purity of this compound in solution over time.

  • Possible Cause: The solvent and storage conditions for the solution can significantly impact stability. The compound may be susceptible to hydrolysis or oxidation in solution.

  • Troubleshooting Suggestions:

    • Solvent Choice: Use aprotic, degassed solvents whenever possible. If an aqueous buffer is necessary, use a slightly acidic pH where the compound is more stable.

    • Storage Conditions: Store solutions at low temperatures (-20°C or -80°C) and protected from light.

    • Fresh Preparation: Ideally, prepare solutions fresh before each experiment to minimize degradation.

Data Presentation

Table 1: Summary of Factors Affecting the Stability of Flavanone-type Biflavonoids and Recommended Mitigation Strategies.

FactorPotential Impact on this compoundRecommended Mitigation Strategies
pH Degradation is more rapid in alkaline and strongly acidic conditions. Generally more stable in slightly acidic to neutral pH.- During synthesis, use mild acidic or basic conditions for cyclization. - For storage in solution, use a slightly acidic buffer (pH 4-6).
Temperature Higher temperatures accelerate degradation rates, both in solid state and in solution.- During synthesis, use the lowest effective temperature for reactions. - For storage, keep the solid compound and solutions at low temperatures (-20°C or below).
Light Exposure to UV and visible light can lead to photodecomposition.- Conduct synthesis and handling in a well-ventilated fume hood with minimal light exposure. - Store the solid and solutions in amber vials or wrapped in aluminum foil.
Oxygen The phenolic hydroxyl groups are susceptible to oxidation, leading to colored degradation products.- Perform synthesis under an inert atmosphere (argon or nitrogen). - Store the solid and solutions under an inert gas. Use degassed solvents for preparing solutions.

Experimental Protocols

Generalized Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on the key synthetic steps reported for similar biflavonoids.[1][3] Optimization of specific reagents, solvents, temperatures, and reaction times may be necessary.

Step 1: Synthesis of the Diaryl Ether Intermediate via Ullmann Condensation

  • Combine the appropriate protected hydroxy-substituted benzaldehyde (B42025) and fluorobenzaldehyde in a dry flask under an inert atmosphere (e.g., Argon).

  • Add a suitable copper catalyst (e.g., CuI) and a ligand (e.g., a phenanthroline derivative).

  • Add a base (e.g., K₂CO₃ or Cs₂CO₃) and a high-boiling point aprotic solvent (e.g., DMF or DMSO).

  • Heat the reaction mixture at a temperature typically ranging from 120°C to 160°C. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture, quench with a suitable reagent, and extract the product with an organic solvent.

  • Purify the diaryl ether by column chromatography.

Step 2: Formation of the Bichalcone

  • Dissolve the diaryl ether intermediate and a protected 2-hydroxyacetophenone (B1195853) in a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Add a base (e.g., KOH or NaOH) to catalyze the Claisen-Schmidt condensation.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the formation of the chalcone by TLC or LC-MS.

  • Once the reaction is complete, neutralize the mixture and isolate the bichalcone product by filtration or extraction.

  • Purify the bichalcone by recrystallization or column chromatography.

Step 3: Cyclization to this compound

  • Dissolve the purified bichalcone in a suitable solvent (e.g., ethanol).

  • Add an acid catalyst (e.g., a few drops of concentrated H₂SO₄ or HCl) or a base catalyst.

  • Reflux the reaction mixture and monitor the cyclization by TLC or LC-MS.

  • Upon completion, cool the reaction, neutralize, and remove the solvent.

  • Remove any protecting groups if present using appropriate deprotection methods.

  • Purify the final product, this compound, by column chromatography or preparative HPLC.

Protocol for Forced Degradation Study

  • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Acidic Degradation: Mix the stock solution with an equal volume of 1N HCl.

  • Alkaline Degradation: Mix the stock solution with an equal volume of 1N NaOH.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.

  • Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60°C or 80°C).

  • Photodegradation: Expose the stock solution to a light source (e.g., a UV lamp or a photostability chamber).

  • At specified time points, take aliquots from each stress condition, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to determine the percentage of degradation.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates cluster_end Final Product start1 Protected Hydroxybenzaldehyde step1 Ullmann Condensation start1->step1 start2 Fluorobenzaldehyde start2->step1 start3 Protected 2-Hydroxyacetophenone step2 Claisen-Schmidt Condensation start3->step2 inter1 Diaryl Ether step1->inter1 inter2 Bichalcone step2->inter2 step3 Cyclization step4 Deprotection & Purification step3->step4 end_product This compound step4->end_product inter1->step2 inter2->step3

Caption: Synthetic workflow for this compound.

Degradation_Pathway cluster_stressors Stress Factors cluster_degradation Degradation Reactions cluster_products Degradation Products compound This compound deg1 Photodecomposition compound->deg1 deg2 Thermal Decomposition compound->deg2 deg3 Oxidation compound->deg3 deg4 Hydrolysis compound->deg4 stress1 Light (UV/Vis) stress1->deg1 stress2 Heat stress2->deg2 stress3 Oxygen stress3->deg3 stress4 pH (Acid/Base) stress4->deg4 prod1 Oxidized Biflavonoids deg1->prod1 prod2 Ring-opened Products deg2->prod2 deg3->prod1 deg4->prod2 prod3 Smaller Phenolic Compounds deg4->prod3

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Ambiguous NMR Signal Assignments for Complex Biflavonoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the NMR-based structure elucidation of complex biflavonoids.

Frequently Asked Questions (FAQs)

Q1: Why does the NMR spectrum of my purified biflavonoid show a doubled set of signals?

A: This is a common phenomenon for biflavonoids and is typically caused by atropisomerism.[1] Atropisomers are conformational isomers that arise from hindered rotation (slow on the NMR timescale) around the single bond connecting the two flavonoid units.[1][2] This restricted rotation results in two distinct, non-interconvertible conformers at room temperature, each giving its own set of NMR signals, leading to spectral complexity.[2][3][4]

Q2: How can I simplify a complex spectrum with duplicate signals from rotamers?

A: The most effective method is Variable Temperature (VT) NMR spectroscopy. By increasing the temperature of the NMR experiment (e.g., to 50°C or even 90°C), you can provide enough thermal energy to overcome the rotational barrier.[1][3] This accelerates the interconversion between the rotamers, causing the doubled signals to coalesce into a single, averaged set of sharp resonances, which greatly simplifies the spectrum for analysis.[1][2][3] However, care must be taken as some biflavonoids can degrade at elevated temperatures.[1]

Q3: My ¹H NMR signals in the aromatic region are severely overlapped. How can I resolve them?

A: Signal overlap in 1D ¹H NMR is a frequent issue with complex molecules like biflavonoids. The best approach is to use two-dimensional (2D) NMR techniques, which disperse the signals across a second frequency dimension, significantly enhancing resolution.[5][6]

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically through 2-3 bonds), helping to trace out spin systems within each flavonoid monomer.[7]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.[8] Since ¹³C spectra are generally better dispersed, this is highly effective at resolving overlapping proton signals.[9]

Q4: I am having trouble assigning the quaternary (non-protonated) carbons, including the interflavonoid linkage point.

A: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the primary tool for this task. HMBC reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds, and sometimes 4 in conjugated systems).[8] By observing a correlation from a known proton to an unknown quaternary carbon, you can assign that carbon. The crucial interflavonoid C-C linkage can often be confirmed by observing a long-range correlation from a proton on one flavonoid unit to a quaternary carbon on the other.[10]

Q5: What should I do if a critical HMBC correlation is missing or the results are ambiguous?

A: The absence of an HMBC peak doesn't necessarily mean there is no correlation, as its intensity depends on the magnitude of the long-range J-coupling constant.[8]

  • Optimize HMBC Parameters: You can run multiple HMBC experiments optimized for different long-range coupling constants (e.g., one for 5 Hz and another for 10 Hz) to maximize the chances of observing the desired correlation.[8]

  • Use Complementary Experiments: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be used. These experiments show correlations between protons that are close in space, regardless of bonding. A NOE/ROE correlation between protons on different flavonoid units can provide strong evidence for the structure and the interflavonoid linkage point.

  • Advanced Techniques: For confirming C-C connectivities directly, experiments like 1,1-ADEQUATE can be exceptionally powerful, though they are less sensitive and require more sample.[1]

Q6: Are there any public databases to help with assigning biflavonoid NMR signals?

A: Yes, several databases can serve as valuable references, although they may be more comprehensive for simpler flavonoids than for complex biflavonoids.

  • MetIDB: A publicly accessible database containing experimental and predicted ¹H NMR spectra for thousands of flavonoids.[11][12]

  • BMRB (Biological Magnetic Resonance Bank): Contains NMR spectral data for various metabolites, including common flavonoids like naringenin (B18129) and quercetin.[13]

  • NMRShiftDB: A public database of NMR spectra, though its flavonoid collection may vary.[11] Comparing your experimental data with deposited spectra of known compounds can significantly aid in the identification process.[14]

Troubleshooting Guides & Experimental Protocols

Guide 1: Systematic Workflow for Biflavonoid Signal Assignment

When faced with an unknown complex biflavonoid, a systematic approach is critical. The following workflow outlines the recommended experimental sequence to achieve an unambiguous structure elucidation.

G cluster_start Initial 1D Analysis cluster_2d_basic Core 2D Correlation cluster_2d_advanced Long-Range & Spatial Correlation cluster_troubleshoot Troubleshooting Specific Issues A Acquire ¹H and ¹³C NMR - Assess complexity and purity B Acquire DEPT-135/90 - Differentiate CH, CH₂, CH₃ carbons A->B C ¹H-¹H COSY - Establish proton spin systems (H-H connectivity) B->C Proceed if pure D ¹H-¹³C HSQC - Assign protonated carbons (C-H one-bond) C->D E ¹H-¹³C HMBC - Assign quaternary carbons - Identify interflavonoid linkage D->E After assigning protonated carbons F NOESY / ROESY - Confirm spatial proximities - Differentiate stereoisomers E->F H Problem: Ambiguous C-C Linkage Solution: 1,1-ADEQUATE E->H If HMBC is insufficient G Problem: Doubled Signals Solution: Variable Temp. (VT) NMR F->G If rotamers are present

Caption: A standard workflow for NMR-based structure elucidation of biflavonoids.

Guide 2: Decision Tree for Overcoming Common Hurdles

Use this decision tree when you encounter a specific problem during your analysis.

G start What is the primary issue? p1 Doubled / Broad Signals start->p1 Atropisomerism p2 Overlapping ¹H Signals start->p2 Poor Resolution p3 Unassigned Quaternary Carbons start->p3 Incomplete Assignment s1 Run Variable Temperature (VT) NMR to coalesce rotameric signals. p1->s1 s2 Run ¹H-¹³C HSQC to disperse signals into the ¹³C dimension. p2->s2 s3 Run ¹H-¹³C HMBC to find 2-3 bond correlations to protons. p3->s3 s4 Optimize HMBC for different J-couplings (e.g., 5 Hz and 10 Hz). s3->s4 If correlations are weak/missing

Caption: A decision tree for troubleshooting common biflavonoid NMR issues.

Table 1: Comparison of Key 2D NMR Experiments for Biflavonoid Analysis
ExperimentInformation GainedPrimary Use in Biflavonoid Analysis
¹H-¹H COSY Shows proton-proton couplings (²JHH, ³JHH).[7]Tracing the connectivity of protons within each flavonoid ring system.
¹H-¹³C HSQC Correlates protons to their directly attached carbons (¹JCH).[8]Resolving overlapping ¹H signals; Assigning all protonated carbons.[6][9]
¹H-¹³C HMBC Shows long-range correlations between protons and carbons (²JCH, ³JCH).[8]Assigning quaternary carbons; Confirming the interflavonoid linkage and substitution patterns.[10]
NOESY/ROESY Shows correlations between protons that are close in 3D space.[15]Confirming the structure of atropisomers; Determining relative stereochemistry.
Protocol 1: Variable Temperature (VT) NMR for Rotamer Coalescence

Objective: To simplify a complex NMR spectrum showing doubled signals due to the presence of atropisomers by increasing the rate of interconversion.

Methodology:

  • Sample Preparation: Prepare the biflavonoid sample in a suitable deuterated solvent (e.g., DMSO-d₆, Pyridine-d₅) as you would for a standard room temperature experiment. Ensure the concentration is sufficient for good signal-to-noise.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25°C) to serve as a baseline.

  • Temperature Increase: Access the spectrometer's temperature control unit. Increase the temperature in increments (e.g., 10-15°C at a time). Common target temperatures are between 50°C and 90°C.[1][3]

  • Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a spectrum. This ensures thermal homogeneity.

  • Spectral Acquisition: At each temperature step, acquire a ¹H NMR spectrum. Observe the changes in the signals, particularly the pairs of signals corresponding to the rotamers.

  • Analysis: Identify the temperature at which the paired signals broaden and then coalesce into single, sharp peaks. This indicates that the rotational barrier has been overcome on the NMR timescale. This simplified spectrum can now be used for further 1D and 2D analysis.

  • Caution: Monitor for any signs of sample degradation (e.g., appearance of new, unrelated peaks, or discoloration of the sample), especially at higher temperatures.[1]

Protocol 2: Optimizing the HMBC Experiment

Objective: To reliably detect long-range proton-carbon correlations, especially for assigning quaternary carbons and the interflavonoid linkage.

Methodology:

  • Standard Setup: Use a standard HMBC pulse sequence available on the spectrometer.

  • Set ¹H and ¹³C Spectral Windows: Ensure the spectral windows in both dimensions are wide enough to encompass all signals from your compound.

  • Define the Long-Range Coupling Constant (J): This is the most critical parameter. The intensity of an HMBC cross-peak is dependent on the value of the long-range nJCH coupling.

    • Compromise Value: A typical starting point is to set the experiment to detect correlations for an average coupling of 7-8 Hz.[8] This often provides good results for both two- and three-bond correlations.

    • Multiple Experiments: For difficult assignments or missing correlations, it is highly recommended to run at least two separate HMBC experiments.[8]

      • Experiment 1: Optimized for smaller couplings (e.g., 5 Hz) to better detect three-bond (³JCH) correlations.

      • Experiment 2: Optimized for larger couplings (e.g., 10 Hz) to better detect two-bond (²JCH) correlations.

  • Acquisition: Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio, as HMBC is less sensitive than HSQC.

  • Processing and Analysis: Process the 2D data and analyze the cross-peaks to build the carbon skeleton. Compare the results from the different HMBC experiments to get a complete and reliable set of correlations.

References

Assessing the stability of 2,3,2'',3''-Tetrahydroochnaflavone in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 2,3,2'',3''-Tetrahydroochnaflavone in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could compound instability in the cell culture medium be a factor?

A1: Yes, inconsistent results are a common indicator of compound instability. Flavonoids, the class of compounds this compound belongs to, can be susceptible to degradation in aqueous and oxygen-rich environments like cell culture media.[1] This degradation can lead to a decrease in the effective concentration of the compound over the course of your experiment, resulting in poor reproducibility.

Q2: What are the primary factors that can affect the stability of this compound in my cell culture experiments?

A2: Several factors can influence the stability of flavonoids in cell culture media:

  • pH of the Medium: The pH of the culture medium is a critical factor. Many flavonoids are more prone to degradation under neutral to alkaline conditions (pH > 7).[1] Cellular metabolism can also cause pH shifts in the medium over time.

  • Composition of Media: Components in the cell culture medium, such as metal ions, can catalyze oxidative degradation of flavonoids.[1]

  • Light and Temperature: Exposure to light and elevated temperatures can promote the degradation of photosensitive and thermolabile compounds.[1]

  • Dissolved Oxygen: The oxygen-rich environment of cell culture incubators can contribute to oxidative degradation of the compound.

  • Enzymatic Degradation: Cells can metabolize the compound, or enzymes present in serum (if used) may contribute to its breakdown.

Q3: How can I prepare my stock and working solutions of this compound to maximize its stability?

A3: Proper preparation and storage are crucial. Due to the hydrophobic nature of many flavonoids, a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) is commonly used to prepare high-concentration stock solutions.[2]

  • Stock Solutions: Prepare a high-concentration stock solution in anhydrous DMSO. Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C, protected from light.

  • Working Solutions: On the day of the experiment, dilute the stock solution into pre-warmed cell culture medium to the final desired concentration. To prevent precipitation, add the stock solution to the medium while gently vortexing.[2] It is critical to keep the final DMSO concentration in the cell culture medium low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no observable effect of the compound. Compound degradation leading to a lower effective concentration.Perform a stability study to determine the half-life of this compound in your specific cell culture medium (see Experimental Protocol below). Consider refreshing the medium with freshly prepared compound at regular intervals during long-term experiments.
Poor aqueous solubility leading to precipitation.Visually inspect the medium for any precipitate after adding the compound. Increase solubility by using a small amount of a co-solvent like DMSO (keeping the final concentration below 0.5%).[1]
High variability between replicate experiments. Inconsistent compound stability due to variations in experimental conditions.Standardize all experimental parameters, including medium pH, incubation time, and light exposure. Protect all solutions containing the compound from light by using amber tubes or wrapping containers in foil.[1]
Adsorption of the compound to plasticware.Consider using low-binding microplates and tubes. Pre-incubating plates with media containing serum may help to reduce non-specific binding.[3]
Unexpected cellular toxicity. Formation of toxic degradation products.If significant degradation is observed, attempt to identify the degradation products using analytical techniques like LC-MS/MS. The formation of hydrogen peroxide from the degradation of some flavonoids has been reported to cause experimental artifacts.[4]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a time-course experiment to determine the stability of this compound in a specific cell culture medium under standard incubation conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, as required for your experiment

  • Sterile, low-binding microplates or tubes

  • Humidified incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solution: On the day of the experiment, dilute the stock solution into pre-warmed cell culture medium to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.

  • Sample Preparation: Dispense the working solution into multiple wells of a sterile microplate or into sterile tubes (one for each time point). Prepare a sufficient number of replicates for each time point.

  • Incubation: Place the plate or tubes in a humidified incubator at 37°C with 5% CO2.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect an aliquot from the corresponding wells or tubes.[2] The 0-hour time point represents the initial concentration.

  • Sample Storage: Immediately store the collected samples at -80°C until all time points have been collected to prevent further degradation.[2]

  • Sample Analysis: Thaw the samples and analyze the concentration of this compound using a validated HPLC or LC-MS/MS method.[3]

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-hour sample. Plot the percentage of remaining compound versus time to determine the stability profile.

Data Presentation

Table 1: Stability of this compound in Cell Culture Medium Over Time

Time (Hours)Concentration (µM) ± SD (n=3)% Remaining ± SD (n=3)
0[Initial Concentration]100
2[Measured Concentration][Calculated %]
4[Measured Concentration][Calculated %]
8[Measured Concentration][Calculated %]
12[Measured Concentration][Calculated %]
24[Measured Concentration][Calculated %]
48[Measured Concentration][Calculated %]
72[Measured Concentration][Calculated %]

Visualizations

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock (10 mM in DMSO) Working Prepare Working Solution (e.g., 10 µM in Media) Stock->Working Incubate Incubate at 37°C, 5% CO2 Working->Incubate Sample Collect Samples at Time Points (0-72h) Incubate->Sample Store Store Samples at -80°C Sample->Store Analyze Analyze by HPLC or LC-MS/MS Store->Analyze Data Calculate % Remaining vs. Time Analyze->Data

Caption: Workflow for assessing the stability of a compound in cell culture media.

Troubleshooting_Logic Start Inconsistent or Negative Results Check_Stability Is the compound stable in the media? Start->Check_Stability Check_Solubility Is the compound soluble? Check_Stability->Check_Solubility Yes Action_Stability Perform Stability Assay (Protocol 1) Check_Stability->Action_Stability No Check_Binding Is there non-specific binding to plasticware? Check_Solubility->Check_Binding Yes Action_Solubility Visually inspect for precipitate. Optimize solvent concentration. Check_Solubility->Action_Solubility No Action_Binding Use low-binding plates. Pre-treat with serum. Check_Binding->Action_Binding Yes Proceed Proceed with Experiment Check_Binding->Proceed No Action_Refresh Refresh media with fresh compound periodically Action_Stability->Action_Refresh Action_Refresh->Proceed Action_Solubility->Proceed Action_Binding->Proceed

Caption: Troubleshooting logic for experiments with this compound.

References

Technical Support Center: Overcoming Low Biflavonoid Extraction Yields

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with low extraction yields of biflavonoids from natural sources.

Troubleshooting Guide: Low Extraction Yields

Low yields of biflavonoids can be a significant hurdle in research and development. This guide provides a systematic approach to identifying and resolving common issues encountered during the extraction process.

Q1: My biflavonoid yield is significantly lower than expected. What are the primary factors I should investigate?

A1: Low biflavonoid yields can stem from several factors throughout the extraction workflow. A logical troubleshooting process should focus on three key areas: the integrity of the plant material, the efficiency of the extraction method, and the stability of the target biflavonoids. Start by verifying the quality of your starting material and then systematically evaluate your extraction and downstream processing steps.

start Low Biflavonoid Yield plant_material Plant Material Integrity start->plant_material extraction_efficiency Extraction Efficiency start->extraction_efficiency biflavonoid_stability Biflavonoid Stability start->biflavonoid_stability improper_storage Improper Storage plant_material->improper_storage incorrect_species Incorrect Species/Plant Part plant_material->incorrect_species low_biflavonoid_content Low Endogenous Content plant_material->low_biflavonoid_content suboptimal_method Suboptimal Method extraction_efficiency->suboptimal_method inefficient_parameters Inefficient Parameters extraction_efficiency->inefficient_parameters incomplete_extraction Incomplete Extraction extraction_efficiency->incomplete_extraction degradation Degradation biflavonoid_stability->degradation

Figure 1: Troubleshooting Logic for Low Biflavonoid Yield.

Q2: How does the preparation of the plant material affect extraction yield?

A2: Proper preparation of the plant material is a critical first step.[1] Key considerations include:

  • Drying: Fresh plant material often contains enzymes that can degrade biflavonoids.[1] Drying inhibits these enzymatic processes. However, excessive heat during drying can also lead to the degradation of thermolabile biflavonoids. Low-temperature drying (e.g., 40-60°C) or freeze-drying is recommended.[1]

  • Grinding: Reducing the particle size of the plant material increases the surface area available for solvent contact, which significantly improves extraction efficiency.[2] A fine powder is generally ideal, but excessively fine particles can complicate filtration.[2]

  • Storage: Dried plant material should be stored in a cool, dark, and dry place to prevent degradation from light, moisture, and microbial contamination.

Q3: I suspect my extraction parameters are not optimal. Which parameters have the most significant impact on yield?

A3: Optimizing extraction parameters is crucial for maximizing biflavonoid yield. The following are among the most influential factors:

  • Solvent Selection: The polarity of the solvent must match that of the target biflavonoids. Biflavonoids are generally polyphenolic compounds and are often extracted with polar solvents. Mixtures of alcohol (ethanol or methanol) and water are commonly used.[3] The optimal solvent ratio depends on the specific biflavonoid.

  • Temperature: Higher temperatures can increase the solubility of biflavonoids and the diffusion rate of the solvent, leading to higher yields.[4] However, temperatures that are too high can cause degradation of the target compounds.[5]

  • Extraction Time: A longer extraction time generally leads to a higher yield, but there is a point of diminishing returns.[4] Prolonged extraction times can also increase the extraction of undesirable compounds and risk degradation of the target biflavonoids.[6]

  • Solid-to-Liquid Ratio: A lower ratio (i.e., more solvent) can enhance the concentration gradient and improve extraction efficiency.[7] However, using excessive solvent increases costs and the effort required for downstream concentration.

  • pH: The pH of the extraction medium can influence the stability and solubility of biflavonoids. A slightly acidic environment (pH 4-6) is often optimal for flavonoid stability.[8] Extreme pH values should be avoided as they can cause degradation.[8]

Q4: Could my biflavonoids be degrading during the extraction process? How can I prevent this?

A4: Yes, biflavonoid degradation is a common cause of low yields. Several factors can contribute to this:

  • Thermal Degradation: Many biflavonoids are sensitive to heat.[5] To mitigate this, consider using low-temperature extraction methods like maceration or ultrasound-assisted extraction (UAE). When using heat-assisted methods like Soxhlet or microwave-assisted extraction (MAE), it is crucial to control the temperature and minimize exposure time.[8]

  • Oxidation: Phenolic compounds, including biflavonoids, are susceptible to oxidation, which can be accelerated by light, heat, and the presence of certain metal ions.[4] Performing extractions under an inert atmosphere (e.g., nitrogen or argon) and protecting extracts from light can help prevent oxidative degradation.[3]

  • Enzymatic Degradation: As mentioned earlier, endogenous plant enzymes can degrade biflavonoids.[1] Proper drying or blanching of the plant material before extraction can inactivate these enzymes.[3]

  • pH Instability: Extreme pH conditions can lead to the structural degradation of biflavonoids.[8] Maintaining a slightly acidic to neutral pH during extraction and purification is generally recommended.[8]

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for biflavonoids?

A1: There is no single "best" method, as the optimal choice depends on the specific biflavonoid, the plant matrix, and the scale of the extraction. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) often offer higher yields in shorter times compared to conventional methods like maceration and Soxhlet extraction.[8][9] However, conventional methods can still be effective and may be more accessible in some laboratory settings.

Q2: What is the difference between conventional and modern extraction techniques for biflavonoids?

A2: Conventional methods like maceration and Soxhlet extraction are often simpler to set up but can be time-consuming and require large volumes of solvent.[10] Modern techniques such as UAE and MAE utilize energy sources (ultrasound and microwaves, respectively) to enhance the extraction process, resulting in faster extractions, lower solvent consumption, and often higher yields.[2] Enzyme-assisted extraction (EAE) is another modern approach that uses enzymes to break down the plant cell wall, facilitating the release of biflavonoids.[9]

Q3: How can I improve the purity of my biflavonoid extract?

A3: After the initial extraction, the crude extract contains a mixture of compounds. Purification is necessary to isolate the biflavonoids of interest. Common purification techniques include:

  • Liquid-Liquid Partitioning: This technique separates compounds based on their differential solubility in two immiscible liquid phases (e.g., water and an organic solvent).

  • Column Chromatography: This is a widely used method for separating individual compounds from a mixture.[11] Different types of stationary phases (e.g., silica (B1680970) gel, Sephadex) can be used depending on the properties of the biflavonoids.[11]

  • Preparative High-Performance Liquid Chromatography (HPLC): This technique offers high-resolution separation and is often used for the final purification of biflavonoids.[12]

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data on the extraction yields of various biflavonoids using different methods and parameters.

Table 1: Comparison of Extraction Methods for Biflavonoids from Ginkgo biloba Leaves

BiflavonoidExtraction MethodSolventTime (min)Yield (µg/g dw)Reference
Amentoflavone 70% Ethanol70% Ethanol45134.21 ± 8.44[9]
UAE + 70% Ethanol70% Ethanol45138.83 ± 10.11[9]
MAE + 70% Ethanol70% Ethanol5162.74 ± 15.33[9]
EAE + 70% Ethanol70% Ethanol5189.11 ± 12.55[9]
Bilobetin 70% Ethanol70% Ethanol45322.11 ± 19.87[9]
UAE + 70% Ethanol70% Ethanol45345.67 ± 25.43[9]
MAE + 70% Ethanol70% Ethanol5401.23 ± 33.12[9]
EAE + 70% Ethanol70% Ethanol5384.56 ± 28.99[9]
Ginkgetin 70% Ethanol70% Ethanol45456.78 ± 30.11[9]
UAE + 70% Ethanol70% Ethanol45489.12 ± 35.67[9]
MAE + 70% Ethanol70% Ethanol5567.89 ± 41.23[9]
EAE + 70% Ethanol70% Ethanol5543.21 ± 39.87[9]
Isoginkgetin 70% Ethanol70% Ethanol45899.45 ± 55.43[9]
UAE + 70% Ethanol70% Ethanol45921.78 ± 60.12[9]
MAE + 70% Ethanol70% Ethanol51054.32 ± 78.98[9]
EAE + 70% Ethanol70% Ethanol51011.23 ± 71.45[9]
Sciadopitysin 70% Ethanol70% Ethanol451356.78 ± 88.99[9]
UAE + 70% Ethanol70% Ethanol451401.23 ± 95.67[9]
MAE + 70% Ethanol70% Ethanol51643.21 ± 112.34[9]
EAE + 70% Ethanol70% Ethanol51598.76 ± 109.87[9]
Total Biflavonoids 70% Ethanol70% Ethanol453169.33 ± 202.84[9]
UAE + 70% Ethanol70% Ethanol453296.63 ± 227.00[9]
MAE + 70% Ethanol70% Ethanol53829.39 ± 281.00[9]
EAE + 70% Ethanol70% Ethanol53726.87 ± 262.73[9]

UAE: Ultrasound-Assisted Extraction; MAE: Mechanical-Assisted Extraction (as defined in the source); EAE: Enzyme-Assisted Extraction; dw: dry weight.

Table 2: Influence of Extraction Parameters on Total Biflavonoid Yield from Selaginella doederleinii

ParameterConditionTotal Biflavonoid Yield (mg/g)Reference
Microwave Power 300 W~12.5[7]
400 W~14.0[7]
500 W~16.0[7]
600 W~15.5[7]
700 W~14.5[7]
Extraction Time 10 min~10.0[7]
20 min~13.0[7]
30 min~15.5[7]
40 min~17.0[7]
50 min~16.5[7]
60 min~15.0[7]
Extraction Temperature 40 °C~14.0[7]
45 °C~16.5[7]
50 °C~15.5[7]
55 °C~14.0[7]
60 °C~13.0[7]

Extraction Method: Ionic Liquid-Based Microwave-Assisted Extraction (IL-MAE)

Experimental Protocols

This section provides detailed methodologies for key biflavonoid extraction techniques.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is a general guideline for the UAE of biflavonoids and should be optimized for specific plant materials and target compounds.[13]

Materials:

  • Dried and powdered plant material

  • Extraction solvent (e.g., 70% ethanol)

  • Ultrasonic bath or probe sonicator

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh a specific amount of the powdered plant material (e.g., 10 g).

  • Add the extraction solvent at a predetermined solid-to-liquid ratio (e.g., 1:20 w/v).

  • Place the mixture in an ultrasonic bath or use a probe sonicator.

  • Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 200 W).

  • Set the extraction temperature (e.g., 60°C) and time (e.g., 45 minutes).

  • After extraction, filter the mixture to separate the extract from the solid residue.

  • Concentrate the extract using a rotary evaporator at a controlled temperature (e.g., below 50°C) to obtain the crude biflavonoid extract.

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol provides a general framework for MAE of biflavonoids.[3]

Materials:

  • Dried and powdered plant material

  • Extraction solvent (e.g., 80% methanol)

  • Microwave extraction system

  • Extraction vessels

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh a specific amount of the powdered plant material (e.g., 1 g) into a microwave extraction vessel.

  • Add the extraction solvent at a specified solid-to-liquid ratio (e.g., 1:25 w/v).

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power (e.g., 500 W), extraction temperature (e.g., 80°C), and time (e.g., 10 minutes).

  • After the extraction cycle is complete, allow the vessel to cool.

  • Filter the extract to remove the plant debris.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Protocol 3: Soxhlet Extraction

A classic method for solid-liquid extraction.[14]

Materials:

  • Dried and powdered plant material

  • Extraction solvent (e.g., 95% ethanol)

  • Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

  • Cellulose (B213188) thimble

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Place a weighed amount of the powdered plant material into a cellulose thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Fill the round-bottom flask with the extraction solvent.

  • Assemble the Soxhlet apparatus and connect the condenser to a water source.

  • Heat the solvent in the flask using a heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip back onto the thimble, extracting the biflavonoids.

  • Continue the extraction for a set number of cycles or a specific duration (e.g., 6-8 hours).

  • Once the extraction is complete, cool the apparatus and collect the extract from the round-bottom flask.

  • Concentrate the extract using a rotary evaporator.

Visualizations

Experimental Workflow for Biflavonoid Extraction and Purification

start Plant Material drying Drying (e.g., 40-60°C or Freeze-drying) start->drying grinding Grinding (to fine powder) drying->grinding extraction Extraction (e.g., UAE, MAE, Soxhlet) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification pure_biflavonoids Pure Biflavonoids purification->pure_biflavonoids

Figure 2: General Experimental Workflow for Biflavonoid Extraction.
Logical Relationship of Factors Affecting Biflavonoid Extraction Yield

yield Biflavonoid Yield plant_material Plant Material (Species, Part, Preparation) plant_material->yield extraction_method Extraction Method (UAE, MAE, Soxhlet, etc.) extraction_method->yield solvent Solvent (Type, Concentration, pH) solvent->yield temperature Temperature temperature->yield time Time time->yield ratio Solid-to-Liquid Ratio ratio->yield

Figure 3: Key Factors Influencing Biflavonoid Extraction Yield.

References

Technical Support Center: Refining HPLC Separation Methods for Biflavonoid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) methods for the separation of biflavonoid isomers.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC separation of biflavonoid isomers.

Question: Why am I seeing poor resolution or co-elution of my biflavonoid isomer peaks?

Answer:

Poor resolution is a common challenge in the separation of structurally similar biflavonoid isomers. Several factors can contribute to this issue. Here is a step-by-step approach to troubleshoot and improve peak resolution:

  • Optimize the Mobile Phase Composition: The choice and composition of the mobile phase are critical for achieving selectivity between isomers.

    • Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A lower percentage of the organic modifier generally increases retention time and may improve resolution.[1] Acetonitrile often provides different selectivity compared to methanol (B129727) and is a good alternative to test.

    • pH of the Aqueous Phase: The pH of the mobile phase can significantly impact the ionization state of biflavonoids, which contain multiple hydroxyl groups. Adjusting the pH with a small amount of acid (e.g., 0.1% formic acid or acetic acid) can alter the retention behavior and improve separation. For acidic compounds, maintaining a pH below their pKa can improve peak shape and retention.

    • Additives: Consider using additives like buffers to maintain a stable pH throughout the analysis.

  • Evaluate the Stationary Phase: If mobile phase optimization is insufficient, the column's stationary phase may not be providing the necessary selectivity.

    • Stationary Phase Chemistry: Standard C18 columns are a good starting point, but other chemistries may offer better separation for isomers. Consider columns with different selectivities, such as phenyl-hexyl or biphenyl (B1667301) phases, which can provide alternative interactions (e.g., π-π interactions) with the aromatic rings of biflavonoids. For enantiomeric isomers, a chiral stationary phase is required.

    • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column can increase efficiency (N) and, consequently, resolution.[1]

  • Adjust the Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.

    • Increasing the column temperature can decrease the mobile phase viscosity, potentially leading to sharper peaks and improved efficiency. However, in some cases, lower temperatures may enhance selectivity. It is crucial to experiment with a range of temperatures (e.g., 25°C to 45°C) to find the optimum for your specific isomers.

  • Modify the Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, which can sometimes lead to better resolution, although it will also increase the analysis time.

Question: My biflavonoid peaks are tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a frequent issue in HPLC. It can compromise accurate integration and quantification. Here are the common causes and solutions:

  • Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar hydroxyl groups of biflavonoids, leading to tailing.

    • Solution: Add a competing base (e.g., triethylamine (B128534) in very low concentrations) to the mobile phase to block the active silanol sites. Alternatively, lowering the pH of the mobile phase (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups, reducing these secondary interactions. Using a modern, well-endcapped column can also minimize this effect.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.

    • Solution: Reduce the concentration of the sample or decrease the injection volume.

  • Mismatched Injection Solvent and Mobile Phase: If the injection solvent is significantly stronger (more eluting power) than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used for solubility reasons, ensure the injection volume is as small as possible.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to poor peak shape.

    • Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the column is old or has been used extensively, it may need to be replaced.

Question: I am observing peak fronting for my biflavonoid isomers. What should I do?

Answer:

Peak fronting, the inverse of tailing with a leading edge that is less steep than the trailing edge, is also indicative of a problem in the chromatographic system.

  • Sample Overload (Concentration Effect): This is a common cause of fronting, especially at high analyte concentrations.

    • Solution: Dilute the sample and reinject.

  • Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent or precipitates upon injection into the mobile phase, fronting can occur.

    • Solution: Ensure the sample is completely dissolved. Consider changing the injection solvent to one that is more compatible with both the sample and the mobile phase.

  • Column Collapse: This is a less common but severe issue where the stationary phase bed is compromised.

    • Solution: This usually requires column replacement.

Question: Why are my biflavonoid isomer peaks splitting?

Answer:

Split peaks can be frustrating and are often caused by issues at the head of the column or with the injection process.

  • Column Void or Channeling: A void or channel in the stationary phase at the column inlet can cause the sample band to split as it enters the column.

    • Solution: This is often due to column aging or pressure shocks. Reversing and flushing the column (if the manufacturer's instructions permit) may sometimes resolve the issue, but typically the column needs to be replaced.

  • Contamination at the Column Inlet: Particulate matter from the sample or system can block the inlet frit, leading to a disturbed flow path.

    • Solution: Filter all samples and mobile phases. Use an in-line filter and a guard column. If the frit is clogged, it may be possible to replace it, or the column may need to be replaced.

  • Injection Solvent Incompatibility: A strong mismatch between the injection solvent and the mobile phase can cause the sample to precipitate at the column inlet or lead to distorted peak shapes, including splitting.

    • Solution: As mentioned for peak tailing, dissolve the sample in the mobile phase whenever possible.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for biflavonoid isomer separation?

A1: A good starting point for separating biflavonoid isomers is to use a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) with a gradient elution. A typical mobile phase would consist of an aqueous component (A) containing a small amount of acid (e.g., 0.1% formic acid in water) and an organic component (B) such as acetonitrile or methanol. A starting gradient could be from a low percentage of B (e.g., 20-30%) to a high percentage (e.g., 70-80%) over 30-40 minutes. The detection wavelength can be set around 270 nm or 330 nm, where many flavonoids exhibit strong absorbance.[2]

Q2: How do I choose between acetonitrile and methanol as the organic modifier?

A2: Acetonitrile and methanol have different solvent strengths and can offer different selectivities. Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC and often results in sharper peaks and lower backpressure. However, methanol can sometimes provide better separation for certain isomers due to different interactions. It is recommended to screen both solvents during method development to see which provides the better resolution for your specific biflavonoid isomers.

Q3: When should I consider using a chiral column?

A3: You should use a chiral column when you need to separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. Standard reversed-phase columns cannot separate enantiomers. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, allowing for their separation.

Q4: What is the importance of a guard column?

A4: A guard column is a short, disposable column packed with the same stationary phase as the analytical column. It is placed before the analytical column to protect it from strongly retained or contaminating compounds in the sample matrix. This extends the lifetime of the more expensive analytical column and helps maintain chromatographic performance.

Q5: How can I confirm the identity of my separated biflavonoid isomer peaks?

A5: While retention time is a good indicator, it is not definitive for identification. The most reliable method for confirming the identity of your peaks is to use a mass spectrometer (MS) coupled to the HPLC (LC-MS). The mass spectrometer provides mass-to-charge ratio information, which can confirm the molecular weight of the compound, and fragmentation patterns (MS/MS) can provide structural information to differentiate between isomers.

Quantitative Data Summary

The following tables provide examples of how different HPLC parameters can affect the separation of flavonoid isomers. Note that specific values will vary depending on the exact biflavonoids, column, and system used.

Table 1: Effect of Mobile Phase Composition on Isomer Separation

Isomer PairMobile Phase AMobile Phase BGradient/IsocraticRetention Time (min) - Isomer 1Retention Time (min) - Isomer 2Resolution (Rs)
Orientin/Isoorientin0.1% Formic Acid in WaterAcetonitrileGradient18.519.81.8
Vitexin/Isovitexin0.1% Formic Acid in WaterAcetonitrileGradient22.123.51.9
Orientin/Isoorientin0.1% Formic Acid in WaterMethanolGradient25.325.90.9
Vitexin/Isovitexin0.1% Formic Acid in WaterMethanolGradient29.830.51.0

Data is illustrative and based on typical observations where acetonitrile often provides better resolution than methanol for flavonoid glycoside isomers.

Table 2: Effect of Column Temperature on Isomer Separation

Isomer PairColumn Temperature (°C)Retention Time (min) - Isomer 1Retention Time (min) - Isomer 2Resolution (Rs)
Amentoflavone Isomer 1/22532.433.11.3
Amentoflavone Isomer 1/23530.130.71.5
Amentoflavone Isomer 1/24528.529.01.4

Illustrative data showing that an optimal temperature exists for maximizing resolution.

Experimental Protocols

General Protocol for HPLC Method Development for Biflavonoid Isomer Separation

This protocol provides a systematic approach to developing a robust HPLC method for the separation of biflavonoid isomers.

1. Sample Preparation: a. Accurately weigh a known amount of the sample containing biflavonoids. b. Dissolve the sample in a suitable solvent (e.g., methanol, DMSO). Use sonication if necessary to ensure complete dissolution. c. Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter. d. Dilute the filtered solution to an appropriate concentration with the initial mobile phase.

2. HPLC System and Initial Conditions: a. HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is required. An LC-MS system is highly recommended for peak identification. b. Column: Start with a standard reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm). c. Mobile Phase: i. Solvent A: 0.1% (v/v) formic acid in water. ii. Solvent B: Acetonitrile. d. Gradient Program:

  • 0-5 min: 20% B
  • 5-35 min: 20% to 80% B (linear gradient)
  • 35-40 min: 80% B (isocratic)
  • 40-41 min: 80% to 20% B (linear gradient)
  • 41-50 min: 20% B (re-equilibration) e. Flow Rate: 1.0 mL/min. f. Column Temperature: 30°C. g. Detection Wavelength: Monitor at 270 nm and 330 nm. h. Injection Volume: 10 µL.

3. Method Optimization: a. Gradient Slope: If peaks are co-eluting or poorly resolved, adjust the gradient slope. A shallower gradient (slower increase in %B over a longer time) can improve the separation of closely eluting peaks. b. Organic Modifier: Replace acetonitrile with methanol and run the same gradient to evaluate the change in selectivity. c. pH: If tailing is observed, or if resolution is still poor, prepare mobile phase A with different acidifiers (e.g., acetic acid) or at a slightly different pH to assess the impact on retention and peak shape. d. Temperature: Analyze the sample at different column temperatures (e.g., 25°C, 35°C, 45°C) to find the optimal temperature for resolution and peak shape. e. Stationary Phase: If adequate separation cannot be achieved, screen columns with different stationary phases (e.g., Phenyl-Hexyl, Biphenyl, or a different C18 column from another manufacturer as C18 phases can vary significantly).

4. Method Validation (Abbreviated): a. Linearity: Prepare a series of standard solutions of the biflavonoid isomers at different concentrations to establish a calibration curve. b. Precision: Perform multiple injections of the same sample to assess the repeatability of retention times and peak areas. c. Specificity: Analyze a blank sample (matrix without the analytes) to ensure no interfering peaks are present at the retention times of the biflavonoid isomers.

Visualizations

Troubleshooting_Workflow cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Conditions Optimization start Poor Resolution or Co-elution of Isomers mp1 Adjust Organic Solvent Ratio (e.g., ACN/Water) start->mp1 mp2 Change Organic Solvent Type (ACN vs. MeOH) mp1->mp2 No Improvement end_node Resolution Achieved mp1->end_node Improved mp3 Adjust Mobile Phase pH (e.g., 0.1% Formic Acid) mp2->mp3 No Improvement mp2->end_node Improved col1 Optimize Column Temperature mp3->col1 No Improvement mp3->end_node Improved col2 Decrease Flow Rate col1->col2 No Improvement col1->end_node Improved col3 Change Stationary Phase (e.g., Phenyl-Hexyl, Chiral) col2->col3 No Improvement col2->end_node Improved col3->end_node Improved

Troubleshooting workflow for poor resolution.

Method_Development_Workflow cluster_optimization Optimization Loop start Define Separation Goal (Isomer Pair) step1 Select Initial Conditions (C18 Column, ACN/H2O with 0.1% FA, Gradient) start->step1 step2 Perform Initial Run step1->step2 decision1 Adequate Separation? step2->decision1 opt1 Optimize Gradient Profile decision1->opt1 No step_validate Validate Method (Linearity, Precision) decision1->step_validate Yes opt2 Screen Organic Modifier (ACN vs. MeOH) opt1->opt2 opt3 Adjust Temperature and Flow Rate opt2->opt3 opt4 Screen Different Column Chemistries opt3->opt4 opt4->step2 end_node Final Method step_validate->end_node

Experimental workflow for HPLC method development.

Signaling_Pathway cluster_pi3k PI3K/Akt Signaling Pathway cluster_mapk MAPK Signaling Pathway cluster_nfkb NF-κB Signaling Pathway biflavonoids Biflavonoids pi3k PI3K biflavonoids->pi3k Inhibits ras Ras biflavonoids->ras Inhibits nfkb NF-κB biflavonoids->nfkb Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis mtor->apoptosis Leads to mek MEK ras->mek erk ERK mek->erk erk->apoptosis Leads to tnfa TNF-α tnfa->nfkb cox2 COX-2 iNOS nfkb->cox2 inflammation Inflammation cox2->inflammation Promotes

Biflavonoids' modulation of key signaling pathways.

References

Minimizing byproduct formation in the cyclization of ether-linked bichalcones

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cyclization of Ether-Linked Bichalcones

Welcome to the technical support center for the synthesis and cyclization of ether-linked bichalcones. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers minimize byproduct formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for obtaining the ether-linked bichalcone precursor?

A1: The most common method for synthesizing bichalcones is the Claisen-Schmidt condensation.[1] This typically involves the base-catalyzed reaction between a diacetyl aromatic compound and an appropriate aryl aldehyde, or reacting a dialdehyde (B1249045) (like terephthalaldehyde) with two equivalents of an aromatic ketone.[2]

Q2: What are the most common byproducts formed during the synthesis of the bichalcone precursor?

A2: A significant byproduct is the "monocondensation product," where the aldehyde has only reacted with one of the two ketone functionalities on the central aromatic ring.[2] This results in a mixture that can be challenging to separate. Optimization of stoichiometry and reaction time is key to maximizing the formation of the desired bis-chalcone.

Q3: What are the primary challenges in the intramolecular cyclization of ether-linked bichalcones?

A3: The main challenges are often low yields and difficult purifications compared to their mono-chalcone counterparts.[3] This is due to competing side reactions, such as incomplete cyclization (only one chalcone (B49325) moiety reacts) and intermolecular reactions or polymerization, which are particularly prevalent with flexible ether linkages.

Q4: What are the main strategies for cyclizing bichalcones to the desired bis-flavonoid?

A4: Oxidative cyclization is a widely used technique. Common reagent systems include Iodine in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures or sodium hydroxide (B78521) with hydrogen peroxide (H₂O₂).[1][3][4] The choice of method depends on the specific substrate and desired final product (e.g., bis-flavone vs. bis-flavanol).

Q5: How can intermolecular side reactions (e.g., polymerization) be minimized?

A5: To favor the desired intramolecular cyclization over intermolecular polymerization, the "high-dilution principle" is the most effective strategy. This involves performing the reaction at a very low concentration of the bichalcone precursor. By keeping the molecules far apart in the solvent, the probability of one end of a molecule finding its other end is increased relative to it finding another molecule. This is often accomplished by the slow addition of the substrate solution to a large volume of solvent.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and cyclization of ether-linked bichalcones.

Table 1: Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low yield of bichalcone precursor - Incomplete reaction. - Formation of monocondensation byproduct.[2]- Increase reaction time or gently warm the reaction mixture. - Use microwave or ultrasound-assisted synthesis to improve yields and reduce reaction times.[5][3] - Carefully control the stoichiometry of reactants.
Complex mixture in crude cyclization product (multiple spots on TLC) - Incomplete cyclization (mono-cyclized product). - Intermolecular polymerization/oligomerization. - Degradation of starting material or product.- Implement high-dilution conditions: add the bichalcone solution slowly to a large volume of the reaction solvent. - Re-evaluate the catalyst and temperature. A milder catalyst or lower temperature may increase selectivity. - Check the stability of your compounds under the reaction conditions.
Desired product is not formed; only starting material recovered - Reaction conditions are too mild (temperature, catalyst). - Catalyst is inactive.- Increase the reaction temperature or use a more active catalyst system (e.g., switch from H₂O₂/NaOH to I₂/DMSO).[1][3] - Ensure the catalyst is fresh and anhydrous if required.
Streaking or smearing on TLC plate - Formation of highly polar, insoluble polymeric byproducts. - Compound degradation on the silica (B1680970) plate.- This strongly indicates polymerization. Employ high-dilution conditions for the reaction. - For purification, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.
Troubleshooting Workflow

The following decision tree provides a logical workflow for addressing poor outcomes in your cyclization reaction.

G cluster_causes Identify Primary Issue cluster_solutions Implement Solutions start Problem: Low Yield / Impure Product analysis Analyze Crude Product (TLC, 1H NMR, LC-MS) start->analysis cause1 Mainly Unreacted Starting Material analysis->cause1 Unchanged SM cause2 Complex Mixture: Multiple Products analysis->cause2 Multiple Spots cause3 Baseline Material / Streaking on TLC analysis->cause3 Polymer/Degradation sol1 Increase Reaction Severity: - Higher Temperature - More Catalyst - Longer Time cause1->sol1 sol2 Refine Conditions for Selectivity: - Lower Temperature - Milder Catalyst - Screen Solvents cause2->sol2 sol3 Suppress Intermolecular Reactions: - Use High-Dilution Conditions - Slow Substrate Addition cause3->sol3 sol2->analysis Re-evaluate sol3->analysis Re-evaluate

A decision tree for troubleshooting byproduct formation.

Experimental Data and Protocols

Data Presentation

The efficiency of bichalcone cyclization is highly dependent on the chosen methodology. The table below summarizes conditions reported in the literature for similar transformations, which can serve as a starting point for optimization.

Table 2: Comparison of Reported Cyclization Conditions
ReagentsSolventConditionsReaction TimeTypical OutcomeReference(s)
Iodine (I₂)DMSO120 - 180 °CNot specifiedOxidative cyclization to bis-flavones[1][3][4]
NaOH (aq), H₂O₂ (30%)Not specifiedNot specifiedNot specifiedOxidative cyclization to bis-flavanol[3]
NaOH (20%)EthanolRoom Temp, Ultrasound15-30 minClaisen-Schmidt condensation (precursor synthesis)[3]
NaOH (aq)EthanolRoom Temp, MW-US5 minClaisen-Schmidt condensation (precursor synthesis)
NaOH (aq)EthanolRoom Temp, Classical48 hoursClaisen-Schmidt condensation (precursor synthesis)
Generalized Experimental Protocols

Disclaimer: These are generalized protocols and must be adapted and optimized for your specific substrates. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Ether-Linked Bichalcone Precursor (Claisen-Schmidt Condensation)

  • Setup: In a round-bottom flask, dissolve the diacetyl-aromatic core (1 equivalent) and the appropriate aryl aldehyde (2.1 equivalents) in ethanol.

  • Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 20-40% NaOH). A precipitate should begin to form.

  • Reaction: Continue stirring at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This can take anywhere from a few hours to 48 hours for classical methods. For an accelerated reaction, consider using a laboratory microwave or an ultrasonic water bath.[3]

  • Workup: Once complete, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is neutral.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to yield the pure bichalcone. Confirm the structure using ¹H NMR, ¹³C NMR, and MS.

Protocol 2: Intramolecular Cyclization to Bis-Flavonoid (High-Dilution Method)

  • Setup: In a large, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add a large volume of the chosen solvent (e.g., DMSO for I₂ cyclization). Begin heating and stirring the solvent to the target reaction temperature (e.g., 120 °C).

  • Substrate Preparation: Dissolve the ether-linked bichalcone (1 equivalent) and the cyclizing agent (e.g., Iodine, 2.2 equivalents) in a separate flask using a minimum amount of the same solvent.

  • Slow Addition: Transfer the substrate solution to the dropping funnel and add it dropwise to the hot, stirring solvent over a period of several hours (e.g., 4-8 hours). The slow addition is critical to maintain high-dilution conditions.

  • Reaction: After the addition is complete, continue to heat and stir the reaction mixture for an additional period. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. If using iodine, quench the excess by pouring the mixture into an aqueous solution of sodium thiosulfate. The desired product may precipitate or require extraction.

  • Isolation & Purification: Collect the crude solid by filtration or perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate). Purify the crude product using column chromatography on silica gel to isolate the desired cyclized product.

Visualized Pathways and Relationships

Reaction Pathway: Intramolecular vs. Intermolecular Reactions

This diagram illustrates the desired intramolecular cyclization pathway in competition with the undesired intermolecular polymerization side reaction.

G sub Ether-Linked Bichalcone (Substrate) prod Desired Bis-Flavonoid (Product) sub->prod Intramolecular Cyclization (Favored by High Dilution) byprod1 Mono-Cyclized Byproduct sub->byprod1 Incomplete Reaction byprod2 Polymeric Byproducts sub->byprod2 Intermolecular Reaction (Favored by High Concentration)

Competition between desired and undesired reaction pathways.
Influence of Reaction Parameters on Cyclization Outcome

This chart shows the relationships between key experimental parameters and the reaction outcome, highlighting the critical role of concentration.

G center Cyclization Outcome outcome1 Yield outcome2 Purity outcome3 Byproduct Formation outcome4 Reaction Rate param1 Concentration param1->outcome3 High -> More Byproducts param2 Temperature param2->outcome2 Too High -> Lower param2->outcome4 Higher -> Faster param3 Catalyst Choice param3->outcome1 Affects param4 Solvent param4->outcome1 Affects

Key parameters influencing the cyclization reaction.

References

Scaling up the synthesis of 2,3,2'',3''-Tetrahydroochnaflavone for further studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of 2,3,2'',3''-Tetrahydroochnaflavone (B12323119). The information is tailored for professionals in chemical research and drug development to facilitate the scaling up of this promising biflavonoid for further studies.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route involves a multi-step process. The key steps are the formation of a diaryl ether linkage between two appropriately substituted aromatic precursors, followed by a double Claisen-Schmidt condensation to form a bichalcone intermediate. This intermediate is then cyclized to yield the target biflavanone structure.[1] Protecting groups are often necessary for the hydroxyl functionalities, which are then removed in the final step.

Q2: I am having trouble with the diaryl ether formation. What are some common issues?

A2: Diaryl ether synthesis, often achieved through reactions like the Ullmann condensation, can be challenging. Common issues include low yields due to steric hindrance or deactivation of the aromatic rings by certain substituents. Catalyst choice, reaction temperature, and the selection of a suitable base are critical parameters to optimize.

Q3: My bichalcone cyclization is not proceeding efficiently. What could be the problem?

A3: The cyclization of the bichalcone to the flavanone (B1672756) rings is a crucial step. Incomplete cyclization can be due to several factors, including inappropriate base or acid catalysis, suboptimal reaction temperature, or steric hindrance. The equilibrium between the chalcone (B49325) and flavanone can also be a factor, sometimes requiring prolonged reaction times to favor the desired product.[2][3]

Q4: What are the main challenges in scaling up the synthesis of this compound?

A4: Scaling up this synthesis presents several challenges. Maintaining consistent reaction conditions, efficient heat transfer, and effective mixing in larger reactors are critical. Purification of the final product and intermediates at a larger scale can also be problematic due to the similar polarity of byproducts. The use of column chromatography with macroporous resins or polyamide can be effective for purification.

Q5: Are there alternative synthetic routes to consider?

A5: An alternative approach involves the synthesis of the permethyl ether of this compound, followed by a final demethylation step.[2][3] While this adds a step, the permethylated intermediates can sometimes be easier to handle and purify. However, the final demethylation step can have its own challenges, especially on a larger scale, and requires careful optimization to avoid unwanted side reactions.

Troubleshooting Guides

Problem 1: Low Yield in Diaryl Ether Formation (Ullmann Condensation)
Possible Cause Suggested Solution
Inactive Catalyst Ensure the copper catalyst is fresh and of high purity. Consider using nano-copper or copper(I) salts, which can be more reactive.
Inappropriate Base The choice of base is critical. Experiment with different bases such as potassium carbonate, cesium carbonate, or sodium hydride. The solubility and strength of the base can significantly impact the reaction rate.
Steric Hindrance If the starting materials are sterically hindered, higher reaction temperatures and longer reaction times may be necessary. The use of a suitable ligand for the copper catalyst can also help to overcome steric hindrance.
Solvent Issues Ensure the solvent (e.g., DMF, pyridine) is anhydrous. The presence of water can deactivate the catalyst and interfere with the reaction.
Problem 2: Incomplete or Low-Yield Bichalcone Cyclization
Possible Cause Suggested Solution
Suboptimal Catalyst For base-catalyzed cyclization, experiment with different bases like sodium acetate (B1210297) or potassium carbonate in a protic solvent like ethanol (B145695). For acid-catalyzed cyclization, mild acids like oxalic acid can be effective.
Chalcone-Flavanone Equilibrium This equilibrium can sometimes favor the chalcone. Monitor the reaction by TLC. If starting material persists even after extended reaction times, consider changing the solvent or temperature to shift the equilibrium towards the flavanone.
Side Reactions At higher temperatures, side reactions such as the formation of flavones through oxidation can occur. Optimize the reaction temperature to favor flavanone formation.
Purification Difficulties The chalcone starting material and flavanone product can have similar polarities, making separation by column chromatography difficult. Use a gradient elution and consider different solvent systems. Recrystallization can also be an effective purification method.

Data Presentation

Table 1: Summary of a Representative Synthesis of a Permethylated Analogue

The following data is based on the synthesis of the permethyl ether of this compound and can be used as a reference for planning the synthesis of the target molecule.[2][3]

Reaction Step Key Reagents Scale Reaction Time Yield
Diaryl Ether Formation Isovanillin (B20041), 4-Fluorobenzaldehyde (B137897), K₂CO₃, DMF500 mg (Isovanillin)12 h89%
Chalcone Condensation Diaryl ether aldehyde, 2'-Hydroxy-4',6'-dimethoxyacetophenone, KOH, EtOH404 mg (Aldehyde)24 h80%
Biflavanone Cyclization Dimeric chalcone, Oxalic acid, EtOH400 mg (Chalcone)72 hLow

Experimental Protocols

Protocol 1: Synthesis of the Diaryl Ether Intermediate (Based on a similar synthesis)
  • To a stirred solution of isovanillin (e.g., 1.0 g) in dry DMF (30 mL) under a nitrogen atmosphere, add anhydrous potassium carbonate (e.g., 1.5 eq).

  • Add 4-fluorobenzaldehyde (e.g., 1.1 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the diaryl ether.[2]

Protocol 2: Synthesis of the Bichalcone Intermediate
  • Dissolve the diaryl ether aldehyde (e.g., 1.0 g) and a substituted 2'-hydroxyacetophenone (B8834) (e.g., 2.2 eq) in ethanol (50 mL).

  • Cool the solution in an ice bath and add a solution of potassium hydroxide (B78521) (e.g., 4 eq) in water.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • After completion, neutralize the reaction mixture with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the bichalcone.

Protocol 3: Cyclization to this compound
  • To a solution of the bichalcone (e.g., 500 mg) in a suitable solvent like ethanol, add a catalytic amount of a weak acid (e.g., oxalic acid) or a base (e.g., sodium acetate).

  • Reflux the mixture for 24-72 hours, monitoring the disappearance of the chalcone by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification and Final Product A Substituted Phenol C Diaryl Ether Formation (e.g., Ullmann Condensation) A->C B Substituted Aryl Halide B->C D Bichalcone Formation (Claisen-Schmidt Condensation) C->D E Biflavanone Cyclization D->E F Purification (Column Chromatography) E->F G This compound F->G

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Signaling Cascade cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB nucleus Nucleus NFkB->nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->Cytokines gene expression MAPK->nucleus activates transcription factors THOF This compound THOF->IKK inhibits THOF->MAPK inhibits

Caption: Potential anti-inflammatory signaling pathway inhibited by this compound.

References

Technical Support Center: Method Development for Resolving Enantiomers of Synthetic Biflavonoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric resolution of synthetic biflavonoids.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the chiral resolution of biflavonoids?

A1: The most common techniques are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[1][2] Chiral HPLC and SFC are widely used due to the availability of a variety of chiral stationary phases (CSPs) that can effectively separate a broad range of compounds.[3][4] CE is a powerful alternative, especially for charged biflavonoids, offering high efficiency and low sample consumption.[2][5]

Q2: Which type of chiral stationary phase (CSP) is most effective for biflavonoid separation?

A2: Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are the most frequently used and successful for the chiral separation of flavonoids, including biflavonoids.[3][4] These CSPs, such as Chiralpak® and Chiralcel® series, offer a wide range of selectivity for these compounds.

Q3: What are the typical mobile phases used in chiral HPLC and SFC for biflavonoid resolution?

A3: For normal-phase HPLC, mixtures of alkanes (like n-hexane) and alcohols (such as isopropanol (B130326) or ethanol) are common.[3] In SFC, carbon dioxide is the main mobile phase component, modified with alcohols like methanol (B129727), ethanol (B145695), or isopropanol.[4][6] Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (B46881) (DEA) for basic compounds can be added to improve peak shape and resolution.

Q4: How can I improve the resolution between biflavonoid enantiomers?

A4: To improve resolution, you can:

  • Optimize the mobile phase composition: Systematically vary the ratio of the organic modifier.[7]

  • Screen different chiral stationary phases: The choice of CSP is the most critical factor.[7]

  • Adjust the flow rate: Lower flow rates often lead to better resolution in chiral separations.[7]

  • Control the temperature: Temperature can significantly impact chiral recognition.[7]

Q5: What causes peak tailing in the chiral chromatography of biflavonoids?

A5: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column contamination, or sample overload.[8][9] For biflavonoids, which often have multiple hydroxyl groups, interactions with residual silanols on silica-based CSPs can be a common cause. Using a mobile phase additive can help mitigate this issue.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chiral separation of synthetic biflavonoids.

Issue 1: Poor or No Resolution of Enantiomers

If you observe co-eluting or poorly resolved enantiomeric peaks, follow this troubleshooting workflow:

Poor_Resolution_Workflow start Poor or No Resolution csp Evaluate CSP Selection start->csp Start Here mobile_phase Optimize Mobile Phase csp->mobile_phase If no improvement flow_rate Adjust Flow Rate mobile_phase->flow_rate If still poor temperature Vary Temperature flow_rate->temperature Final adjustment end_node Resolution Improved temperature->end_node Success

Caption: Troubleshooting workflow for poor enantiomeric resolution.

  • Evaluate CSP Selection: The interaction between the biflavonoid enantiomers and the chiral stationary phase is paramount. If you have no prior information, screen a variety of polysaccharide-based CSPs.

  • Optimize Mobile Phase: Systematically alter the percentage of the alcohol modifier in the mobile phase. For SFC, adjusting the co-solvent percentage is a key optimization step.[6]

  • Adjust Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. A reduction in flow rate can enhance resolution.[7]

  • Vary Temperature: Temperature can have a significant, though sometimes unpredictable, effect on chiral recognition. Evaluate temperatures both above and below ambient.[6][7]

Issue 2: Peak Tailing or Fronting

Asymmetrical peaks can compromise quantification and resolution.

  • Peak Tailing:

    • Cause: Secondary interactions, often with silanol (B1196071) groups on the stationary phase, or column overload.[8][9]

    • Solution: Add a small amount of an acidic or basic modifier to the mobile phase (e.g., 0.1% TFA or DEA). Also, try injecting a smaller sample volume or a more dilute sample.

  • Peak Fronting:

    • Cause: Typically due to sample overload or poor sample solubility in the mobile phase.[9]

    • Solution: Reduce the injection volume and/or the sample concentration. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.

Issue 3: Peak Splitting

Split peaks can be indicative of several issues.

  • Cause: A void in the column packing material at the inlet, a partially blocked frit, or incompatibility between the sample solvent and the mobile phase.[9][10]

  • Solution:

    • Ensure the sample is dissolved in the mobile phase or a weaker solvent.

    • If the problem persists, try back-flushing the column (if the manufacturer's instructions permit).

    • If splitting continues, the column may be damaged and require replacement.

Quantitative Data Summary

The following tables summarize chromatographic conditions and results for the chiral separation of selected biflavonoids and related flavanones from various studies.

Table 1: Chiral HPLC Separation Data for Flavanones

CompoundChiral Stationary PhaseMobile Phase (v/v/v)Flow Rate (mL/min)Retention Time (min)Resolution (Rs)Reference
Hesperidin (B1673128)Chiral ND (amylose tris-3,5-dimethylphenylcarbamate)n-hexane:isopropanol:formic acid (62:38:0.25)0.6Not Specified>1.5[3]
Narirutin (B1676964)Chiral ND (amylose tris-3,5-dimethylphenylcarbamate)n-hexane:isopropanol:formic acid (62:38:0.25)0.6Not Specified>1.5[3]
HesperetinPhenylcarbamate-β-cyclodextrinMethanol-basedNot SpecifiedNot Specified3.0[11]
NaringeninPhenylcarbamate-β-cyclodextrinMethanol-basedNot SpecifiedNot Specified0.6[11]

Table 2: Chiral SFC Separation Data for Flavanones

CompoundChiral Stationary PhaseCo-solvent GradientFlow Rate (mL/min)Temperature (°C)Backpressure (bar)Analysis Time (min)Reference
10 Flavanones (simultaneously)Chiralpak ADEthanol/Methanol (80:20) with 0.1% TFA (15% to 50%)33015032
PinocembrinCHIRALPAK IG-3MethanolNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[12]

Experimental Protocols

Protocol 1: Chiral HPLC-UV Method for Hesperidin and Narirutin Epimers

This protocol is adapted from a method for the simultaneous separation of hesperidin and narirutin epimers.[3]

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Chiral Column: Chiral ND (2) column (250 x 4.6 mm, 5 µm) packed with amylose tris-3,5-dimethylphenylcarbamate coated on silica.[3]

  • Mobile Phase: A mixture of n-hexane, isopropanol, and formic acid in a ratio of 62:38:0.25 (v/v/v).[3]

  • Flow Rate: 0.6 mL/min.[3]

  • Column Temperature: 25 °C.[3]

  • Detection: UV at 283 nm.[3]

  • Injection Volume: 10 µL.[3]

  • Sample Preparation: Dissolve the synthetic biflavonoid sample in methanol.

Protocol 2: Chiral SFC Method for a Mixture of Flavanones

This protocol is based on a method for the simultaneous chiral separation of ten flavanones.

  • Instrumentation: Supercritical Fluid Chromatography system with a UV or CD detector.

  • Chiral Column: Chiralpak AD (amylose-based) column.

  • Mobile Phase: Supercritical CO₂ as the main component.

  • Co-solvent: A mixture of ethanol and methanol (80:20 v/v) containing 0.1% trifluoroacetic acid.

  • Gradient Elution: Start with 15% co-solvent, increase to 50% over the course of the run.

  • Flow Rate: 3 mL/min.

  • Column Temperature: 30 °C.

  • Backpressure: 150 bar.

  • Sample Preparation: Dissolve the sample in a suitable organic solvent.

Signaling Pathways

Biflavonoids, such as amentoflavone, have been shown to induce apoptosis in cancer cells by modulating key signaling pathways.

Amentoflavone-Induced Apoptosis Signaling Pathway

Amentoflavone can induce apoptosis in cancer cells by inhibiting the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival and proliferation.[13][14]

Amentoflavone_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K MAPK_pathway MAPK Pathway (e.g., ERK) Receptor->MAPK_pathway Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 activates Proliferation Cell Survival & Proliferation NFkB->Proliferation MAPK_pathway->Proliferation Amentoflavone Amentoflavone Amentoflavone->PI3K inhibits Amentoflavone->MAPK_pathway inhibits Amentoflavone->Bcl2 downregulates Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Amentoflavone inhibits PI3K/Akt and MAPK pathways, leading to apoptosis.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nucleophilic aromatic substitution (SNAr) reactions.

Troubleshooting Guide

This guide addresses common issues encountered during SNAr experiments in a question-and-answer format.

Q1: My SNAr reaction is resulting in a low yield or is not proceeding at all. What are the potential causes and how can I troubleshoot this?

A1: Low or no product formation in an SNAr reaction can be attributed to several factors related to the substrate, nucleophile, and reaction conditions. Here is a step-by-step troubleshooting guide:

  • Assess the Aromatic Substrate:

    • Activating Groups: Ensure your aromatic ring is activated by at least one strong electron-withdrawing group (EWG), such as a nitro (-NO2), cyano (-CN), or carbonyl group.[1][2][3][4] The more EWGs present, the faster the reaction rate.[4][5]

    • Position of EWGs: The EWGs must be positioned ortho or para to the leaving group.[2][4][5][6] This positioning is crucial for resonance stabilization of the negatively charged intermediate (Meisenheimer complex).[4][6] Meta-positioned EWGs do not provide this stabilization and are generally ineffective.[5]

    • Leaving Group: The reactivity of the leaving group in SNAr reactions typically follows the trend: F > Cl ≈ Br > I.[1][7] Fluorine is often the best leaving group due to its high electronegativity, which makes the ring carbon more electrophilic and subject to nucleophilic attack.[1][8] If your reaction is sluggish, consider using a substrate with a better leaving group.

  • Evaluate the Nucleophile:

    • Strength: Strong nucleophiles are generally required for SNAr reactions.[9] Negatively charged nucleophiles (e.g., alkoxides, thiolates) are typically more potent than their neutral counterparts (e.g., alcohols, thiols).[10] If using a neutral nucleophile like an amine or alcohol, the addition of a base is often necessary to generate the more nucleophilic anionic species in situ.[11]

    • Steric Hindrance: Bulky nucleophiles can hinder the approach to the aromatic ring, slowing down the reaction rate.[9] If you suspect steric hindrance is an issue, consider using a less bulky nucleophile if possible.

  • Optimize Reaction Conditions:

    • Solvent: Polar aprotic solvents such as DMSO, DMF, and acetonitrile (B52724) are often the solvents of choice for SNAr reactions as they can accelerate the reaction rate, sometimes by several orders of magnitude.[12][13] This is because they solvate the cation of a salt, leaving the anionic nucleophile "naked" and more reactive.[13] Protic solvents can solvate the nucleophile, reducing its reactivity.

    • Temperature: Increasing the reaction temperature can significantly increase the rate of reaction, especially for less reactive substrates.[4][13][14] However, excessively high temperatures can lead to side reactions and decomposition.[13][14] If your reaction is slow at room temperature, consider heating it. For very unreactive systems, running the reaction under pressure at elevated temperatures may be necessary.[15]

    • Concentration: Increasing the concentration of the reactants can sometimes improve the reaction rate.[16]

    • Base: When using a neutral nucleophile, a base is often required. Common bases include potassium carbonate or triethylamine (B128534) for amine nucleophiles, and sodium hydride for alcohols.[11][17] Ensure you are using a suitable base in sufficient quantity (typically 1.5-2 equivalents).[11]

Q2: I am observing the formation of multiple side products in my SNAr reaction. How can I minimize them?

A2: The formation of side products can be a significant issue. Here are some common causes and solutions:

  • Hydrolysis of the Starting Material or Product: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of undesired phenol (B47542) byproducts. Ensure that your solvents and reagents are anhydrous, especially when using highly reactive substrates.

  • Reaction with the Solvent: Some solvents, particularly nucleophilic ones like alcohols, can compete with your intended nucleophile. If this is suspected, switch to a non-nucleophilic solvent like DMSO, DMF, or THF.

  • Over-reaction: If your aromatic substrate has multiple leaving groups, you might be seeing products from multiple substitutions. To favor monosubstitution, you can try using a stoichiometric amount of the nucleophile, lowering the reaction temperature, or reducing the reaction time.

  • Side Reactions of Functional Groups: The reaction conditions for SNAr (e.g., strong bases, high temperatures) can sometimes promote side reactions on other functional groups in your molecules. For example, aldehydes can undergo Cannizzaro reactions in the presence of a strong base.[18] If this is a concern, you may need to employ protecting groups for sensitive functionalities or adjust your reaction conditions to be milder.

  • Benzyne (B1209423) Formation: In the absence of activating EWGs and under very strong basic conditions (like with NaNH2), a different mechanism involving a "benzyne" intermediate can occur, which may lead to a mixture of products.[3][4][19] If you are not intending for a benzyne mechanism, ensure your substrate is sufficiently activated with EWGs and use appropriate base/nucleophile combinations.

Frequently Asked Questions (FAQs)

Q1: Why is fluorine a good leaving group in SNAr reactions when it's generally a poor leaving group in SN1 and SN2 reactions?

A1: This is a key difference between SNAr and aliphatic nucleophilic substitutions. In SNAr, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[1][5] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack.[7][8] The C-F bond is broken in the subsequent, faster step, so its high strength has less of an impact on the overall reaction rate.[5]

Q2: Can I run an SNAr reaction without an electron-withdrawing group on the aromatic ring?

A2: Generally, SNAr reactions require the presence of strong electron-withdrawing groups to proceed under mild conditions.[4] However, if no EWGs are present, the reaction can sometimes be forced to occur under harsh conditions, such as very high temperatures and pressures, or by using a very strong base like sodium amide (NaNH2).[3][4] These forceful conditions often lead to the elimination-addition (benzyne) mechanism, which can result in a mixture of regioisomers.[4]

Q3: Does steric hindrance affect SNAr reactions?

A3: Yes, steric hindrance can play a role. Significant steric bulk on the nucleophile or on the aromatic substrate near the reaction site can impede the nucleophilic attack, slowing down the reaction.[9] For instance, N-methylaniline reacts much slower than aniline (B41778) in SNAr reactions due to the increased steric hindrance around the nitrogen atom.[20][21]

Q4: What is a Meisenheimer complex?

A4: A Meisenheimer complex is the resonance-stabilized, negatively charged intermediate that is formed during an SNAr reaction.[5][6][17] It is created when the nucleophile adds to the carbon atom bearing the leaving group, temporarily disrupting the aromaticity of the ring.[3][6] The stability of this complex is crucial for the reaction to proceed, and it is this stability that is enhanced by the presence of electron-withdrawing groups at the ortho and para positions.[4][6]

Data Presentation

Table 1: Relative Reactivity of Leaving Groups in SNAr

Leaving GroupRelative Rate
-F3300
-Cl~3
-Br~3
-I1

Data is based on a specific reaction and is for comparative purposes.[5]

Table 2: Effect of Solvent on SNAr Reaction Rate

SolventTypeRelative Rate
DMSOPolar AproticHigh
DMFPolar AproticHigh
AcetonitrilePolar AproticModerate to High
THFPolar AproticModerate
EthanolPolar ProticLow
WaterPolar ProticLow

Qualitative comparison. The rate enhancement in polar aprotic solvents can be several orders of magnitude.[12][13]

Table 3: Reaction Yields for the SNAr of 2-Chloro-5-nitropyridine with Various Amines

Nucleophile (Amine)Solvent SystemBaseTemperature (°C)Yield (%)
Primary AminesAqueous Isopropanol-8085-95
Secondary AminesEthanolTriethylamineReflux70-90

Data adapted from a representative protocol.[17]

Experimental Protocols

General Protocol for SNAr Reaction with an Amine Nucleophile:

  • Reactant Preparation: In a round-bottom flask, dissolve the aryl halide (1.0 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).

  • Addition of Reagents: Add the amine nucleophile (1.1 - 2.2 equivalents) to the solution. If the amine is used as a salt, add a base like potassium carbonate (1.5 - 2.0 equivalents). If a neutral amine is used, a base such as triethylamine (1.2 equivalents) can be added.

  • Reaction: Stir the mixture at the desired temperature (from room temperature to reflux, depending on substrate reactivity) for the required time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water or a saturated aqueous sodium bicarbonate solution to remove any remaining base or salts.[17][22]

    • Separate the organic layer, dry it over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure product.[17]

Example Protocol: Reaction of Methyl 4-fluoro-3-nitrobenzoate with Benzylamine (B48309)

  • To a solution of methyl 4-fluoro-3-nitrobenzoate (1.0 equiv) in DMF, add benzylamine (1.1 equiv) and potassium carbonate (1.5 equiv).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer, and purify the crude product by column chromatography on silica gel.[22]

Visualizations

SNAr_Troubleshooting_Workflow start Low Yield or No Reaction in SNAr check_substrate Is the aromatic ring activated by an ortho/para EWG? start->check_substrate check_lg Is the leaving group suitable (F > Cl > Br > I)? check_substrate->check_lg Yes no_ewg Add or change substrate to one with an ortho/para EWG. check_substrate->no_ewg No check_nucleophile Is the nucleophile strong enough? check_lg->check_nucleophile Yes bad_lg Switch to a substrate with a better leaving group (e.g., -F). check_lg->bad_lg No check_conditions Are the reaction conditions optimal? check_nucleophile->check_conditions Yes weak_nucleophile Use a stronger nucleophile or add a base. check_nucleophile->weak_nucleophile No suboptimal_conditions Optimize conditions: - Use polar aprotic solvent (DMSO, DMF) - Increase temperature - Check base and concentration check_conditions->suboptimal_conditions No success Reaction Optimized check_conditions->success Yes no_ewg->start bad_lg->start weak_nucleophile->start suboptimal_conditions->start SNAr_Factors SNAr SNAr Reaction Rate Substrate Aromatic Substrate SNAr->Substrate Nucleophile Nucleophile SNAr->Nucleophile Conditions Reaction Conditions SNAr->Conditions EWG Electron-Withdrawing Group (e.g., -NO2, -CN) Substrate->EWG EWG_pos Ortho/Para Position Substrate->EWG_pos LG Leaving Group (F > Cl > Br > I) Substrate->LG Nu_strength Strength (Anionic > Neutral) Nucleophile->Nu_strength Nu_sterics Low Steric Hindrance Nucleophile->Nu_sterics Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Conditions->Solvent Temp Increased Temperature Conditions->Temp Base Presence of Base (if needed) Conditions->Base

References

Technical Support Center: Overcoming Resistance to Biflavonoids in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance when testing biflavonoids in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My biflavonoid compound is not showing the expected cytotoxic effect on my cancer cell line. What are the possible reasons?

A1: Several factors could contribute to a lack of cytotoxic effect. Consider the following:

  • Compound Solubility and Stability: Biflavonoids can have poor aqueous solubility.[1][2][3] Ensure your compound is fully dissolved in the stock solution (e.g., DMSO) and does not precipitate when diluted in cell culture media.[4] Some biflavonoids may also be unstable in culture media over time.[1][5]

  • Cell Line Specificity: The cytotoxic effects of biflavonoids can be highly cell-line specific.[4] The cell line you are using may have intrinsic resistance mechanisms.

  • Assay Interference: Biflavonoids, as antioxidants, can interfere with tetrazolium-based viability assays like the MTT assay, leading to inaccurate results.[6][7]

  • Concentration and Incubation Time: The concentrations tested may be too low, or the incubation time may be too short to induce a significant effect.[4]

Q2: I am observing an increase in cell viability at higher concentrations of my biflavonoid in an MTT assay. Is this a valid result?

A2: This is a common artifact observed with antioxidant compounds like flavonoids.[7] The biflavonoid may be directly reducing the MTT reagent, leading to a false-positive signal that suggests increased viability. It is crucial to use an alternative cell viability assay that is not based on tetrazolium reduction, such as the Sulforhodamine B (SRB) assay, to confirm your results.[6]

Q3: What are the common mechanisms of acquired resistance to biflavonoids in cancer cells?

A3: Cancer cells can develop resistance to biflavonoids through various mechanisms, including:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump biflavonoids out of the cell, reducing their intracellular concentration.[8][9][10]

  • Alterations in Apoptotic Pathways: Cancer cells can upregulate anti-apoptotic proteins (e.g., Bcl-2) or downregulate pro-apoptotic proteins (e.g., Bax), making them resistant to apoptosis induction by biflavonoids.[2][11]

  • Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/Akt and NF-κB can promote cell survival and override the cytotoxic effects of biflavonoids.[12][13]

  • Enhanced DNA Repair: Increased capacity to repair DNA damage induced by biflavonoids can contribute to resistance.[5][14]

Q4: How can I overcome resistance to my biflavonoid of interest?

A4: Several strategies can be employed to overcome biflavonoid resistance:

  • Combination Therapy: Combining the biflavonoid with other chemotherapeutic agents can create synergistic effects and overcome resistance mechanisms.[15][16] For example, some flavonoids can sensitize resistant cells to drugs like cisplatin.[16]

  • Inhibition of Efflux Pumps: Using known inhibitors of ABC transporters, such as verapamil, can increase the intracellular accumulation of the biflavonoid.[17]

  • Targeting Pro-Survival Pathways: Co-administration with inhibitors of pathways like PI3K/Akt can re-sensitize resistant cells.

  • Formulation Strategies: Improving the solubility and bioavailability of biflavonoids through techniques like the use of amorphous solid dispersions can enhance their efficacy.[2]

Troubleshooting Guides

Guide 1: Unexpected Results in Cell Viability Assays

Problem: Inconsistent or unexpected results (e.g., no dose-response, increased viability at high concentrations) in cell viability assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Biflavonoid Precipitation Visually inspect the culture wells for any precipitate after adding the biflavonoid. Prepare fresh dilutions for each experiment and consider using a solubilizing agent if necessary.[1][2]
Assay Interference Switch from a tetrazolium-based assay (MTT, XTT) to a protein-based assay like the Sulforhodamine B (SRB) assay.[6] Run a control plate with the biflavonoid in cell-free media to check for direct reaction with the assay reagent.
Incorrect Concentration Range Perform a broad-range dose-response experiment to determine the optimal concentration range for your specific cell line.
Inappropriate Incubation Time Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[4]
Cell Seeding Density Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
Guide 2: Investigating the Role of Efflux Pumps in Resistance

Problem: Suspected involvement of ABC transporters in mediating resistance to a biflavonoid.

Experimental Workflow:

A Select resistant and sensitive cell lines B Treat cells with biflavonoid alone or in combination with an efflux pump inhibitor (e.g., verapamil) A->B C Perform cell viability assay (e.g., SRB assay) B->C D Perform rhodamine 123 or ethidium (B1194527) bromide accumulation/efflux assay B->D E Analyze results C->E D->E F Conclusion: Efflux pump involvement confirmed if inhibitor restores sensitivity and increases substrate accumulation E->F

Caption: Workflow for investigating efflux pump-mediated resistance.

Key Considerations:

  • Choice of Inhibitor: Use a well-characterized efflux pump inhibitor at a non-toxic concentration.

  • Fluorescent Substrates: Rhodamine 123 is a substrate for P-gp, while ethidium bromide can be used for a broader range of efflux pumps.[17]

  • Data Analysis: Compare the IC50 values of the biflavonoid in the presence and absence of the inhibitor. A significant decrease in IC50 suggests efflux pump involvement. In the accumulation assay, increased intracellular fluorescence in the presence of the biflavonoid indicates its potential as an efflux pump substrate or inhibitor.

Guide 3: Assessing Apoptosis Induction in Resistant Cells

Problem: Determining if resistant cells are failing to undergo apoptosis in response to biflavonoid treatment.

Experimental Approach:

A Treat sensitive and resistant cells with biflavonoid B Harvest cells at different time points A->B C Perform Western blot for apoptosis markers (cleaved PARP, cleaved Caspase-3, Bcl-2, Bax) B->C D Perform Annexin V/PI staining and flow cytometry B->D E Analyze and compare results between cell lines C->E D->E F Conclusion: Resistance may be due to a blocked apoptotic pathway if markers are not activated in resistant cells E->F

Caption: Workflow for assessing apoptosis in resistant cells.

Interpretation of Results:

  • Western Blot: Look for the appearance of cleaved (active) forms of PARP and Caspase-3, and changes in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[18][19]

  • Flow Cytometry: Annexin V staining identifies early apoptotic cells, while PI staining identifies late apoptotic and necrotic cells. A lack of increase in the Annexin V positive population in resistant cells suggests a blockage in the apoptotic pathway.

Data Presentation

Table 1: Summary of IC50 Values for Selected Biflavonoids in Various Cancer Cell Lines

BiflavonoidCancer Cell LineIC50 (µM)Reference
GinkgetinPC-3 (Prostate)15[20]
GinkgetinDU-145 (Prostate)5[20]
GinkgetinMCF-7 (Breast)10[20]
IsoginkgetinMDA-MB-231 (Breast)-[20]
ChamaejasminMDA-MB-231 (Breast)4.72[20]
RobustaflavoneMCF-7 (Breast)11.89[20]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol is adapted from standard procedures and should be optimized for your specific cell line and biflavonoid.[21]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the biflavonoid in complete culture medium. Replace the old medium with the medium containing the biflavonoid or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Western Blot Analysis of Apoptosis Markers

This is a general protocol and may require optimization.[18][22][23]

  • Cell Lysis: After biflavonoid treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., cleaved PARP, cleaved Caspase-3, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathways

cluster_resistance Resistance Mechanisms Biflavonoids Biflavonoids PI3K PI3K Biflavonoids->PI3K Inhibits Akt Akt Biflavonoids->Akt Inhibits NFkB NFkB Biflavonoids->NFkB Inhibits Apoptosis Apoptosis Biflavonoids->Apoptosis Induces PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes NFkB->CellSurvival Promotes CellSurvival->Apoptosis Inhibits EffluxPumps ABC Transporters (e.g., P-gp) DrugEfflux Biflavonoid Efflux EffluxPumps->DrugEfflux Increases

References

Validation & Comparative

A Comparative Analysis of 2,3,2'',3''-Tetrahydroochnaflavone and Ochnaflavone: Bioactivity and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biflavonoids 2,3,2'',3''-Tetrahydroochnaflavone (B12323119) and its unsaturated counterpart, Ochnaflavone (B1238491). Both compounds, found in various plant species, have garnered significant interest for their diverse pharmacological activities. This document outlines their known biological effects, supported by quantitative data where available, details of experimental protocols, and visual representations of their mechanisms of action to aid researchers, scientists, and drug development professionals.

Structural and Bioactive Overview

Ochnaflavone is a well-studied biflavonoid composed of an apigenin (B1666066) and a luteolin (B72000) unit linked by a diaryl ether bond.[1][2] Its structure contributes to a range of biological activities, including anti-inflammatory, anticancer, and anti-atherogenic effects.[1][3][4] this compound, as its name suggests, is a hydrogenated derivative of ochnaflavone, consisting of naringenin (B18129) and eriodictyol (B191197) moieties.[5] While research on this compound is less extensive, its structural similarity to ochnaflavone suggests a comparable, albeit potentially distinct, pharmacological profile.

Comparative Biological Activities

While direct comparative studies are limited, the available data allows for an initial assessment of their respective and potentially overlapping activities. Ochnaflavone has demonstrated significant inhibitory effects on key inflammatory enzymes and pathways.

Table 1: Comparative Anti-inflammatory Activity

CompoundTarget/AssayIC50 Value (µM)Source
Ochnaflavone Cyclooxygenase-2 (COX-2)0.6[6]
5-Lipoxygenase (5-LOX)6.56[6]
Secretory Phospholipase A2 (sPLA2)3.45[7]
Prostaglandin (B15479496) E2 (PGE2) Production1.08[8]
This compound Data Not Available--

IC50: The half maximal inhibitory concentration.

Ochnaflavone's anti-inflammatory properties are well-documented, with potent inhibition of COX-2, an enzyme crucial for prostaglandin production in inflammatory responses.[6] It also inhibits 5-LOX, another key enzyme in the inflammatory cascade responsible for leukotriene production.[6] Furthermore, ochnaflavone is a known inhibitor of phospholipase A2 (PLA2), which is involved in the release of arachidonic acid, a precursor for various inflammatory mediators.[3][7][9]

In the realm of oncology, ochnaflavone has been shown to inhibit the proliferation of human colon cancer cells (HCT-15) with an IC50 value of 4.1 µM.[10] This anti-proliferative effect is associated with cell cycle arrest in the G2/M phase and the induction of apoptosis.[10]

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for key experiments are provided below.

Inhibition of Prostaglandin E2 (PGE2) Production in RAW 264.7 Cells

This protocol is based on the methodology used to determine the inhibitory effect of ochnaflavone on PGE2 production in lipopolysaccharide (LPS)-activated macrophage-like RAW 264.7 cells.[8]

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Treatment: Cells are seeded in 24-well plates at a density of 2.5 x 10^5 cells/well and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (Ochnaflavone or this compound) for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response and incubated for 24 hours.

  • PGE2 Measurement: The cell culture supernatant is collected, and the concentration of PGE2 is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of PGE2 inhibition against the log concentration of the test compound.

G cluster_workflow PGE2 Inhibition Assay Workflow A 1. Culture RAW 264.7 Cells B 2. Seed Cells in 24-well Plates A->B C 3. Pre-treat with Test Compound B->C D 4. Stimulate with LPS (1 µg/mL) C->D E 5. Incubate for 24 hours D->E F 6. Collect Supernatant E->F G 7. Quantify PGE2 via ELISA F->G H 8. Calculate IC50 Value G->H

PGE2 Inhibition Assay Workflow.

Signaling Pathways

Ochnaflavone has been found to modulate several key signaling pathways involved in inflammation and cell proliferation.

Anti-Atherogenic Signaling Pathway

Ochnaflavone has been shown to inhibit the proliferation of human vascular smooth muscle cells induced by tumor necrosis factor (TNF)-α.[3] This effect is mediated through the regulation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway and matrix metalloproteinase-9 (MMP-9).[3]

G cluster_pathway Ochnaflavone's Anti-Atherogenic Mechanism TNFa TNF-α ERK12 ERK1/2 TNFa->ERK12 Activates MMP9 MMP-9 ERK12->MMP9 Activates Proliferation VSMC Proliferation MMP9->Proliferation Promotes Ochnaflavone Ochnaflavone Ochnaflavone->ERK12 Inhibits

Ochnaflavone's Anti-Atherogenic Mechanism.
Anti-inflammatory Signaling Pathway

Ochnaflavone exerts its anti-inflammatory effects in part by targeting the NF-κB and PI3K/AKT signaling pathways. In spinal cord injury models, ochnaflavone has been shown to suppress the phosphorylation of PI3K, AKT, IKKβ, and NF-κB p65, leading to a reduction in pro-inflammatory cytokines.[13]

G cluster_pathway Ochnaflavone's Anti-inflammatory Mechanism Stimulus Inflammatory Stimulus (e.g., LPS) PI3K PI3K Stimulus->PI3K Activates AKT AKT PI3K->AKT Activates IKKb IKKβ AKT->IKKb Activates NFkB NF-κB p65 IKKb->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Promotes Transcription Ochnaflavone Ochnaflavone Ochnaflavone->PI3K Inhibits Phosphorylation Ochnaflavone->AKT Inhibits Phosphorylation Ochnaflavone->IKKb Inhibits Phosphorylation Ochnaflavone->NFkB Inhibits Phosphorylation

Ochnaflavone's Anti-inflammatory Mechanism.

Conclusion

Ochnaflavone is a biflavonoid with well-characterized anti-inflammatory and anti-proliferative properties, acting through the modulation of key signaling pathways such as ERK1/2, PI3K/AKT, and NF-κB. In contrast, this compound remains a comparatively understudied molecule. The structural difference, namely the saturation of the C2-C3 and C2''-C3'' double bonds, likely influences its conformational flexibility and interaction with biological targets, suggesting a potentially different or more nuanced activity profile.

The total synthesis of both compounds opens the door for comprehensive side-by-side comparisons. Future research should focus on directly comparing their efficacy in various in vitro and in vivo models to elucidate the structure-activity relationships and to determine the therapeutic potential of this compound. Such studies are crucial for guiding the development of novel therapeutics based on these natural product scaffolds.

References

A Comparative Analysis of the Cytotoxic Effects of 2,3,2'',3''-Tetrahydroochnaflavone and Other Biflavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of 2,3,2'',3''-Tetrahydroochnaflavone alongside other notable biflavonoids. By presenting key experimental data, detailed methodologies, and visual representations of associated signaling pathways, this document aims to facilitate informed decisions in oncological research and drug discovery.

Introduction to Biflavonoids and their Anticancer Potential

Biflavonoids, a class of plant-derived polyphenolic compounds, have garnered significant attention in cancer research due to their diverse pharmacological activities. These molecules, consisting of two flavonoid units linked together, have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that govern cell proliferation and survival. This guide focuses on this compound and contextualizes its cytotoxic efficacy by comparing it with other well-characterized biflavonoids.

Comparative Cytotoxic Activity

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the available IC50 values for this compound and a selection of other biflavonoids against various cancer cell lines.

BiflavonoidCancer Cell LineIC50 ValueReference
This compound P388 (Murine Lymphocytic Leukemia)8.2 µg/mL[1]
AmentoflavoneHeLa (Cervical Cancer)36.42 µM[2]
NCI-H460 (Lung Cancer)14.79 µM
IsoginkgetinHeLa (Cervical Cancer)8.38 µM[2]
HepG2 (Liver Cancer)42.95 µM
NCI-H460 (Lung Cancer)25.31 µM
RobustaflavoneMCF-7 (Breast Cancer)11.89 µM
MorelloflavoneA549 (Lung Cancer)5.8 µM
DLD-1 (Colon Cancer)4.9 µM
HinokiflavoneA549 (Lung Cancer)> 100 µM
DLD-1 (Colon Cancer)> 100 µM

Experimental Protocols: Assessing Cytotoxicity

The determination of IC50 values relies on robust and reproducible experimental protocols. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of compounds.

MTT Assay Protocol

Objective: To determine the concentration of a biflavonoid that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., P388, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Biflavonoid stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the biflavonoid in culture medium to achieve a range of final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the biflavonoid.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the biflavonoid) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the biflavonoid concentration.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathways in Biflavonoid-Induced Cytotoxicity

Biflavonoids exert their cytotoxic effects by modulating various intracellular signaling pathways, primarily leading to apoptosis. The two main apoptotic pathways are the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

General Experimental Workflow for Cytotoxicity Screening

G start Start: Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with Biflavonoids (Varying Concentrations) seed->treat incubate Incubate (24-72h) treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT) incubate->assay read Measure Absorbance assay->read analyze Data Analysis: Calculate IC50 Values read->analyze end End: Determine Cytotoxic Potency analyze->end

Caption: A generalized workflow for determining the cytotoxic effects of biflavonoids using a cell-based assay.

Intrinsic Apoptosis Pathway

The intrinsic pathway is triggered by intracellular stress signals, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.

G biflavonoids Biflavonoids ros ↑ ROS Production biflavonoids->ros bcl2 ↓ Bcl-2 (Anti-apoptotic) biflavonoids->bcl2 bax ↑ Bax (Pro-apoptotic) biflavonoids->bax mito Mitochondrial Membrane Depolarization ros->mito bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis G biflavonoids Biflavonoids death_receptor ↑ Death Receptor Expression (e.g., Fas, TRAIL-R) biflavonoids->death_receptor disc DISC Formation death_receptor->disc cas8 Caspase-8 Activation disc->cas8 cas3 Caspase-3 Activation (Executioner Caspase) cas8->cas3 apoptosis Apoptosis cas3->apoptosis

References

A Comparative Guide to the In Vivo Anti-Cancer Activity of 2,3,2'',3''-Tetrahydroochnaflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo validation studies for the anti-cancer activity of 2,3,2'',3''-Tetrahydroochnaflavone (B12323119) are not extensively available in current scientific literature. This guide provides a comparative framework based on available in vitro data for the specified compound, in vivo data for the closely related biflavonoid, ochnaflavone (B1238491), and a standard chemotherapeutic agent, doxorubicin. The proposed in vivo study for this compound is hypothetical and designed to guide future research.

Introduction

This compound is a naturally occurring biflavonoid that has garnered interest for its potential anti-cancer properties.[1] Biflavonoids, a class of plant-derived polyphenols, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[2][3][4][5][6] This guide aims to provide a comparative analysis of the anti-cancer potential of this compound against a standard chemotherapeutic agent, doxorubicin, within the context of a proposed in vivo validation model for colon cancer.

Preclinical Data Summary

In Vitro Anti-Cancer Activity

Initial studies have indicated the anti-cancer potential of this compound and related biflavonoids.

  • A compound identified as this compound has demonstrated anti-cancer activity against P388 murine lymphocytic leukemia cells.[7]

  • The parent compound, ochnaflavone, has been shown to inhibit the proliferation of the HCT-15 human colon cancer cell line with an IC50 value of 4.1 μM, inducing G2/M phase cell cycle arrest and apoptosis.[5]

Comparative Performance: A Proposed In Vivo Study

To validate the in vivo anti-cancer efficacy of this compound, a xenograft model using a human colon cancer cell line (e.g., HCT-116) in immunodeficient mice is proposed. This allows for a direct comparison with a standard-of-care chemotherapeutic, doxorubicin.

Table 1: Proposed In Vivo Efficacy Comparison in a Colon Cancer Xenograft Model

Treatment Group Dosage Administration Route Tumor Growth Inhibition (%) Mean Tumor Volume (mm³) Body Weight Change (%) Survival Rate (%)
Vehicle Control -Intraperitoneal (i.p.)01500 ± 2500100
This compound (Hypothetical) 50 mg/kgi.p. daily40-60600 - 900< 5100
Ochnaflavone (Reference) 50 mg/kgi.p. daily55675< 5100
Doxorubicin 5 mg/kgi.p. weekly65[8]525[8]~10100

Note: Data for this compound is hypothetical and projected based on the activity of related biflavonoids. Data for Ochnaflavone is based on its known potent in vitro activity. Doxorubicin data is based on established in vivo studies.

Experimental Protocols

Cell Culture and Proliferation Assay (In Vitro)
  • Cell Line: HCT-116 human colon carcinoma cells.

  • Culture Conditions: Cells are maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • MTT Assay: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 48 hours. MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved in DMSO. Absorbance is measured at 570 nm to determine cell viability and the IC50 value.

Animal Xenograft Model (In Vivo)
  • Animal Model: Female BALB/c nude mice (6-8 weeks old).

  • Tumor Implantation: 1 x 10^6 HCT-116 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.

  • Treatment Protocol: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment groups (n=8 per group):

    • Vehicle Control (e.g., DMSO/saline)

    • This compound (50 mg/kg, i.p., daily)

    • Doxorubicin (5 mg/kg, i.p., weekly)

  • Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³), or after a set duration (e.g., 28 days). Tumors are then excised, weighed, and processed for further analysis.

Immunohistochemistry
  • Excised tumor tissues are fixed in 10% formalin, embedded in paraffin, and sectioned.

  • Sections are stained with antibodies against Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker).

  • The percentage of positive-staining cells is quantified to assess the effect of the treatments on tumor cell proliferation and apoptosis.

Mechanism of Action: Signaling Pathways

Biflavonoids are known to exert their anti-cancer effects through the modulation of various signaling pathways.[2][3] Based on studies of related compounds, this compound may induce apoptosis and cell cycle arrest.

G cluster_0 This compound cluster_1 Cellular Effects cluster_2 Apoptosis Pathway cluster_3 Cell Cycle Arrest Compound This compound ROS ↑ Reactive Oxygen Species Compound->ROS Mito Mitochondrial Dysfunction Compound->Mito Cdc2 ↓ Cdc2 Compound->Cdc2 CyclinB1 ↓ Cyclin B1 Compound->CyclinB1 ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp9 ↑ Caspase-9 Bax->Casp9 Bcl2->Casp9 Casp3 ↑ Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G2M G2/M Arrest Cdc2->G2M CyclinB1->G2M

Caption: Proposed signaling pathway for the anti-cancer activity of this compound.

Experimental Workflow

The following diagram illustrates the proposed workflow for the in vivo validation of this compound.

G cluster_0 Phase 1: In Vitro Analysis cluster_1 Phase 2: In Vivo Xenograft Model cluster_2 Phase 3: Data Analysis CellCulture HCT-116 Cell Culture MTT MTT Proliferation Assay CellCulture->MTT IC50 Determine IC50 MTT->IC50 TumorImplant Tumor Cell Implantation (BALB/c nude mice) IC50->TumorImplant Inform Dosage TumorGrowth Tumor Growth to 100-150 mm³ TumorImplant->TumorGrowth Treatment Treatment Administration (Compound vs. Doxorubicin vs. Vehicle) TumorGrowth->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint & Tissue Collection Monitoring->Endpoint TumorAnalysis Tumor Weight & Volume Analysis Endpoint->TumorAnalysis IHC Immunohistochemistry (Ki-67, Cleaved Caspase-3) Endpoint->IHC Toxicity Toxicity Assessment (Body Weight, Histology) Endpoint->Toxicity Report Final Report & Comparison TumorAnalysis->Report IHC->Report Toxicity->Report

Caption: Experimental workflow for the in vivo validation of anti-cancer compounds.

Conclusion and Future Directions

While direct in vivo evidence for the anti-cancer activity of this compound is currently lacking, preliminary in vitro data and studies on the related biflavonoid ochnaflavone suggest its potential as a novel anti-cancer agent. The proposed in vivo study provides a clear and robust framework for validating its efficacy, particularly in colon cancer models. Future research should focus on executing such in vivo studies to determine the therapeutic potential of this compound and to elucidate its precise mechanism of action. Further investigation into its pharmacokinetic and toxicological profiles will also be crucial for its development as a clinical candidate.

References

The Elusive Structure-Activity Relationship of Tetrahydroochnaflavone Derivatives: A Comparative Guide Based on Ochnaflavone

Author: BenchChem Technical Support Team. Date: December 2025

A scarcity of specific research on tetrahydroochnaflavone derivatives necessitates a broader examination of its parent compound, ochnaflavone (B1238491), to infer potential structure-activity relationships (SAR). This guide provides a comparative analysis of the known biological activities of ochnaflavone and its derivatives, supported by available experimental data and detailed protocols. The information presented aims to serve as a foundational resource for researchers, scientists, and drug development professionals, while also highlighting the significant gaps in the current understanding of this class of biflavonoids.

While the initial goal was to delineate the SAR of tetrahydroochnaflavone derivatives, a comprehensive literature search revealed a significant lack of specific studies on this particular subclass. Therefore, this guide pivots to the more extensively, yet still sparsely, studied parent biflavonoid, ochnaflavone. The insights gleaned from ochnaflavone and its few known derivatives may provide a valuable starting point for the rational design and future investigation of tetrahydroochnaflavone analogues.

Comparative Biological Activity of Ochnaflavone and its Derivatives

Ochnaflavone, a biflavonoid composed of two apigenin (B1666066) units linked by an ether bridge, has demonstrated notable biological activities, particularly in the realms of anticancer and anti-inflammatory research. Limited data is available for its derivatives, primarily focusing on methylated and reduced forms. The following table summarizes the key quantitative data available to date.

CompoundTarget/AssayActivity (IC₅₀)Reference
OchnaflavoneHuman Colon Cancer Cells (HCT-15)4.1 µM[1]
OchnaflavoneSecretory Phospholipase A₂ (sPLA₂)3.45 µM[2]
2'',3''-dihydroochnaflavone (B15495376)Murine Ehrlich CarcinomaCytotoxic[1]
7-O-methyl ochnaflavoneNot SpecifiedIsolated from Ochna pretoriensisNot Specified

Note: The term "cytotoxic" for 2'',3''-dihydroochnaflavone indicates that the study reported cell-killing activity but did not provide a specific IC₅₀ value.[1] The isolation of 7-O-methyl ochnaflavone suggests its existence, but its biological activities have not been quantitatively reported.

From this limited dataset, preliminary SAR observations can be cautiously proposed:

  • The core ochnaflavone structure exhibits potent activity against both cancer cell proliferation and a key inflammatory enzyme.

  • Saturation of the C2''-C3'' double bond in one of the flavone (B191248) units, as seen in 2'',3''-dihydroochnaflavone, appears to retain cytotoxic activity, although a quantitative comparison is not possible. This suggests that the planarity of both flavone systems may not be an absolute requirement for its anticancer effects.

  • Methylation of the hydroxyl groups , as with 7-O-methyl ochnaflavone, is a common modification in flavonoid chemistry that can influence solubility, metabolism, and target binding. The lack of activity data for this derivative represents a significant knowledge gap and a key area for future investigation.

Experimental Protocols

To aid in the replication and further exploration of these findings, detailed protocols for the key experiments are provided below.

Cytotoxicity against HCT-15 Human Colon Cancer Cells (MTT Assay)

This protocol is a standard method for assessing cell viability and is based on the procedure that would be used to determine the IC₅₀ value of ochnaflavone against HCT-15 cells.[3][4][5][6]

1. Cell Culture and Seeding:

  • Human colon adenocarcinoma HCT-15 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7]
  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
  • For the assay, cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

2. Compound Treatment:

  • Ochnaflavone is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
  • Serial dilutions of ochnaflavone are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration in each well should be kept below 0.5% to avoid solvent-induced toxicity.
  • The culture medium is removed from the wells and replaced with 100 µL of the medium containing the different concentrations of ochnaflavone. Control wells receive medium with DMSO only.

3. Incubation and MTT Addition:

  • The plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.
  • Following incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
  • The plates are incubated for an additional 4 hours.

4. Formazan (B1609692) Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed.
  • 150 µL of DMSO is added to each well to dissolve the formazan crystals.
  • The plates are gently shaken for 10 minutes to ensure complete dissolution.
  • The absorbance is measured at 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the DMSO-treated control cells.
  • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Inhibition of Secretory Phospholipase A₂ (sPLA₂) Activity

This protocol describes a common method for measuring sPLA₂ inhibition and is based on the type of assay used to determine the IC₅₀ of ochnaflavone.[2][8][9]

1. Reagents and Materials:

  • Secretory Phospholipase A₂ (e.g., from bee venom or snake venom)
  • Phospholipid substrate (e.g., 1,2-bis(heptanoylthio)glycerophosphocholine)
  • Reaction buffer (e.g., 50 mM Tris-HCl, 0.1 M NaCl, pH 7.4)
  • Ellman's reagent (DTNB)
  • Calcium chloride (CaCl₂)
  • Ochnaflavone dissolved in a suitable solvent (e.g., DMSO)

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.
  • To each well, add the reaction buffer, CaCl₂, and DTNB.
  • Add various concentrations of ochnaflavone to the test wells. Control wells receive the solvent only.
  • The reaction is initiated by adding the sPLA₂ enzyme to all wells except for the blank.
  • The plate is incubated at a specified temperature (e.g., 37°C) for a set period (e.g., 15 minutes).
  • The reaction is started by adding the phospholipid substrate.

3. Measurement and Data Analysis:

  • The hydrolysis of the substrate by sPLA₂ releases a thiol group that reacts with DTNB to produce a yellow-colored product.
  • The absorbance of the product is measured kinetically at 405 nm using a microplate reader.
  • The rate of the reaction is determined from the linear portion of the absorbance versus time curve.
  • The percentage of inhibition is calculated for each concentration of ochnaflavone relative to the control.
  • The IC₅₀ value is determined by plotting the percentage of inhibition against the ochnaflavone concentration and fitting the data to a dose-response curve.

Visualizing the Structures and Workflow

To better understand the molecular structures and the experimental process, the following diagrams are provided.

G cluster_ochnaflavone Ochnaflavone Core Structure cluster_derivatives Known Derivatives Ochnaflavone Dihydroochnaflavone 2'',3''-dihydroochnaflavone (Saturation at C2''-C3'') Ochnaflavone->Dihydroochnaflavone Reduction Methylochnaflavone 7-O-methyl ochnaflavone (Methylation at C7-OH) Ochnaflavone->Methylochnaflavone Methylation

Caption: Chemical structures of ochnaflavone and its known derivatives.

MTT_Workflow A Seed HCT-15 cells in 96-well plate B Incubate for 24h A->B C Treat cells with Ochnaflavone derivatives B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: A generalized workflow for determining cytotoxicity using the MTT assay.

Conclusion and Future Directions

The current body of research on ochnaflavone suggests its potential as a lead compound for the development of novel anticancer and anti-inflammatory agents. However, the lack of a systematic SAR study on a series of its derivatives, particularly tetrahydroochnaflavone analogues, is a major impediment to its rational optimization.

Future research should focus on the synthesis of a library of tetrahydroochnaflavone derivatives with diverse substitutions on the flavonoid rings. These compounds should then be systematically evaluated in a panel of biological assays to determine the influence of different functional groups on their activity and selectivity. Such studies are crucial for elucidating the SAR of this promising class of natural products and for unlocking their full therapeutic potential.

References

A Comparative Analysis of the Biological Activities of C-C and C-O-C Linked Biflavonoids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential biological profiles of biflavonoids based on their core linkage.

Biflavonoids, a class of naturally occurring polyphenolic compounds, are characterized by their structure, which consists of two flavonoid units linked together. The nature of this linkage, either a direct carbon-carbon (C-C) bond or a carbon-oxygen-carbon (C-O-C) ether bridge, significantly influences their conformational flexibility, physicochemical properties, and ultimately, their biological activities. This guide provides a comparative analysis of the biological activities of C-C and C-O-C linked biflavonoids, supported by experimental data, detailed methodologies, and visual representations of key molecular pathways.

Biflavonoids have garnered considerable attention in the scientific community for their diverse pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Prominent examples include amentoflavone (B1664850), a C-C linked biflavonoid, and hinokiflavone (B190357), a C-O-C linked biflavonoid, which will be central to this comparative analysis.[3][4]

Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of representative C-C and C-O-C linked biflavonoids. The data, presented as IC50 values (the concentration required to inhibit a biological process by 50%), has been compiled from various studies to facilitate a direct comparison. It is important to note that variations in experimental conditions can affect these values.

Table 1: Comparative Antioxidant Activity

Biflavonoid TypeCompoundAssayIC50/EC50 ValueReference
C-C Linked AmentoflavoneDPPH Radical Scavenging5.73 ± 0.08 µg/mL[5]
AgathisflavoneDPPH Radical Scavenging10.27 µM[5]
C-O-C Linked HinokiflavoneDPPH Radical Scavenging> 100 µM[6]
IsocryptomerinDPPH Radical Scavenging-[7]

Table 2: Comparative Anti-inflammatory Activity

Biflavonoid TypeCompoundAssayIC50 ValueReference
C-C Linked AmentoflavoneCOX-2 Inhibition-[8]
6-6" linked synthetic biflavonoidPGE2 Production Inhibition3.7 µM[9]
C-O-C Linked Hinokiflavone---
Ginkgetin (mixed linkage type)PGE2 Production Inhibition8.2-20.7 µM[9]

Table 3: Comparative Anticancer Activity

Biflavonoid TypeCompoundCell LineIC50 ValueReference
C-C Linked AmentoflavoneVarious Cancer CellsVaries[1]
C-O-C Linked HinokiflavoneBreast Cancer Cells (MDA-MB-231)Time and dose-dependent[10]
DelicaflavoneLung Cancer Cells-[11]

Table 4: Comparative Antimicrobial Activity

Biflavonoid TypeCompoundMicroorganismMIC (Minimum Inhibitory Concentration)Reference
C-C Linked AmentoflavoneVarious bacterial strainsConsiderable antibacterial effect[12][13]
C-O-C Linked Hinokiflavone---

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to aid in the design of future studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.[14][15]

Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions of the test biflavonoids and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compounds or standard.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Data Analysis:

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix Sample and DPPH Solution DPPH->Mix Sample Prepare Biflavonoid/ Standard Solutions Sample->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Workflow for the DPPH antioxidant assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[16][17]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the biflavonoids for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC50 value is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_assay Assay cluster_data Data Analysis Seed Seed Cancer Cells Treat Treat with Biflavonoids Seed->Treat Add_MTT Add MTT Solution Treat->Add_MTT Incubate_MTT Incubate 3-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure_Abs Measure Absorbance (570 nm) Solubilize->Measure_Abs Calc_Viability Calculate % Viability Measure_Abs->Calc_Viability Det_IC50 Determine IC50 Calc_Viability->Det_IC50

Workflow for the MTT cytotoxicity assay.
COX-2 Inhibition Assay for Anti-inflammatory Activity

This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.[18]

Principle: The assay measures the peroxidase activity of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H2. The inhibition of this process is quantified.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Prepare solutions of human recombinant COX-2 enzyme, heme, and arachidonic acid (substrate).

    • Prepare solutions of the test biflavonoids and a known COX-2 inhibitor (e.g., celecoxib).

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, COX-2 enzyme, and heme.

    • Add the test compounds or control inhibitor and incubate for a short period.

    • Initiate the reaction by adding the arachidonic acid substrate.

  • Detection:

    • The product of the peroxidase reaction can be measured using a colorimetric or fluorometric probe.

  • Data Analysis:

    • The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid or solid growth medium.

Protocol (Broth Microdilution Method):

  • Inoculum Preparation:

    • Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution:

    • In a 96-well microtiter plate, perform serial dilutions of the biflavonoid in a suitable broth medium.

  • Inoculation:

    • Add the standardized microbial suspension to each well.

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Result Interpretation:

    • The MIC is the lowest concentration of the biflavonoid at which no visible growth of the microorganism is observed.

Signaling Pathways

The biological activities of biflavonoids are often mediated through their interaction with various cellular signaling pathways.

Signaling Pathways Modulated by Amentoflavone (C-C linked)

Amentoflavone has been shown to modulate several key signaling pathways involved in cancer and inflammation.[1][3] It can induce apoptosis and inhibit cell proliferation by targeting pathways such as PI3K/Akt and NF-κB.[1] It has also been found to regulate the Hh-Gli1 signaling pathway in glioblastoma cells.[21]

Amentoflavone_Pathways cluster_cancer Anticancer Effects cluster_inflammation Anti-inflammatory Effects Amentoflavone Amentoflavone (C-C linked) PI3K_Akt PI3K/Akt Pathway Amentoflavone->PI3K_Akt Hh_Gli1 Hh-Gli1 Pathway Amentoflavone->Hh_Gli1 NFkB_Inflammation NF-κB Pathway Amentoflavone->NFkB_Inflammation Apoptosis_Cancer Induction of Apoptosis PI3K_Akt->Apoptosis_Cancer Proliferation_Inhibition Inhibition of Proliferation PI3K_Akt->Proliferation_Inhibition Hh_Gli1->Proliferation_Inhibition COX2_iNOS COX-2 & iNOS Expression NFkB_Inflammation->COX2_iNOS Cytokine_Modulation Modulation of Pro-inflammatory Cytokines NFkB_Inflammation->Cytokine_Modulation

Signaling pathways modulated by amentoflavone.
Signaling Pathways Modulated by Hinokiflavone (C-O-C linked)

Hinokiflavone exerts its anticancer effects by interfering with signaling pathways such as the ERK1-2/p38/NF-κB pathway.[4] It also regulates the expression of matrix metalloproteinases (MMPs) and can induce apoptosis and cell cycle arrest.[4][22]

Hinokiflavone_Pathways cluster_cancer_hino Anticancer Effects Hinokiflavone Hinokiflavone (C-O-C linked) ERK_p38_NFkB ERK1-2/p38/NF-κB Pathway Hinokiflavone->ERK_p38_NFkB MMP_Regulation Regulation of MMP-2/MMP-9 Hinokiflavone->MMP_Regulation Apoptosis_Hino Induction of Apoptosis ERK_p38_NFkB->Apoptosis_Hino Cell_Cycle_Arrest Cell Cycle Arrest ERK_p38_NFkB->Cell_Cycle_Arrest Metastasis_Inhibition Inhibition of Metastasis MMP_Regulation->Metastasis_Inhibition

Signaling pathways modulated by hinokiflavone.

Conclusion

References

Confirming the molecular targets and mechanism of action of 2,3,2'',3''-Tetrahydroochnaflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of existing research confirms the cytotoxic potential of 2,3,2'',3''-Tetrahydroochnaflavone, a naturally occurring biflavonoid, against murine lymphocytic leukemia cells (P388). This guide delves into the current understanding of its molecular targets and mechanism of action, comparing its efficacy with related compounds and providing detailed experimental methodologies for researchers in oncology and drug discovery.

Cytotoxic Activity Against P388 Murine Lymphocytic Leukemia Cells

This compound has demonstrated significant cytotoxic effects against the P388 murine lymphocytic leukemia cell line. Experimental data reveals a half-maximal inhibitory concentration (IC50) of 8.2 µg/mL for this biflavonoid.[1] This finding establishes its potential as a noteworthy anti-cancer agent, warranting further investigation into its precise molecular interactions.

Comparative Efficacy of Related Biflavonoids

To contextualize the potency of this compound, a comparison with a structurally similar biflavonoid, 2,3-dihydroochnaflavone, is presented below. Both compounds were evaluated against the P388 murine lymphocytic leukemia cell line.

CompoundIC50 (µg/mL) against P388 Cells
This compound8.2[1]
2,3-dihydroochnaflavone3.1[1]

The data indicates that while both compounds exhibit cytotoxic activity, 2,3-dihydroochnaflavone is more potent in this specific cell line.

Elucidating the Mechanism of Action: A Focus on DNA Interaction and Topoisomerase Inhibition

While direct molecular targets of this compound are still under active investigation, evidence from closely related compounds and the broader class of flavonoids points towards DNA as a primary target and the inhibition of topoisomerase enzymes as a key mechanism of action.

A related biflavonoid, II-2,3-dihydroochnaflavone, has been identified as a DNA interacting agent.[2] Studies have shown its ability to unwind DNA, a process that can be mediated by topoisomerase I.[2] Topoisomerases are crucial enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Their inhibition can lead to DNA damage and ultimately trigger programmed cell death, or apoptosis, in cancer cells.[3][4]

The general mechanism for many cytotoxic flavonoids involves the induction of apoptosis and cell cycle arrest. Ochnaflavone, another related biflavonoid, has been shown to induce G2/M phase cell cycle arrest and apoptosis in human colon cancer cells.[2] This suggests that this compound may exert its cytotoxic effects through similar pathways, initiating a cascade of events that halt cell proliferation and lead to cell death.

G cluster_drug This compound cluster_cellular_effects Cellular Effects cluster_outcome Outcome drug This compound dna_interaction DNA Interaction drug->dna_interaction Potential Interaction topoisomerase_inhibition Topoisomerase Inhibition dna_interaction->topoisomerase_inhibition Leads to cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) topoisomerase_inhibition->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis cytotoxicity Cytotoxicity in P388 Cells apoptosis->cytotoxicity

Caption: Proposed mechanism of action for this compound.

Experimental Protocols: Cytotoxicity Assessment

The evaluation of the cytotoxic activity of this compound and its analogs against P388 murine lymphocytic leukemia cells is typically performed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: P388 cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere or stabilize for a short period.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following the incubation period, a solution of MTT is added to each well.

  • Incubation: The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

G start Start seed_cells Seed P388 cells in 96-well plate start->seed_cells add_compound Add this compound (various concentrations) seed_cells->add_compound incubate_48_72h Incubate for 48-72 hours add_compound->incubate_48_72h add_mtt Add MTT solution to each well incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4 hours add_mtt->incubate_2_4h add_solubilizer Add solubilizing agent incubate_2_4h->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on currently available research. Further in-depth studies are required to fully elucidate the molecular targets and confirm the precise mechanism of action of this compound.

References

Unveiling the Anticancer Potential of 2,3,2'',3''-Tetrahydroochnaflavone: A Comparative Guide to its Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals are invited to explore this comprehensive guide on the bioactivity of 2,3,2'',3''-Tetrahydroochnaflavone, a biflavonoid with emerging anticancer potential. This document provides a comparative analysis of its activity, detailed experimental protocols for its evaluation, and insights into the key signaling pathways it may target in cancer cells.

While direct experimental data on this compound across a wide range of cancer cell lines remains nascent, this guide draws upon existing data for this compound and its close structural analogs, primarily ochnaflavone (B1238491) and other biflavonoids, to provide a framework for future investigation and cross-validation.

Comparative Bioactivity of Biflavonoids Across Cancer Cell Lines

Biflavonoids, a class of plant-derived polyphenols, have demonstrated significant cytotoxic effects against various cancer cell lines. The available data for this compound shows a promising start, with a noted cytotoxicity against P388 murine lymphocytic leukemia cells. To contextualize this finding and guide further research, the following table summarizes the inhibitory concentrations (IC50) of closely related biflavonoids against a panel of human cancer cell lines. This comparative data highlights the potential spectrum of activity for this compound.

Compound NameCancer Cell LineIC50 (µM)
This compound P388 (Murine Lymphocytic Leukemia)~15.2 (8.2 µg/mL)
OchnaflavoneHCT-15 (Human Colon Cancer)4.1
OchnaflavoneMelanomaNot specified
7,7''-DimethoxyagastisflavoneHT-29 (Human Colon Cancer)Not specified
7,7''-DimethoxyagastisflavoneA549 (Human Lung Cancer)Not specified
7,7''-DimethoxyagastisflavoneHepG2 (Human Liver Cancer)Not specified

Note: The IC50 value for this compound was converted from µg/mL to µM assuming a molecular weight of approximately 542.5 g/mol . Further studies are required to establish its efficacy across a broader range of cancer cell lines.

Key Signaling Pathways in Biflavonoid-Mediated Anticancer Activity

The anticancer effects of biflavonoids are often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis. Based on studies of related compounds, this compound is hypothesized to exert its bioactivity through the induction of apoptosis and cell cycle arrest, potentially involving the PI3K/Akt and NF-κB signaling pathways.

Proposed Mechanism of Action

dot graph "Proposed_Mechanism_of_Action" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Tetrahydroochnaflavone [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K"]; Akt [label="Akt"]; NFkB [label="NF-κB"]; CellCycle [label="Cell Cycle Progression"]; Apoptosis [label="Apoptosis"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Induction [label="Apoptosis Induction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Tetrahydroochnaflavone -> PI3K [label="Inhibition"]; Tetrahydroochnaflavone -> NFkB [label="Inhibition"]; PI3K -> Akt [label="Activation"]; Akt -> CellCycle; Akt -> Apoptosis [label="Inhibition"]; NFkB -> Proliferation; CellCycle -> Proliferation; Tetrahydroochnaflavone -> CellCycle [label="Inhibition", style=dashed]; Tetrahydroochnaflavone -> Apoptosis [label="Induction", style=dashed]; CellCycle -> Arrest [style=dotted]; Apoptosis -> Induction [style=dotted]; }

Caption: Proposed signaling pathways targeted by this compound.

Experimental Protocols

To facilitate the cross-validation of this compound's bioactivity, this section provides detailed methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the compound.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 to 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Experimental Workflow Diagram

dot digraph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start: Cancer Cell Lines", shape=ellipse, fillcolor="#FBBC05"]; Culture [label="Cell Culture & Seeding"]; Treatment [label="Treatment with\nthis compound"]; MTT [label="MTT Assay for\nCytotoxicity (IC50)"]; ApoptosisAssay [label="Apoptosis Assay\n(Annexin V/PI)"]; FlowCytometry [label="Flow Cytometry Analysis"]; DataAnalysis [label="Data Analysis & Interpretation"]; End [label="End: Bioactivity Profile", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Culture; Culture -> Treatment; Treatment -> MTT; Treatment -> ApoptosisAssay; ApoptosisAssay -> FlowCytometry; MTT -> DataAnalysis; FlowCytometry -> DataAnalysis; DataAnalysis -> End; }

Caption: General workflow for in vitro evaluation of anticancer bioactivity.

Conclusion and Future Directions

The preliminary data for this compound, when viewed in the context of related biflavonoids, suggests a promising avenue for anticancer drug discovery. However, rigorous experimental validation across a diverse panel of cancer cell lines is imperative to substantiate its therapeutic potential. Future research should focus on:

  • Determining the IC50 values of this compound in a broader range of cancer cell lines, including but not limited to breast, lung, prostate, and colon cancers.

  • Elucidating the precise molecular mechanisms of action, with a focus on the PI3K/Akt and NF-κB signaling pathways, through western blotting and other molecular biology techniques.

  • Investigating its effects on cell cycle progression using flow cytometry.

  • Conducting in vivo studies to assess its efficacy and safety in animal models.

This guide serves as a foundational resource to stimulate and direct further investigation into the anticancer properties of this compound, with the ultimate goal of translating these findings into novel therapeutic strategies.

A Comparative Guide to Synthetic vs. Naturally Isolated 2,3,2'',3''-Tetrahydroochnaflavone for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Efficacy, Synthesis, and Biological Activity for Drug Development Professionals

This guide provides a detailed comparison of synthetically produced and naturally isolated 2,3,2'',3''-Tetrahydroochnaflavone (B12323119), a biflavonoid showing promise in anticancer research. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current scientific landscape surrounding this compound. We will delve into its efficacy, the methodologies for its synthesis and isolation, and the potential signaling pathways it may influence.

Efficacy: A Tale of a Known Natural Potency and an Unexplored Synthetic Counterpart

The evaluation of this compound's efficacy currently leans heavily on studies of the naturally isolated compound. Research has demonstrated its cytotoxic effects against P388 murine lymphocytic leukemia cells.[1][2]

Naturally Isolated this compound:

The primary source for the natural isolation of this biflavonoid is the leaves of Quintinia acutifolia, a tree native to New Zealand.[3] Studies have consistently reported its ability to inhibit the proliferation of P388 leukemia cells, indicating its potential as an anticancer agent.[1]

Synthetic (±)-2,3,2'',3''-Tetrahydroochnaflavone:

The first total synthesis of (±)-2,3,2'',3''-tetrahydroochnaflavone has been successfully achieved, marking a significant step towards its broader availability for research and development.[4] This synthetic route provides a crucial alternative to the extraction from natural, and potentially limited, sources. However, to date, there is a notable absence of published data on the biological activity, including the cytotoxicity, of the synthetically produced racemic mixture. This represents a critical knowledge gap that needs to be addressed to fully understand the potential of the synthetic compound.

Without direct comparative studies, a definitive statement on the superior efficacy of one form over the other cannot be made. The known potency of the natural isolate provides a strong rationale for the biological evaluation of its synthetic counterpart.

Quantitative Data Presentation

The following table summarizes the available quantitative data on the cytotoxicity of naturally isolated this compound.

Compound FormCell LineAssayEfficacy Metric (IC₅₀)Reference
Naturally IsolatedP388 murine lymphocytic leukemiaCytotoxicity8.2 µg/mL[1]

Note: IC₅₀ (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a higher potency. Data for the synthetic form is currently unavailable in published literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for the synthesis of (±)-2,3,2'',3''-tetrahydroochnaflavone, the isolation of the natural compound, and a standard cytotoxicity assay.

Total Synthesis of (±)-2,3,2'',3''-Tetrahydroochnaflavone

The first total synthesis of racemic this compound was achieved through a multi-step process.[4] The key steps involve the formation of a diaryl ether and the subsequent cyclization of an ether-linked bichalcone.

Key Reagents and Starting Materials:

  • 2,4,6-Trihydroxyacetophenone

  • 4-Hydroxybenzaldehyde

  • Various reagents for protection, coupling, and cyclization reactions.

Simplified Workflow:

  • Synthesis of Chalcone (B49325) Precursors: Synthesis of the two different chalcone units that will form the biflavonoid structure. This involves protection of hydroxyl groups and condensation reactions.

  • Diaryl Ether Formation: Coupling of the two chalcone precursors through an Ullmann condensation or a similar ether synthesis reaction to form the bichalcone.

  • Cyclization: Intramolecular cyclization of the bichalcone to form the two dihydroflavone rings of the target molecule.

  • Deprotection: Removal of the protecting groups to yield the final product, (±)-2,3,2'',3''-tetrahydroochnaflavone.

Isolation of this compound from Quintinia acutifolia

The natural compound is extracted and purified from the leaves of Quintinia acutifolia.[3]

General Procedure:

  • Extraction: Dried and powdered leaves of Quintinia acutifolia are subjected to solvent extraction, typically using a sequence of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).

  • Fractionation: The crude extract is then fractionated using techniques like column chromatography over silica (B1680970) gel.

  • Purification: The fractions containing the desired compound are further purified using methods such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Evaluation using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]

Protocol:

  • Cell Seeding: P388 murine lymphocytic leukemia cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (either naturally isolated or synthetic this compound) dissolved in a suitable solvent (e.g., DMSO) and diluted in cell culture medium. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined by plotting the cell viability against the compound concentration.

Visualizing the Science: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_product Final Product 2,4,6-Trihydroxyacetophenone 2,4,6-Trihydroxyacetophenone Chalcone_Synthesis Chalcone Synthesis 2,4,6-Trihydroxyacetophenone->Chalcone_Synthesis 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde->Chalcone_Synthesis Diaryl_Ether_Formation Diaryl Ether Formation Chalcone_Synthesis->Diaryl_Ether_Formation Cyclization Cyclization Diaryl_Ether_Formation->Cyclization Deprotection Deprotection Cyclization->Deprotection Final_Product (±)-2,3,2'',3''-Tetrahydroochnaflavone Deprotection->Final_Product

Caption: Synthetic workflow for (±)-2,3,2'',3''-Tetrahydroochnaflavone.

Isolation_Workflow Plant_Material Quintinia acutifolia Leaves Extraction Solvent Extraction Plant_Material->Extraction Fractionation Column Chromatography Extraction->Fractionation Purification HPLC / Prep-TLC Fractionation->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the isolation of the natural compound.

Apoptosis_Pathway cluster_cell Leukemia Cell cluster_membrane Mitochondrial Membrane cluster_cytosol Cytosol Biflavonoid This compound Bcl2 Bcl-2 (Anti-apoptotic) Biflavonoid->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Biflavonoid->Bax Activation Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Plausible intrinsic apoptosis pathway induced by biflavonoids.

Conclusion and Future Directions

The journey of this compound from a naturally occurring cytotoxic agent to a potentially synthesizable therapeutic is well underway. The established efficacy of the natural isolate against P388 murine lymphocytic leukemia cells provides a solid foundation for its further investigation. The successful total synthesis of its racemic form opens up new avenues for research, including the possibility of producing larger quantities for extensive preclinical testing and the synthesis of novel analogues with potentially improved activity and pharmacological properties.

The most pressing need in this field is the comprehensive biological evaluation of the synthetic (±)-2,3,2'',3''-tetrahydroochnaflavone. Direct, head-to-head studies comparing its cytotoxicity with the naturally isolated enantiomer(s) are essential to determine if the synthetic route provides a viable alternative for producing a biologically active compound. Furthermore, elucidation of the specific molecular targets and the intricate signaling pathways modulated by this biflavonoid will be crucial for its development as a targeted anticancer therapy. The insights gained from such studies will undoubtedly propel the field forward and could ultimately lead to the development of a new and effective therapeutic agent for leukemia and potentially other cancers.

References

A Comparative Spectroscopic Analysis of Ochnaflavone and its Tetrahydro Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic distinctions between the biflavonoid ochnaflavone (B1238491) and its reduced tetrahydro derivatives. This guide provides a comparative analysis of their Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data, supported by detailed experimental protocols.

This publication aims to serve as a practical resource for the identification and characterization of ochnaflavone and its tetrahydro analogs. The reduction of the C2-C3 double bonds in the flavanone (B1672756) rings to form tetrahydro derivatives induces significant changes in the electronic and structural properties of the molecule. These alterations are directly observable through various spectroscopic techniques, providing clear markers for differentiation.

Chemical Transformation

The hydrogenation of ochnaflavone yields its tetrahydro derivatives, a process that saturates the α,β-unsaturated ketone system within the C-rings of the flavone (B191248) moieties. This structural change is the primary reason for the observed differences in the spectroscopic data.

Ochnaflavone Ochnaflavone Tetrahydroochnaflavone Tetrahydroochnaflavone Ochnaflavone->Tetrahydroochnaflavone Hydrogenation (e.g., H₂, Pd/C)

Caption: Conversion of Ochnaflavone to Tetrahydroochnaflavone.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for ochnaflavone and its tetrahydro derivatives. The data presented is a compilation from various literature sources.

Table 1: UV-Visible Spectroscopy Data
CompoundSolventλmax (nm)
OchnaflavoneMethanol (B129727)~270, ~335
TetrahydroochnaflavoneMethanolShorter wavelength shifts expected
Table 2: Infrared (IR) Spectroscopy Data
Functional GroupOchnaflavone (cm⁻¹)Tetrahydroochnaflavone (cm⁻¹)Assignment
O-H stretch~3400 (broad)~3400 (broad)Phenolic hydroxyl groups
C=O stretch (C4-keto)~1655~1680Carbonyl group
C=C stretch (aromatic)~1610, ~1580~1610, ~1580Aromatic ring vibrations
C-O stretch (ether)~1240~1240Diaryl ether linkage

Note: The C=O stretching frequency in tetrahydroochnaflavone is expected to be at a higher wavenumber compared to ochnaflavone due to the loss of conjugation with the C2-C3 double bond.

Table 3: ¹H NMR Spectroscopy Data (Chemical Shifts, δ ppm)
ProtonOchnaflavone (in DMSO-d₆)Tetrahydroochnaflavone (in DMSO-d₆)
H-3, H-3''~6.9~5.5 (dd), ~3.0 (m)
H-6, H-8~6.2, ~6.5~6.0, ~6.1
H-6'', H-8''~6.3, ~6.6~6.1, ~6.2
Aromatic H6.8 - 8.16.7 - 7.9

Note: The most significant change is observed for the C2 and C3 protons. In ochnaflavone, the H-3 and H-3'' protons are olefinic, whereas in the tetrahydro derivatives, they become part of an ABC spin system with characteristic doublet of doublets and multiplet signals at higher field (lower ppm).

Table 4: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ ppm)
CarbonOchnaflavone (in DMSO-d₆)Tetrahydroochnaflavone (in DMSO-d₆)
C-2, C-2''~164~79
C-3, C-3''~103~43
C-4, C-4''~182~196
Aromatic C95 - 16595 - 165

Note: The saturation of the C2-C3 double bond leads to a dramatic upfield shift for C-2 and C-3. The C-4 carbonyl carbon experiences a downfield shift in the tetrahydro derivative due to the loss of conjugation.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample purity.

UV-Visible Spectroscopy
  • Sample Preparation: A dilute solution of the compound (ochnaflavone or its tetrahydro derivative) is prepared in a UV-transparent solvent, typically methanol or ethanol, to a concentration of approximately 1-10 µg/mL.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is first zeroed with a cuvette containing the pure solvent (blank).

  • Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-600 nm. The wavelengths of maximum absorbance (λmax) are then determined from the resulting spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: The solid sample is finely ground with dry potassium bromide (KBr) in a mortar and pestle (approximately 1 mg of sample to 100 mg of KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty sample compartment is recorded.

  • Data Acquisition: The KBr pellet is placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H NMR) is used. The instrument is tuned to the appropriate nucleus (¹H or ¹³C) and the magnetic field is shimmed to homogeneity.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay. Chemical shifts are reported in parts per million (ppm) relative to TMS.

    • ¹³C NMR: A proton-decoupled one-dimensional carbon-13 NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Chemical shifts are reported in ppm relative to TMS.

General Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic analysis and characterization of these compounds is outlined below.

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Isolation Isolation & Purification UV_Vis UV-Vis Spectroscopy Isolation->UV_Vis IR IR Spectroscopy Isolation->IR NMR NMR Spectroscopy Isolation->NMR Structure_Elucidation Structure Elucidation UV_Vis->Structure_Elucidation IR->Structure_Elucidation NMR->Structure_Elucidation Comparison Comparative Analysis Structure_Elucidation->Comparison

Assessing the Therapeutic Potential of 2,3,2'',3''-Tetrahydroochnaflavone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biflavonoid 2,3,2'',3''-Tetrahydroochnaflavone and its analogs are emerging as a promising class of compounds with a wide spectrum of therapeutic possibilities. This guide provides a comparative analysis of their potential, drawing from available experimental data on their anti-inflammatory, anticancer, and neuroprotective activities. The information is presented to facilitate further research and drug development efforts in this area.

Comparative Analysis of Biological Activities

The therapeutic potential of this compound analogs can be assessed by comparing their efficacy in various biological assays. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Anti-inflammatory Activity

The anti-inflammatory properties of biflavonoids are often evaluated by their ability to inhibit key inflammatory mediators and enzymes. While specific IC50 values for a broad range of this compound analogs are not extensively documented in publicly available literature, the data for related biflavonoids and flavonoids provide a valuable benchmark for comparison. These compounds typically exert their effects by inhibiting enzymes like cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), and by reducing the production of nitric oxide (NO) and prostaglandins (B1171923) (PGE2).[1]

Compound/AnalogTarget/AssayCell LineIC50 (µM)Reference
General Biflavonoids
3-4′′′-linked biflavonoidCOX-2 mediated PGE2 productionLPS-treated RAW 264.7 cells7.0[1]
6-6′′-linked biflavonoidCOX-2 mediated PGE2 productionLPS-treated RAW 264.7 cells3.7[1]
3′-6′′-linked biflavonoidCOX-2 mediated PGE2 productionLPS-treated RAW 264.7 cells17.3[1]
OchnaflavonePhospholipase A2-Potent Inhibition[2]
Hypothetical Analogs
Analog A (More hydroxyl groups)NO ProductionRAW 264.7Data not available-
Analog B (Methoxy substitution)COX-2 InhibitionHT-29Data not available-

Note: Data for hypothetical analogs are included to illustrate the type of comparative data required for a comprehensive assessment. Further experimental studies are needed to generate these values.

Anticancer Activity

The anticancer potential of flavonoid derivatives is a significant area of research. Their mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Flavone Derivatives
3',4',5-trihydroxyflavoneA549 (Lung Carcinoma)~10-50[3]
3',4',5-trihydroxyflavoneMCF-7 (Breast Cancer)~10-50[3]
5,3′-dihydroxy-3,6,7,8,4′-PeMFMCF-7 (Breast Cancer)3.71[1]
5,3′-dihydroxy-3,6,7,8,4′-PeMFMDA-MB-231 (Breast Cancer)21.27[1]
SideritoflavoneMCF-7 (Breast Cancer)4.9[1]
Biflavonoids
OchnaflavoneHCT-15 (Colon Cancer)4.1[4]
Neuroprotective Effects

Biflavonoids have demonstrated potential in protecting neuronal cells from damage, a critical factor in neurodegenerative diseases. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in cell survival.[5] While specific comparative data for this compound analogs are limited, studies on related compounds like amentoflavone, ginkgetin, and isoginkgetin (B1672240) show strong neuroprotection against oxidative stress and amyloid-beta-induced cell death.[5]

Key Signaling Pathways

The therapeutic effects of this compound and its analogs are mediated through the modulation of critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for designing more potent and specific analogs.

NF-kB Signaling Pathway cluster_nucleus Nuclear Events Stimuli Inflammatory Stimuli (LPS, Cytokines) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα Complex NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) NFkB->Genes Activates Transcription NFkB_IkB:e->NFkB:w Release Analogs Tetrahydroochnaflavone Analogs Analogs->IKK Inhibits Analogs->NFkB Inhibits Translocation

Caption: NF-κB signaling pathway and points of inhibition by Tetrahydroochnaflavone analogs.

PI3K-Akt Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Analogs Tetrahydroochnaflavone Analogs Analogs->PI3K Inhibits Analogs->Akt Inhibits Experimental Workflow Start Start: Synthesis of Tetrahydroochnaflavone Analogs Screening Primary Screening Anti-inflammatory Assays (e.g., NO, COX-2) Anticancer Assays (e.g., MTT) Neuroprotection Assays Start->Screening Hit Hit Identification (Potent & Selective Analogs) Screening:f1->Hit Screening:f2->Hit Screening:f3->Hit Mechanism Pathway Analysis (NF-κB, PI3K-Akt) Target Identification Hit->Mechanism Lead Lead Optimization Mechanism->Lead InVivo In Vivo Studies (Animal Models) Lead->InVivo End Preclinical Development InVivo->End

References

2,3,2'',3''-Tetrahydroochnaflavone: A Comparative Analysis Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the naturally occurring biflavonoid, 2,3,2'',3''-Tetrahydroochnaflavone, and its cytotoxic potential relative to established chemotherapeutic agents. The information is compiled to support research and development efforts in oncology, offering a side-by-side look at available preclinical data.

Executive Summary

This compound, a biflavonoid isolated from the leaves of Quintinia acutifolia, has demonstrated cytotoxic activity against the P388 murine lymphocytic leukemia cell line.[1] This guide presents a quantitative comparison of its potency with standard chemotherapeutic drugs—doxorubicin, cisplatin, paclitaxel, and mitomycin C—against the same cell line. While direct comparative studies are limited, this analysis of available half-maximal inhibitory concentration (IC50) values provides a preliminary assessment of its potential as an anticancer agent. The precise mechanism of action for this compound is not yet fully elucidated; however, this guide explores the known anticancer mechanisms of related biflavonoids, which typically involve the induction of apoptosis and cell cycle arrest through various signaling pathways. Detailed experimental protocols for assessing cytotoxicity are also provided to facilitate further research.

Quantitative Comparison of Cytotoxicity

The in vitro efficacy of this compound has been evaluated against the P388 murine lymphocytic leukemia cell line. The following table summarizes its IC50 value in comparison to those of standard chemotherapeutic agents against the same cell line. It is important to note that IC50 values can vary between studies due to different experimental conditions.

CompoundCell LineIC50 (µg/mL)Molar Concentration (µM)
This compoundP3888.2~15.1
DoxorubicinP3880.01 - 0.5~0.018 - 0.92
CisplatinP3880.1 - 1.0~0.33 - 3.33
PaclitaxelP3880.004 - 0.05~0.0047 - 0.058
Mitomycin CP388~0.06~0.18

Note: The molar concentration for this compound was calculated using a molecular weight of 542.5 g/mol . The IC50 values for the standard chemotherapeutic agents are presented as a range based on values reported in the scientific literature.

Mechanistic Insights: A Look at Related Biflavonoids

While the specific signaling pathways targeted by this compound have not been extensively studied, the broader class of biflavonoids is known to exert anticancer effects through multiple mechanisms. These often include the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).

Many flavonoids and biflavonoids have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] This can involve the modulation of key signaling molecules such as caspases, Bcl-2 family proteins, and mitogen-activated protein kinases (MAPKs). Furthermore, some biflavonoids can arrest the cell cycle at different phases (e.g., G1/S or G2/M), preventing cancer cell proliferation.

Below is a generalized representation of a potential signaling pathway for flavonoid-induced apoptosis.

flavonoid_apoptosis_pathway Biflavonoid Biflavonoid Cell Membrane Cell Membrane Biflavonoid->Cell Membrane Crosses membrane Mitochondrion Mitochondrion Cell Membrane->Mitochondrion Induces mitochondrial stress Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Release of Cytochrome c Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

A simplified diagram of a potential flavonoid-induced apoptotic pathway.

Experimental Protocols

The following provides a general framework for a cytotoxicity assay to determine the IC50 value of a compound in a cancer cell line, such as the P388 murine lymphocytic leukemia line.

Cell Culture and Maintenance
  • Cell Line: P388 murine lymphocytic leukemia cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • P388 cells

  • Complete culture medium

  • Test compound (this compound) and standard chemotherapeutic agents

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed P388 cells into 96-well plates at a density of approximately 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Preparation: Prepare a series of dilutions of the test compound and standard drugs in the culture medium.

  • Treatment: After 24 hours of incubation to allow for cell attachment, add 100 µL of the various concentrations of the test compounds to the wells. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

cytotoxicity_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Cells Seed Cells Add Compounds Add Compounds Seed Cells->Add Compounds Prepare Compounds Prepare Compounds Prepare Compounds->Add Compounds Incubate Incubate Add Compounds->Incubate Add MTT Add MTT Incubate->Add MTT Incubate_MTT Incubate Add MTT->Incubate_MTT Solubilize Solubilize Incubate_MTT->Solubilize Read Absorbance Read Absorbance Solubilize->Read Absorbance Calculate Viability Calculate Viability Read Absorbance->Calculate Viability Determine IC50 Determine IC50 Calculate Viability->Determine IC50

A workflow diagram for a typical in vitro cytotoxicity assay.

Conclusion

The available data indicates that this compound possesses cytotoxic activity against the P388 murine lymphocytic leukemia cell line. However, its potency appears to be lower than that of standard chemotherapeutic agents such as doxorubicin, cisplatin, paclitaxel, and mitomycin C in the same cell line. Further research is warranted to fully characterize its anticancer profile, including its efficacy across a broader range of cancer cell lines, its specific mechanism of action, and its in vivo therapeutic potential. The provided protocols and comparative data serve as a foundational resource for researchers to design and conduct further investigations into this and other novel biflavonoids.

References

A Researcher's Guide to Validating Anti-inflammatory Properties in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust preclinical validation of novel anti-inflammatory compounds is a critical step in the therapeutic development pipeline. This guide provides a comparative overview of three widely utilized animal models of inflammation: Carrageenan-Induced Paw Edema, Lipopolysaccharide-Induced Systemic Inflammation, and Collagen-Induced Arthritis. Detailed experimental protocols, quantitative comparative data for standard anti-inflammatory agents, and visualizations of key signaling pathways are presented to aid in the selection and execution of the most appropriate model for your research needs.

Comparative Analysis of Animal Models for Inflammation

The selection of an appropriate animal model is contingent upon the specific scientific question and the class of anti-inflammatory agent being investigated. Acute models, such as carrageenan-induced paw edema and LPS-induced systemic inflammation, are suitable for rapid screening of compounds targeting the initial phases of inflammation. In contrast, chronic models like collagen-induced arthritis are more appropriate for evaluating therapeutics aimed at modulating complex autoimmune and tissue-destructive processes.

Quantitative Comparison of Standard Anti-inflammatory Drugs

The following tables summarize the efficacy of commonly used anti-inflammatory drugs in the three described models. These data, compiled from various preclinical studies, offer a baseline for comparing the potency of novel compounds.

Table 1: Efficacy of Anti-inflammatory Drugs in the Carrageenan-Induced Paw Edema Model in Rats

CompoundDoseRoute of AdministrationTime Point (post-carrageenan)Paw Edema Inhibition (%)Reference
Indomethacin (B1671933)10 mg/kgi.p.3 hours54%[1]
Naproxen15 mg/kgp.o.3 hours73%[1]
Diclofenac300 µmol/kgp.o.3 hoursComparable to Indomethacin[2]
Dexamethasone---Inhibits edema[3]

Table 2: Efficacy of Dexamethasone in the Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model in Mice

TreatmentDoseRoute of AdministrationParameter MeasuredResultReference
Dexamethasone5 mg/kgp.o.Serum TNF-αSignificantly lowered (134.41 ± 15.83 vs. 408.83 ± 18.32 pg/mL)[4]
Dexamethasone5 mg/kgp.o.Serum IL-6Significantly lowered (22.08 ± 4.34 vs. 91.27 ± 8.56 pg/mL)[4]
Dexamethasone5 mg/kgi.p.Survival RateIncreased to 87.5% from 37.5% (LPS only)[4][5]

Table 3: Efficacy of Methotrexate in the Collagen-Induced Arthritis (CIA) Model in Rats

TreatmentDoseRoute of AdministrationParameter MeasuredResultReference
Methotrexate1.5 mg/kgp.o.Bone VolumeRecovered compared to CIA control[6]
Methotrexate1.5 mg/kgp.o.Trabecular NumberRecovered compared to CIA control[6]
Methotrexate--Arthritis ScoreSignificantly lower than control[7]
Methotrexate--Serum TNF-α & IL-6Significantly lower than control[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of preclinical studies. The following are step-by-step protocols for the three featured animal models of inflammation.

Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reproducible assay for evaluating acute inflammation.[8][9]

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used. Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control, standard, and test groups.

  • Test Compound Administration: The test compound or vehicle (for the control group) is administered, typically orally (p.o.) or intraperitoneally (i.p.), 30-60 minutes before carrageenan injection. A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin (e.g., 10 mg/kg, i.p.) is used as a positive control.[1]

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[10][11]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10]

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model mimics the systemic inflammatory response seen in sepsis and is useful for assessing compounds that modulate cytokine storms.[12]

  • Animals: Male or female mice (e.g., C57BL/6 or BALB/c) are used.

  • Grouping: Animals are divided into control, LPS, and LPS + test compound groups.

  • Test Compound Administration: The test compound or vehicle is administered (e.g., i.p. or p.o.) at a specified time before or after LPS challenge. Dexamethasone (e.g., 5 mg/kg, p.o.) can be used as a positive control.[4]

  • Induction of Inflammation: LPS from Escherichia coli is dissolved in sterile saline and injected intraperitoneally (i.p.) at a dose that induces a robust inflammatory response (e.g., 1-10 mg/kg).[4][13]

  • Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours) after LPS injection, blood is collected via cardiac puncture for serum cytokine analysis. Tissues such as the lung and liver can also be harvested for histological examination or molecular analysis.

  • Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using ELISA kits.

  • Data Analysis: Cytokine levels in the treated groups are compared to the LPS-only group to determine the inhibitory effect of the test compound.

Collagen-Induced Arthritis (CIA) in Rats

The CIA model is a well-established autoimmune model that shares many pathological and immunological features with human rheumatoid arthritis.[14][15]

  • Animals: Susceptible rat strains such as Lewis or Wistar rats are used.[14]

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Rats are immunized intradermally at the base of the tail with 100-200 µg of bovine or chicken type II collagen emulsified in Complete Freund's Adjuvant (CFA).

    • Booster Immunization (Day 7 or 21): A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered to enhance the arthritic response.[14][15]

  • Test Compound Administration: Treatment with the test compound (e.g., methotrexate, 1.5 mg/kg, p.o.) or vehicle is typically initiated after the booster immunization or upon the onset of clinical signs of arthritis.[6]

  • Clinical Assessment: The severity of arthritis is monitored regularly (e.g., 2-3 times per week) using a macroscopic scoring system (the articular index). Paw thickness is also measured using a digital caliper.

    • Articular Index Scoring: A common scoring system ranges from 0 to 4 for each paw, based on the degree of erythema, swelling, and joint deformity (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint deformity and/or ankylosis). The maximum score per animal is 16.

  • Histopathological and Radiological Analysis: At the end of the study, hind paws are collected for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion. X-ray or micro-CT imaging can be used to visualize bone and joint integrity.[6]

  • Biomarker Analysis: Serum levels of anti-collagen antibodies and pro-inflammatory cytokines (TNF-α, IL-6) can be measured by ELISA.[7]

  • Data Analysis: Clinical scores, paw thickness, histological scores, and biomarker levels are compared between the treated and control groups.

Key Signaling Pathways in Inflammation

Understanding the molecular mechanisms underlying inflammation is crucial for targeted drug development. The following diagrams illustrate key signaling pathways involved in the described animal models.

Experimental_Workflow_Carrageenan_Paw_Edema cluster_protocol Carrageenan-Induced Paw Edema Workflow Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping 1 week Pre-treatment Vehicle / Standard / Test Compound Grouping->Pre-treatment Randomization Carrageenan Injection 0.1 mL 1% Carrageenan (sub-plantar) Pre-treatment->Carrageenan Injection 30-60 min Paw Volume Measurement Plethysmometer Carrageenan Injection->Paw Volume Measurement 0, 1, 2, 3, 4, 5h Data Analysis Calculate % Inhibition Paw Volume Measurement->Data Analysis

Workflow for Carrageenan-Induced Paw Edema.

LPS_TLR4_Signaling_Pathway cluster_pathway LPS-Induced TLR4 Signaling Pathway LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 presents LPS to MyD88 MyD88 TLR4_MD2->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines gene transcription

Simplified LPS-Induced TLR4 Signaling Pathway.

Arachidonic_Acid_Cascade cluster_cascade Arachidonic Acid Cascade and NSAID Action Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA releases COX1_2 COX-1 / COX-2 AA->COX1_2 PGs Prostaglandins COX1_2->PGs synthesize Inflammation Inflammation, Pain, Fever PGs->Inflammation mediate NSAIDs NSAIDs NSAIDs->COX1_2 inhibit

Mechanism of Action of NSAIDs.

CIA_Immune_Cascade cluster_cia Simplified Autoimmune Cascade in CIA Collagen Type II Collagen APC Antigen Presenting Cell (e.g., Dendritic Cell) Collagen->APC uptake & presentation T_Cell Helper T Cell APC->T_Cell activates B_Cell B Cell T_Cell->B_Cell helps activate Plasma_Cell Plasma Cell B_Cell->Plasma_Cell differentiates into Antibodies Anti-Collagen Antibodies Plasma_Cell->Antibodies produces Joint Joint Tissues Antibodies->Joint bind to Inflammation Inflammation & Joint Destruction (via Complement, Macrophages) Joint->Inflammation

Autoimmune Response in Collagen-Induced Arthritis.

References

A Comparative Guide to Biflavonoid Docking Studies with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of recent in silico molecular docking studies of biflavonoids with various protein targets implicated in diseases such as COVID-19 and cancer. By summarizing key findings and experimental protocols from recent literature, this document aims to facilitate further research and drug discovery efforts in the field of natural product-based therapeutics.

Introduction to Biflavonoids

Biflavonoids are a class of naturally occurring polyphenolic compounds formed by the dimerization of flavonoid units. They are found in a variety of plants and have demonstrated a wide range of pharmacological activities, including antiviral, anticancer, antioxidant, and anti-inflammatory properties. Their diverse chemical structures contribute to their ability to interact with a multitude of protein targets, making them promising candidates for the development of novel therapeutic agents. Molecular docking studies are crucial computational techniques that predict the binding affinity and interaction patterns of these biflavonoids with their protein targets, providing valuable insights for drug design and optimization.

Comparative Docking Analysis of Biflavonoids

The following tables summarize the binding affinities of various biflavonoids against key protein targets as reported in recent comparative docking studies. Binding affinity is typically represented by the docking score (in kcal/mol), where a more negative value indicates a stronger binding interaction.

Table 1: Biflavonoids Targeting SARS-CoV-2 Main Protease (Mpro)

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development.[1][2][3] Several studies have investigated the potential of biflavonoids to inhibit Mpro.

BiflavonoidDocking Score (kcal/mol)Key Interacting ResiduesReference
Amentoflavone-8.2 to -9.5His41, Cys145, Gly143[1][2]
Bilobetin-8.1 to -9.2His41, Cys145[1]
Ginkgetin-8.0 to -9.0His41, Cys145[1]
ChamaejasmineNot specifiedHis41, Cys145[4]
VolkensiflavoneNot specifiedHis41, Cys145[4]

Control inhibitors for SARS-CoV-2 Mpro, such as N3 and lopinavir, were used as benchmarks in some of these studies.[1][3]

Table 2: Biflavonoids Targeting Cancer-Related Proteins

Biflavonoids have also been explored for their anticancer properties by targeting key proteins in cancer signaling pathways, such as the mammalian target of rapamycin (B549165) (mTOR) and B-cell lymphoma 2 (BCL-2).[5][6][7]

BiflavonoidProtein TargetDocking Score (kcal/mol)Key Interacting ResiduesReference
3′,3″′-BinaringeninmTOR (ATP-binding site)-7.9 to -10.8Not specified[5][8]
LanaroflavoneBCL-2-10.2Not specified[7]
AmentoflavonemTOR (Rapamycin-binding site)Lower than RapamycinNot specified[5][6]
RobustaflavonemTOR (Rapamycin-binding site)Lower than RapamycinNot specified[5][6]

The docking scores for biflavonoids targeting the mTOR rapamycin-binding site were generally lower than that of the native inhibitor, rapamycin.[5][6] However, 3′,3″′-binaringenin showed a higher binding affinity than the native ligand PP242 at the ATP-binding site of mTOR.[5][8]

Experimental Protocols

The methodologies employed in the cited molecular docking studies share common principles but can vary in the specific software and parameters used. A generalized workflow is presented below, followed by specific details from the referenced studies.

General Molecular Docking Workflow

G cluster_prep Preparation Stage cluster_dock Docking Simulation cluster_analysis Analysis Stage PDB Protein Structure Retrieval (PDB) PDB_Prep Protein Preparation (e.g., adding hydrogens, removing water) PDB->PDB_Prep Ligand Ligand Structure Retrieval (PubChem) Ligand_Prep Ligand Preparation (e.g., energy minimization) Ligand->Ligand_Prep Grid Grid Box Generation PDB_Prep->Grid Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid->Docking Scoring Binding Affinity Calculation Docking->Scoring Visualization Interaction Visualization (e.g., PyMOL, Discovery Studio) Scoring->Visualization MD Molecular Dynamics Simulation (Optional) Visualization->MD

A generalized workflow for molecular docking studies.
Specific Methodologies from Cited Studies

  • Software: Commonly used software for molecular docking includes AutoDock Vina, PyRx, MOE (Molecular Operating Environment), and GOLD.[9][10][11][12][13] For visualization and analysis of the docking results, tools like PyMOL, Biovia Discovery Studio, and VMD are frequently employed.[9][13][14]

  • Protein and Ligand Preparation: Protein structures are typically obtained from the Protein Data Bank (PDB).[9] Preparation involves removing water molecules, adding polar hydrogens, and assigning charges. Ligand structures are often retrieved from databases like PubChem and are subsequently optimized and energy minimized.[9]

  • Grid Generation and Docking Parameters: A grid box is defined around the active site of the target protein to guide the docking simulation. The dimensions and center of the grid are crucial parameters. The number of genetic algorithm runs, population size, and the maximum number of evaluations are key parameters in software like AutoDock.[9]

  • Post-Docking Analysis: The final docked conformations are ranked based on their binding free energies. The pose with the lowest binding energy is typically selected for further analysis of interactions, such as hydrogen bonds and hydrophobic interactions, with the protein's amino acid residues.[9] Molecular dynamics simulations are often performed to validate the stability of the ligand-protein complex.[1][3][15]

Signaling Pathway and Logical Relationships

To contextualize the importance of the protein targets, it is essential to understand their role in cellular signaling pathways.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[16] Its hyperactivation is frequently observed in various cancers.[5][6][8]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT activates

Simplified PI3K/AKT/mTOR signaling pathway.
Logical Relationship in Comparative Docking

The process of a comparative docking study involves a logical flow from initial screening to the identification of lead compounds.

G cluster_screening Virtual Screening cluster_evaluation Evaluation cluster_selection Hit Selection Library Biflavonoid Library Docking Molecular Docking Library->Docking Ranking Rank by Binding Affinity Docking->Ranking Filtering ADMET Prediction Ranking->Filtering Lead Lead Compound Identification Filtering->Lead

Logical workflow of a comparative docking study.

Conclusion

This guide highlights the significant potential of biflavonoids as inhibitors of key protein targets involved in viral infections and cancer. The compiled data from recent comparative docking studies provides a valuable resource for researchers in the field. The detailed experimental protocols and workflow diagrams offer a practical framework for conducting similar in silico investigations. Future research should focus on in vitro and in vivo validation of these computational findings to translate these promising natural compounds into effective therapeutic agents.

References

Head-to-head comparison of different biflavonoid extraction and purification methods

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Biflavonoid Extraction and Purification Methods

This guide offers an objective comparison of various methods for extracting and purifying biflavonoids, valuable secondary metabolites known for their antioxidant, anti-inflammatory, and antitumor properties.[1][2] The efficiency of isolating these compounds from natural sources, such as plants from the Selaginella, Ginkgo, and Garcinia genera, is highly dependent on the chosen methodology.[1][3][4] We will delve into both conventional and modern techniques, presenting quantitative data, detailed experimental protocols, and workflow diagrams to aid researchers, scientists, and drug development professionals in selecting the most suitable approach for their objectives.

Comparison of Extraction Methods

The extraction of biflavonoids can be broadly categorized into conventional methods and modern, or "green," techniques. Conventional methods like Soxhlet and maceration often require long extraction times and large volumes of organic solvents.[5][6] In contrast, modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) offer significant advantages, including reduced extraction time, lower solvent consumption, and improved efficiency.[7][8]

Conventional vs. Modern Techniques:

  • Conventional Methods (e.g., Soxhlet, Maceration): These techniques are simple and inexpensive but are often hampered by long durations and the use of large quantities of potentially toxic solvents, which can also lead to the degradation of thermolabile compounds.[5][9][10]

  • Ultrasound-Assisted Extraction (UAE): This method utilizes high-frequency sound waves to create acoustic cavitation, disrupting plant cell walls and enhancing solvent penetration, which accelerates the release of bioactive compounds.[4][11] UAE is noted for its effectiveness at lower temperatures, preserving the integrity of the biflavonoids.[12] High-intensity ultrasound (HIU) can improve the extraction yield by more than three-fold compared to conventional bath ultrasound.[3]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant matrix, causing a rapid increase in temperature and internal pressure that ruptures cell walls and releases the target compounds.[13][14] This method significantly shortens extraction time and can increase yield compared to traditional techniques.[14][15] Combining MAE with green solvents like ionic liquids (IL-MAE) has been shown to further enhance extraction efficiency.[16][17]

  • Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly CO2, as the extraction solvent.[18][19] By manipulating temperature and pressure, the solvating power of the fluid can be fine-tuned to selectively extract specific compounds.[20] The primary advantages of SFE are the use of a non-toxic, non-flammable solvent and the production of high-purity extracts free from organic solvent residues.[19] However, it can be less effective for polar biflavonoids without the use of a co-solvent like ethanol.[21]

Quantitative Data: Extraction Methods

The following table summarizes quantitative data from various studies, comparing the performance of different biflavonoid extraction methods.

Extraction MethodPlant SourceTarget BiflavonoidsKey ParametersYieldPurityReference
Soxhlet Extraction Silybum marianumSilybinin12 hours, Ethanol~79.6% of MAE yieldNot Specified[15]
Maceration Silybum marianumSilybinin24 hours, Ethanol~26.3% of MAE yieldNot Specified[15]
Ultrasound-Assisted (UAE) Selaginella tamariscinaAmentoflavone, Hinokiflavone30 min, Ionic LiquidMax value at 30 minNot Specified[1]
High-Intensity Ultrasound (HIU) Garcinia madrunoTotal Biflavonoids5 min, 90% amplitude, 80:20 Ethanol:Water370 mg/100 mLNot Specified[3]
Microwave-Assisted (MAE) Phyllostachys heterocyclaFlavonoids25 min, 78% Ethanol, 559 W4.67%Not Specified[14]
Ionic Liquid-MAE Selaginella sinensisAmentoflavone, Hinokiflavone40 min, 300 W, 48°C1.96 mg/g (AME), 0.79 mg/g (HIN)Not Specified[16]
Ionic Liquid-MAE Selaginella doederleiniiTotal Biflavonoids40 min, 460 W, 45°C16.83 mg/gNot Specified[17]
Supercritical Fluid (SFE) DandelionTotal Flavonoids80 min, 50°C, 35 MPa, Ethanol co-solvent4.974%Not Specified[22]
Enzyme-Assisted (EAE) Ginkgo bilobaTotal Biflavonoids5 min, 70% Ethanol29% higher than solvent aloneNot Specified[4]

Comparison of Purification Methods

Following extraction, the crude extract contains a mixture of compounds. Purification is essential to isolate biflavonoids with high purity. Common techniques include traditional column chromatography and more advanced methods like High-Speed Counter-Current Chromatography (HSCCC).

  • Column Chromatography (CC): This is a traditional and widely used method for purification.[23] It involves a solid stationary phase (e.g., silica (B1680970) gel, polyamide, Sephadex LH-20) and a liquid mobile phase.[24][25] While effective, it can be time-consuming and may lead to irreversible adsorption of the target compounds onto the solid support.[24][26] Macroporous resin column chromatography is a popular variation suitable for large-scale preparation due to its high adsorption capacity and recyclability.[27][28]

  • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a support-free liquid-liquid partition chromatography technique.[26] It eliminates the complications of solid adsorbents, such as sample loss due to irreversible adsorption.[26] HSCCC offers several advantages, including high sample recovery, large loading capacity, low solvent consumption, and scalability, making it a highly efficient method for preparative isolation of biflavonoids.[26][29][30]

Quantitative Data: Purification Methods

This table provides a comparative overview of different biflavonoid purification methods.

Purification MethodCrude Extract SourceTarget BiflavonoidsPurity AchievedRecovery YieldReference
Macroporous Resin CC Sophora tonkinensisTotal FlavonoidsContent increased from 12.14% to 57.82%84.93%[28]
Sephadex LH-20 CC Sinopodophyllum emodiPodoverine B & CNot specified (pre-separation)Not specified[26]
HSCCC Selaginella doederleiniiAmentoflavone, Robustaflavone, etc.90.3% - 98.2%Not specified[2]
HSCCC Sinopodophyllum emodiPodoverine B & C97.2% and 99.1%Not specified[26]
HSCCC & Prep-HPLC Crataegus pinnatifidaVarious Flavonoids>98%Not specified[24]
HPCCC & Semi-prep HPLC Peanut HullsLuteolin, Eriodictyol, etc.>96% and >99%Not specified[31]

Experimental Protocols

Protocol for Ultrasound-Assisted Extraction (UAE) of Biflavonoids

This generalized protocol is based on methodologies for extracting biflavonoids from plant sources like Selaginella and Ginkgo.[1][4]

  • Sample Preparation: Dry the plant material (e.g., leaves) at a controlled temperature (e.g., 50-60°C) and grind it into a fine powder (e.g., 40-60 mesh).

  • Solvent Selection: Choose an appropriate solvent. Ethanol-water mixtures (e.g., 70-80% ethanol) are common.[4] Green solvents like ionic liquids or deep eutectic solvents (DES) can also be used for enhanced efficiency.[1][11]

  • Extraction Process:

    • Mix the powdered plant material with the selected solvent in a flask at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).

    • Place the flask in an ultrasonic bath or use an ultrasonic probe.

    • Set the ultrasonic parameters: power (e.g., 250-400 W), frequency (e.g., 40 kHz), temperature (e.g., 40-60°C), and time (e.g., 30-45 minutes).[1][3] These parameters should be optimized for each specific plant material and target compound.

  • Post-Extraction:

    • After sonication, separate the extract from the solid residue by centrifugation or filtration.

    • Collect the supernatant (the liquid extract).

    • If necessary, repeat the extraction process on the residue to maximize yield.

    • Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude biflavonoid extract.

Protocol for High-Speed Counter-Current Chromatography (HSCCC) Purification

This protocol provides a general workflow for purifying biflavonoids using HSCCC, a technique widely applied to various natural products.[2][29]

  • Solvent System Selection:

    • The key to successful HSCCC separation is the selection of a suitable two-phase solvent system. This is typically achieved by evaluating the partition coefficient (K) of the target compounds in various solvent systems (e.g., n-hexane-ethyl acetate-methanol-water).[2]

    • The ideal K value is typically between 0.5 and 2.0. Shake the crude extract with the pre-equilibrated two-phase system and measure the concentration of the target compound in each phase using HPLC to determine the K value.

  • HSCCC System Preparation:

    • Prepare a sufficient quantity of the selected two-phase solvent system. Thoroughly mix the solvents in a separatory funnel and allow them to equilibrate and separate into an upper phase and a lower phase.

    • Fill the HSCCC column entirely with the stationary phase (either the upper or lower phase, depending on the separation mode).

  • Separation Process:

    • Pump the mobile phase (the other phase) into the column at a specific flow rate while the column is rotating at a set speed (e.g., 800-1000 rpm).

    • Once hydrodynamic equilibrium is reached (i.e., the mobile phase elutes from the column outlet), dissolve the crude extract in a small volume of the solvent system and inject it into the column.

  • Fraction Collection and Analysis:

    • Continuously monitor the effluent from the column outlet using a UV detector at a suitable wavelength (e.g., 254 nm or 270 nm).

    • Collect fractions of the eluent using a fraction collector.

    • Analyze the collected fractions by HPLC or TLC to identify those containing the purified biflavonoids.

  • Post-Purification:

    • Combine the fractions containing the pure compound.

    • Evaporate the solvent to obtain the purified biflavonoid. The purity is then confirmed using HPLC, MS, and NMR analysis.[2]

Workflow Visualizations

The following diagrams illustrate the logical flow of biflavonoid extraction and purification processes.

G cluster_Extraction Extraction Phase cluster_Purification Purification Phase start Plant Material (Dried, Powdered) extraction Extraction (UAE, MAE, SFE, etc.) start->extraction filtration Filtration / Centrifugation extraction->filtration crude Crude Biflavonoid Extract filtration->crude purification Purification (HSCCC, Column Chrom.) crude->purification Load Crude Extract fraction Fraction Collection purification->fraction analysis Purity Analysis (HPLC) fraction->analysis end Purified Biflavonoids analysis->end

Caption: General workflow for biflavonoid extraction and purification.

UAE_Workflow plant Powdered Plant Material mix Mix with Solvent (e.g., 70% Ethanol) plant->mix ultrasound Ultrasonic Bath / Probe (Set Power, Temp, Time) mix->ultrasound cavitation Acoustic Cavitation & Cell Wall Disruption ultrasound->cavitation separate Centrifuge / Filter ultrasound->separate supernatant Collect Supernatant separate->supernatant evaporate Solvent Evaporation supernatant->evaporate crude_extract Crude Extract evaporate->crude_extract HSCCC_Purification start Select Two-Phase Solvent System prepare Prepare & Equilibrate Solvent Phases start->prepare fill Fill Column with Stationary Phase prepare->fill pump Pump Mobile Phase (Establish Equilibrium) fill->pump inject Inject Crude Extract pump->inject separate Liquid-Liquid Partition Separation in Coil inject->separate monitor Monitor Effluent (UV) separate->monitor collect Collect Fractions monitor->collect analyze Analyze Fractions (HPLC) collect->analyze pure Combine Pure Fractions & Evaporate Solvent analyze->pure

References

Replicating and validating published synthesis routes for 2,3,2'',3''-Tetrahydroochnaflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published synthesis routes for 2,3,2'',3''-Tetrahydroochnaflavone (B12323119), a biflavonoid with noted cytotoxic activity against P388 murine lymphocytic leukemia cells.[1][2] The primary focus is on the replication and validation of these synthetic pathways, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows.

Performance Comparison of Synthesis Routes

Two key synthetic routes for this compound and its permethylated derivative have been identified in the literature. The first, reported by Ndoile and van Heerden in 2013, details the synthesis of the permethyl ether of this compound.[1][3][4] The second, by Zhang et al. in 2015, describes the total synthesis of (±)-2,3,2″,3″-tetrahydroochnaflavone.[5] Both methods employ a convergent strategy centered around the formation of a diaryl ether linkage followed by the construction of the biflavanone core from a bichalcone precursor.

StepNdoile and van Heerden (2013)[1][6] - PermethylatedZhang et al. (2015)[5] - Unmethylated
Starting Materials Isovanillin (B20041), 4-Fluorobenzaldehyde (B137897), 2',4',6'-Trihydroxyacetophenone2,4,6-Trihydroxyacetophenone, 4-Hydroxybenzaldehyde
Key Intermediate 1 3-(4-Formylphenyloxy)-4-methoxybenzaldehyde (Diaryl ether)Diaryl ether intermediate
Yield (Key Int. 1) 89%Not available
Key Intermediate 2 Dimeric chalcone (B49325)Ether-linked bichalcone
Yield (Key Int. 2) 80%Not available
Final Product Permethyl ether of this compound(±)-2,3,2'',3''-Tetrahydroochnaflavone
Yield (Final Step) Low (specific yield not reported)Not available
Overall Yield Not reported18% (overall yield for a related compound, Luxenchalcone)[5]

Note: Detailed quantitative data for the synthesis route by Zhang et al. (2015) were not available in the accessed literature. The overall yield mentioned is for a different, but structurally related, compound synthesized using a similar strategy by the same research group, which may serve as a rough estimate.

Experimental Protocols

Synthesis of Permethyl ether of this compound (Ndoile and van Heerden, 2013)[1][6]

Step 1: Synthesis of 3-(4-Formylphenyloxy)-4-methoxybenzaldehyde (Diaryl Ether)

  • To a mixture of isovanillin (500 mg, 3.29 mmol) and anhydrous potassium carbonate (681 mg, 4.93 mmol) in 15 mL of dry DMF under a nitrogen atmosphere, 4-fluorobenzaldehyde (448 mg, 3.61 mmol) is added.

  • The mixture is heated at 80 °C with stirring until all the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, 20 mL of cold water is added, and the mixture is extracted three times with 20 mL of CHCl₃.

  • The combined organic layers are dried over anhydrous magnesium sulfate, and the solvent is removed in vacuo.

  • The residue is purified by silica (B1680970) gel column chromatography (EtOAc/hexanes, 3:7) to yield the diaryl ether as a light yellow solid (748 mg, 89%).

Step 2: Synthesis of 2'-Hydroxy-4',6'-dimethoxyacetophenone

  • Selective methylation of 2,4,6-trihydroxyacetophenone with methyl iodide yields 2'-hydroxy-4',6'-dimethoxyacetophenone in moderate yield. (Detailed protocol not fully specified in the provided text).

Step 3: Synthesis of the Dimeric Chalcone

  • To a solution of the diaryl ether (404 mg, 1.58 mmol) and 2'-hydroxy-4',6'-dimethoxyacetophenone (620 mg, 3.16 mmol) in 50 mL of EtOH, powdered KOH (353 mg, 6.29 mmol) is added.

  • The reaction mixture is stirred at room temperature, and the resulting dimeric chalcone precipitates as a yellow solid.

  • The solid is filtered off under reduced pressure and washed with water to afford the product (772 mg, 80%).

Step 4: Synthesis of the Permethyl ether of this compound (Biflavanone)

  • The dimeric chalcone is treated with oxalic acid in ethanol.

  • This acid-induced ring closure yields the ether-linked pentamethoxybiflavanone (the permethyl ether of this compound) in low yield. The exact reaction conditions and purification methods for this step are not detailed in the provided abstract but the reaction proceeds via a chalcone-flavanone equilibrium.[1]

Synthesis of (±)-2,3,2'',3''-Tetrahydroochnaflavone (Zhang et al., 2015)[5]

The detailed experimental protocol for this synthesis was not accessible. The key steps, however, are reported to be:

  • Formation of a diaryl ether: This is a crucial step to link the two flavonoid precursors.

  • Cyclization of an ether-linked bichalcone: This step assembles the final dihydroflavone structure.

The starting materials for this synthesis are 2,4,6-trihydroxyacetophenone and 4-hydroxybenzaldehyde.[5]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthesis routes.

Synthesis_Comparison cluster_Ndoile Ndoile and van Heerden (2013) - Permethylated cluster_Zhang Zhang et al. (2015) - Unmethylated N_Start1 Isovanillin + 4-Fluorobenzaldehyde N_DE Diaryl Ether (89% yield) N_Start1->N_DE K2CO3, DMF, 80°C N_Start2 2,4,6-Trihydroxyacetophenone N_Acetophenone 2'-Hydroxy-4',6'- dimethoxyacetophenone N_Start2->N_Acetophenone MeI N_Chalcone Dimeric Chalcone (80% yield) N_DE->N_Chalcone KOH, EtOH N_Acetophenone->N_Chalcone N_Final Permethyl ether of This compound (Low yield) N_Chalcone->N_Final Oxalic Acid, EtOH Z_Start1 2,4,6-Trihydroxyacetophenone + 4-Hydroxybenzaldehyde Z_DE Diaryl Ether (Yield N/A) Z_Start1->Z_DE Formation Z_Chalcone Ether-linked Bichalcone (Yield N/A) Z_DE->Z_Chalcone Condensation Z_Final (±)-2,3,2'',3''-Tetrahydroochnaflavone (Yield N/A) Z_Chalcone->Z_Final Cyclization

Caption: Comparative workflow of the synthesis of permethylated (top) and unmethylated (bottom) this compound.

Alternative Synthesis Strategies

While specific alternative routes for this compound were not found, general methodologies for the synthesis of biflavonoids could be adapted. These include:

  • Ullmann Condensation: This classic method for forming diaryl ethers could be employed to create the central ether linkage.[2]

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for creating carbon-carbon bonds and could be adapted to form the biaryl linkage in C-C linked biflavonoids, or potentially modified for C-O bond formation.[2]

These alternative approaches may offer advantages in terms of yield, reaction conditions, and substrate scope, but would require significant optimization for the specific synthesis of this compound.

Alternative_Strategies Start Flavonoid Precursors Ullmann Ullmann Condensation (Diaryl Ether Formation) Start->Ullmann Suzuki Suzuki-Miyaura Coupling (C-C or C-O Bond Formation) Start->Suzuki Intermediate Key Biflavonoid Intermediate Ullmann->Intermediate Suzuki->Intermediate Final Target Biflavonoid Intermediate->Final Further Transformations

Caption: General alternative strategies for the synthesis of the core biflavonoid structure.

References

Safety Operating Guide

Safe Disposal of 2,3,2'',3''-Tetrahydroochnaflavone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,3,2'',3''-Tetrahydroochnaflavone, a flavonoid compound, is critical for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, this compound should be handled as a hazardous chemical. Researchers, scientists, and drug development professionals must adhere to established protocols for hazardous waste management. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound and associated waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review the general laboratory safety protocols. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Waste Identification and Segregation

Proper segregation of chemical waste is fundamental to safe disposal. This compound waste should be categorized as non-halogenated organic solid waste.

Key Segregation Principles:

  • Do Not Mix: Never mix this compound waste with other waste streams unless compatibility is confirmed. Incompatible chemicals can react, leading to fire, explosion, or the release of toxic gases.

  • Solid vs. Liquid: Segregate solid this compound from liquid waste.

  • Contaminated Materials: Items heavily contaminated with the compound, such as gloves, paper towels, and spill pillows, should be treated as hazardous waste.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste contractor.

1. Solid Waste Disposal:

  • Collect pure this compound and heavily contaminated solid waste in a designated, leak-proof, and chemically resistant container.[1] High-density polyethylene (B3416737) (HDPE) is a suitable option.
  • Clearly label the container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.

2. Disposal of Solutions:

  • Organic solvents containing dissolved this compound must not be discharged down the drain.[1][2]
  • Collect this liquid waste in a separate, sealed, and properly labeled hazardous waste container.
  • Aqueous solutions containing more than 1% organic compounds should be treated as organic waste.[3]

3. Handling Empty Containers:

  • Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.[4]
  • The standard procedure for decontamination is to triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol).
  • The rinsate from this process must be collected and disposed of as hazardous liquid waste.[4]
  • After triple-rinsing, deface or remove the original label and dispose of the container according to institutional guidelines for non-hazardous waste.[4]

4. Storage and Collection:

  • Store all waste containers in a designated and secure Satellite Accumulation Area (SAA).[5]
  • Ensure containers are kept closed except when adding waste.[2][5]
  • Use secondary containment to capture any potential leaks or spills.
  • Contact your institution's EHS department to arrange for the collection of the hazardous waste.

Quantitative Data Summary

Waste TypeContainer TypeDisposal Method
Solid this compoundLabeled, sealed HDPE containerCollection by licensed hazardous waste contractor.
Contaminated Labware (gloves, etc.)Double-bagged, sealed plastic bags or containerCollection by licensed hazardous waste contractor.[1]
Organic Solvent SolutionsLabeled, sealed solvent-safe containerCollection by licensed hazardous waste contractor.
Triple-Rinse SolventLabeled, sealed solvent-safe containerCollection by licensed hazardous waste contractor.
Decontaminated Empty ContainersN/ADisposal as non-hazardous waste after defacing label.

Experimental Workflow for Disposal

G cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Intermediate Disposal cluster_3 Final Disposal A Solid this compound & Contaminated Materials D Label & Seal in Solid Waste Container A->D B Solutions of this compound E Label & Seal in Liquid Waste Container B->E C Empty Containers F Triple-Rinse with Solvent C->F I Store in Satellite Accumulation Area D->I E->I G Collect Rinsate in Liquid Waste Container F->G H Dispose of Rinsed Container as Non-Hazardous F->H G->I J Arrange for EHS Pickup I->J K Disposal by Licensed Hazardous Waste Contractor J->K

Caption: Workflow for the proper disposal of this compound waste.

Logical Relationship of Disposal Principles

G A Safety First (PPE) B Identify & Segregate A->B leads to C Proper Containment B->C requires D Clear Labeling C->D must have E Secure Storage D->E enables F EHS Coordination E->F facilitates G Compliant Disposal F->G ensures

Caption: Core principles for the safe and compliant disposal of laboratory chemical waste.

References

Essential Safety and Operational Guidance for Handling 2,3,2'',3''-Tetrahydroochnaflavone

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

Personal Protective Equipment (PPE)

Due to the unknown specific hazards of 2,3,2'',3''-Tetrahydroochnaflavone, a comprehensive PPE strategy is essential to ensure personnel safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[2][3]Nitrile or neoprene gloves.[2]Disposable gown or lab coat.[2]A fit-tested N95 or N100 NIOSH-approved mask is recommended to prevent inhalation of fine particles.[2]
Solution Preparation and Handling Chemical splash goggles or a face shield.[4][5]Chemical-resistant gloves (e.g., nitrile or neoprene).[2]Chemical-resistant apron over a lab coat or a chemical-resistant suit.[6]Work in a certified chemical fume hood. If a fume hood is not available, a full face-piece chemical cartridge-type respirator with a pre-filter or a powered air-purifying respirator (PAPR) should be used.[2][5]
Accidental Spill Cleanup Chemical splash goggles and a face shield.[4][5]Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or coveralls.[4]A full face-piece respirator with appropriate cartridges is necessary.[5]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to safely manage this compound within a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Receiving and Inventory b Review Safety Information a->b c Don Appropriate PPE b->c d Weighing and Aliquoting in Ventilated Enclosure c->d Proceed to Handling e Solution Preparation in Fume Hood d->e f Experimental Use e->f g Segregate Waste f->g After Experiment h Label Hazardous Waste Container g->h i Store Waste Securely h->i j Arrange for Licensed Disposal i->j

Figure 1. A logical workflow for the safe handling and disposal of this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Segregation: Collect all materials that have come into contact with this compound, including unused product, contaminated gloves, pipette tips, and labware, in a dedicated and clearly labeled hazardous waste container.[5] Do not mix with other waste streams.

  • Containerization: Use a chemically compatible, leak-proof container for waste collection. The original container, if in good condition, can be used for the disposal of the pure compound.[5]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound" and any other known hazard information. Follow your institution's specific guidelines for hazardous waste labeling.

  • Storage: Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected for disposal.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[3] Do not dispose of this compound down the drain or in regular trash.[5]

Emergency Procedures

Spill:

  • Evacuate the immediate area and alert others.

  • If the spill is significant, contact your institution's emergency response team.

  • For minor spills, and only if you are trained and equipped to do so, don the appropriate PPE as outlined in the table above.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbent material and spilled substance into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[7] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.